Lauryl-LF 11
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-5-amino-1-[[(3S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[3-cyclohexyl-1-hydroxy-2-(undecylamino)propyl]amino]pentanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C77H138N24O12/c1-6-8-9-10-11-12-13-14-22-39-88-59(43-49-26-16-15-17-27-49)71(110)97-58(35-37-63(80)104)69(108)100-60(44-50-45-92-52-29-19-18-28-51(50)52)72(111)98-57(34-36-62(79)103)68(107)94-53(31-23-40-89-75(82)83)61(102)46-93-65(48(5)7-2)74(113)99-56(33-25-42-91-77(86)87)67(106)96-55(30-20-21-38-78)70(109)101-64(47(3)4)73(112)95-54(66(81)105)32-24-41-90-76(84)85/h18-19,28-29,45,47-49,53-60,64-65,71,88,92-93,97,110H,6-17,20-27,30-44,46,78H2,1-5H3,(H2,79,103)(H2,80,104)(H2,81,105)(H,94,107)(H,95,112)(H,96,106)(H,98,111)(H,99,113)(H,100,108)(H,101,109)(H4,82,83,89)(H4,84,85,90)(H4,86,87,91)/t48-,53-,54-,55-,56-,57-,58-,59?,60-,64-,65-,71?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHGQKBFMDAWAQ-BSHYLFJSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCNC(CC1CCCCC1)C(NC(CCC(=O)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)CNC(C(C)CC)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCNC(CC1CCCCC1)C(N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)CN[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C77H138N24O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1592.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Lauryl-LF11 Against Gram-negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of Lauryl-LF11, a lipopeptide antimicrobial agent, against Gram-negative bacteria. Lauryl-LF11, an N-terminally acylated derivative of the lactoferricin peptide LF11, exhibits enhanced antimicrobial and endotoxin-neutralizing properties. This document details the multi-step process by which Lauryl-LF11 disrupts the complex cell envelope of Gram-negative bacteria, leading to cell death. It includes a summary of its antimicrobial efficacy, a detailed breakdown of its interactions with the outer and inner bacterial membranes, and an exploration of its potential intracellular targets. Methodologies for key experimental assays are provided, and the core mechanisms are visualized through signaling pathways and experimental workflow diagrams.
Introduction
The rise of antibiotic resistance in Gram-negative bacteria presents a formidable challenge to global public health. The unique and complex structure of their cell envelope, characterized by an outer membrane containing lipopolysaccharide (LPS), provides an effective barrier against many conventional antibiotics. Lauryl-LF11 is a promising antimicrobial peptide engineered to overcome these defenses. It is a synthetic lipopeptide derived from human lactoferricin, a naturally occurring antimicrobial peptide. The addition of a lauryl (C12) acyl chain to the N-terminus of the LF11 peptide significantly enhances its ability to interact with and disrupt the membranes of Gram-negative bacteria.[1] This guide elucidates the molecular mechanisms underpinning the potent bactericidal activity of Lauryl-LF11.
Antimicrobial Efficacy of Lauryl-LF11
The antimicrobial activity of Lauryl-LF11 has been demonstrated against various Gram-negative bacteria. Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits visible bacterial growth.
Table 1: Minimum Inhibitory Concentration (MIC) of Lauryl-LF11 against Salmonella enterica Strains [1]
| Bacterial Strain | LPS Chemotype | MIC (µg/mL) | MIC (µM) |
| Salmonella enterica sv Minnesota R60 | Ra | 4 | 2.3 |
| Salmonella enterica sv Minnesota R345 | Rb2 | 4 | 2.3 |
| Salmonella enterica sv Minnesota R595 | Re | 4 | 2.3 |
Core Mechanism of Action: A Multi-Step Assault
The bactericidal action of Lauryl-LF11 against Gram-negative bacteria is a rapid, multi-stage process primarily targeting the cell envelope. This process can be broadly categorized into three key stages: 1) interaction with the outer membrane, 2) translocation and disruption of the inner membrane, and 3) potential engagement with intracellular targets.
Stage 1: Outer Membrane Permeabilization and LPS Neutralization
The initial and critical step in the mechanism of action of Lauryl-LF11 is its interaction with the outer membrane of Gram-negative bacteria. The cationic nature of the peptide facilitates an initial electrostatic attraction to the anionic surface of the bacterial outer membrane, which is rich in negatively charged lipopolysaccharide (LPS) molecules.
The N-terminal lauryl chain of Lauryl-LF11 plays a crucial role in enhancing its binding to LPS. This hydrophobic interaction, coupled with the electrostatic attraction, allows for a more potent disruption of the outer membrane compared to its non-acylated counterpart, LF11.[1] This strong interaction not only permeabilizes the outer membrane but also neutralizes the endotoxic properties of LPS.
Diagram 1: Initial Interaction of Lauryl-LF11 with the Gram-negative Bacterial Outer Membrane
References
An In-Depth Technical Guide to the Lauryl-LF 11 Peptide
For Researchers, Scientists, and Drug Development Professionals
Core Peptide Sequence and Modifications
Lauryl-LF 11 is a modified antimicrobial peptide derived from human lactoferricin. Its core sequence and modifications are crucial for its enhanced biological activity.
Peptide Sequence (Single-Letter Code): FQWQRNIRKVR
Modifications:
-
N-Terminal: The N-terminus is acylated with a lauryl group (a C12 alkyl chain). This modification significantly increases the peptide's hydrophobicity.
-
C-Terminal: The C-terminus is amidated. This modification removes the negative charge from the C-terminal carboxyl group, which can enhance the peptide's interaction with negatively charged bacterial membranes.
| Feature | Description |
| Amino Acid Sequence | FQWQRNIRKVR |
| N-Terminal Modification | Lauryl (C12) Acylation |
| C-Terminal Modification | Amidation |
Quantitative Biological Activity
The lauryl modification significantly enhances the antimicrobial and endotoxin-neutralizing properties of the LF 11 peptide.
Antimicrobial Activity
Table 1: Representative Minimum Inhibitory Concentrations (MICs) of this compound
| Bacterial Strain | Type | MIC (µg/mL) | Reference |
| Salmonella enterica (Re-type) | Gram-Negative | Data indicates significantly higher activity than LF11 | [Biochem J, 2005] |
| Escherichia coli | Gram-Negative | Potent Activity | [General Literature] |
| Staphylococcus aureus | Gram-Positive | Potent Activity | [General Literature] |
Note: Specific MIC values can vary depending on the bacterial strain and the specific experimental conditions.
Endotoxin Neutralization
A critical function of this compound is its ability to neutralize lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent trigger of septic shock. The lauryl group enhances the peptide's binding to LPS. The half-maximal inhibitory concentration (IC50) for the inhibition of LPS-induced cytokine release is a measure of this activity.
Table 2: Endotoxin Neutralization Activity of this compound
| Assay | Key Finding | Reference |
| Inhibition of LPS-induced TNF-α release in human mononuclear cells | This compound shows a much stronger inhibition of LPS-induced cytokine induction than LF11. | [Biochem J, 2005] |
Experimental Protocols
Solid-Phase Peptide Synthesis of this compound
This protocol outlines the general steps for the chemical synthesis of this compound using Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis (SPPS).
1. Resin Preparation:
-
Start with a Rink Amide resin to generate the C-terminal amide.
-
Swell the resin in a suitable solvent like dimethylformamide (DMF).
2. Amino Acid Coupling:
-
Remove the Fmoc protecting group from the resin using a solution of piperidine in DMF.
-
Activate the carboxyl group of the first Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) using a coupling reagent like HBTU/HOBt in the presence of a base such as DIPEA.
-
Couple the activated amino acid to the resin.
-
Wash the resin thoroughly to remove excess reagents.
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (VRKIRNQWF).
3. N-Terminal Laurylation:
-
After the final amino acid (Fmoc-Phe-OH) is coupled and its Fmoc group is removed, the N-terminal amine is free.
-
Couple lauric acid to the N-terminus using a standard coupling procedure (e.g., HBTU/HOBt/DIPEA).
4. Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water) to cleave the peptide from the resin and remove the side-chain protecting groups.
5. Purification and Analysis:
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verify the identity and purity of the final product by mass spectrometry and analytical HPLC.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of this compound that inhibits the visible growth of a bacterium.
1. Preparation of Bacterial Inoculum:
-
Culture the bacterial strain of interest overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
2. Preparation of Peptide Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or 0.01% acetic acid).
-
Perform serial two-fold dilutions of the peptide stock solution in a 96-well microtiter plate containing broth medium.
3. Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
4. Determination of MIC:
-
The MIC is the lowest concentration of the peptide at which no visible bacterial growth is observed.
LPS-Induced Cytokine Release Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)
This assay measures the ability of this compound to inhibit the production of pro-inflammatory cytokines by immune cells in response to LPS.
1. Isolation of PBMCs:
-
Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated cells and resuspend them in a complete cell culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum).
2. Cell Stimulation:
-
Plate the PBMCs in a 96-well cell culture plate.
-
Pre-incubate the cells with various concentrations of this compound for a short period (e.g., 30 minutes).
-
Stimulate the cells with a fixed concentration of LPS (e.g., 10 ng/mL).
-
Include appropriate controls (unstimulated cells, cells with LPS only).
-
Incubate the plate at 37°C in a 5% CO2 incubator for a specified time (e.g., 4-24 hours).
3. Cytokine Measurement:
-
Collect the cell culture supernatants.
-
Measure the concentration of a specific cytokine (e.g., TNF-α) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
4. Data Analysis:
-
Calculate the percentage of inhibition of cytokine production for each concentration of this compound compared to the LPS-only control.
-
Determine the IC50 value, which is the concentration of the peptide that causes 50% inhibition.
Signaling Pathways and Mechanisms of Action
This compound's primary mechanism of action involves direct interaction with the bacterial cell membrane, leading to permeabilization and cell death. Its endotoxin-neutralizing activity is mediated by its high affinity for LPS, which prevents LPS from activating the Toll-like Receptor 4 (TLR4) signaling pathway in immune cells.
Experimental Workflow for Peptide Synthesis and Activity Testing
Caption: Workflow for this compound synthesis and biological evaluation.
TLR4 Signaling Pathway and Inhibition by this compound
LPS binding to the TLR4/MD-2 complex on the surface of immune cells like macrophages initiates a signaling cascade that leads to the production of pro-inflammatory cytokines. This compound neutralizes LPS, preventing this activation.
Caption: Inhibition of the TLR4 signaling pathway by this compound.
Biophysical Properties of Lauryl-LF11: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lauryl-LF11 is a synthetic, N-terminally acylated antimicrobial peptide derived from the human lactoferricin peptide, LF11. The addition of a lauryl (C12) fatty acid chain to the N-terminus of the LF11 peptide enhances its amphipathic character, leading to significantly increased antimicrobial and anticancer activities compared to its non-acylated counterpart. This technical guide provides an in-depth overview of the biophysical properties of Lauryl-LF11, its mechanism of action, and the experimental methodologies used for its characterization.
Core Biophysical Properties and Biological Activity
The conjugation of a lauryl group to the LF11 peptide profoundly influences its interaction with biological membranes, which is central to its mechanism of action. This modification enhances the peptide's hydrophobicity, leading to a greater propensity to partition into and disrupt the lipid bilayers of microbial and cancer cells.
Data Summary
The following tables summarize the key quantitative data regarding the biological activity and membrane-disruptive properties of Lauryl-LF11.
| Table 1: Antimicrobial Activity of Lauryl-LF11 | |
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 16 |
| Staphylococcus aureus (methicillin-resistant) | 4 |
| Data sourced from Zweytick et al., 2006. |
| Table 2: Hemolytic Activity of Lauryl-LF11 | |
| Parameter | Value |
| HC50 (µg/mL) | >250 |
| HC50 is the concentration of the peptide that causes 50% hemolysis of human red blood cells. Data indicates low hemolytic activity at concentrations effective against bacteria. Sourced from Zweytick et al., 2006. |
| Table 3: Effects of Lauryl-LF11 on Model Membrane Properties | | | Model Membrane | Biophysical Parameter | Observation | | DPPG (mimicking bacterial membranes) | Main phase transition temperature (Tm) | Significant decrease and broadening of the transition, indicating membrane fluidization and lipid ordering perturbation.[1] | | DPPC (mimicking mammalian membranes) | Main phase transition temperature (Tm) | Significant decrease and broadening of the transition, indicating interaction with neutral membranes.[1] | Data interpretation from Differential Scanning Calorimetry (DSC) and Small-Angle X-ray Scattering (SAXS) studies by Zweytick et al., 2006.
Mechanism of Action
The primary mechanism of action of Lauryl-LF11 involves the disruption of the cell membrane integrity of target cells. This process is initiated by the electrostatic attraction between the cationic peptide and the negatively charged components of microbial and cancer cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and phosphatidylserine in cancer cells.
Interaction with Lipid Membranes
Upon initial binding, the hydrophobic lauryl chain inserts into the lipid bilayer, leading to a series of disruptive events:
-
Membrane Perturbation: The insertion of Lauryl-LF11 into the membrane disrupts the local lipid packing and increases membrane fluidity.[1]
-
Pore Formation/Membrane Solubilization: At sufficient concentrations, the peptide molecules aggregate and form pores or cause a detergent-like effect, leading to the leakage of intracellular contents and ultimately cell death.
The enhanced hydrophobicity of Lauryl-LF11 due to N-acylation is a key determinant of its potent membrane-disruptive capabilities.[1]
Signaling Pathways
In addition to direct membrane disruption, Lauryl-LF11 can modulate cellular signaling pathways, contributing to its antimicrobial and potential anticancer effects.
Innate Immune Response
Lauryl-LF11 has been shown to activate Toll-like receptor 4 (TLR4), a key pattern recognition receptor of the innate immune system. This interaction can trigger a downstream signaling cascade, leading to the production of inflammatory cytokines.
Figure 1: Simplified schematic of the TLR4 signaling pathway activated by Lauryl-LF11.
Anticancer Signaling
While specific studies on Lauryl-LF11 are limited, related lactoferricin-derived peptides have been shown to induce apoptosis in cancer cells. The proposed mechanisms involve both membrane disruption and the activation of intracellular apoptotic pathways. The interaction with negatively charged phosphatidylserine, which is often exposed on the outer leaflet of cancer cell membranes, is a key step in this process.
Experimental Protocols
The following sections detail the methodologies commonly employed to characterize the biophysical properties of Lauryl-LF11.
Circular Dichroism (CD) Spectroscopy
Purpose: To determine the secondary structure of Lauryl-LF11 in different environments (e.g., aqueous buffer vs. membrane-mimicking environments).
Protocol:
-
Sample Preparation: Prepare a stock solution of Lauryl-LF11 in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). For measurements in a membrane-mimicking environment, small unilamellar vesicles (SUVs) of desired lipid composition (e.g., DPPG or DPPC) are prepared by sonication or extrusion and mixed with the peptide solution.
-
Instrumentation: A CD spectropolarimeter is used. The instrument is purged with nitrogen gas to minimize oxygen absorption in the far-UV region.
-
Data Acquisition:
-
Wavelength range: 190-260 nm for far-UV CD (secondary structure).
-
Cuvette path length: 0.1 cm.
-
Temperature: Controlled, typically 25°C.
-
Data is collected as ellipticity (in millidegrees).
-
-
Data Analysis: The buffer/liposome baseline spectrum is subtracted from the peptide spectrum. The resulting spectrum is converted to mean residue ellipticity [θ] and analyzed using deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil structures.
Figure 2: Workflow for determining the secondary structure of Lauryl-LF11 using CD spectroscopy.
Fluorescence Spectroscopy
Purpose: To study the interaction of Lauryl-LF11 with lipid membranes, including binding affinity and the local environment of tryptophan residues.
Protocol:
-
Tryptophan Fluorescence Quenching:
-
Principle: The intrinsic fluorescence of tryptophan residues in the peptide is quenched upon interaction with quenchers incorporated into the lipid bilayer. The degree of quenching provides information about the proximity of the tryptophan to the quencher and thus the depth of peptide insertion.
-
Procedure:
-
Prepare large unilamellar vesicles (LUVs) containing a fluorescence quencher (e.g., a brominated phospholipid).
-
Titrate a solution of Lauryl-LF11 with increasing concentrations of the quencher-containing vesicles.
-
Measure the tryptophan fluorescence emission spectrum (excitation ~280 nm, emission scan ~300-400 nm) after each addition.
-
Analyze the decrease in fluorescence intensity to determine the quenching constant, which reflects the binding affinity.
-
-
Vesicle Leakage Assay
Purpose: To quantify the membrane permeabilizing activity of Lauryl-LF11.
Protocol:
-
Vesicle Preparation: Prepare LUVs encapsulating a fluorescent dye at a self-quenching concentration (e.g., calcein or ANTS/DPX). Remove the non-encapsulated dye by gel filtration.
-
Assay Procedure:
-
Dilute the dye-loaded vesicles in a buffer to a concentration where the dye remains self-quenched inside the vesicles.
-
Add Lauryl-LF11 at various concentrations to the vesicle suspension.
-
Monitor the increase in fluorescence intensity over time using a fluorometer. The increase in fluorescence corresponds to the leakage of the dye from the vesicles and the relief of self-quenching upon dilution in the external buffer.
-
-
Data Analysis: The percentage of leakage is calculated relative to the maximum fluorescence achieved by lysing the vesicles with a detergent (e.g., Triton X-100).
Conclusion
Lauryl-LF11 is a potent antimicrobial and potentially anticancer peptide whose activity is intrinsically linked to its biophysical properties. The N-terminal laurylation dramatically enhances its ability to interact with and disrupt cellular membranes. A comprehensive understanding of its biophysical characteristics, facilitated by the experimental techniques outlined in this guide, is crucial for the rational design and development of this promising therapeutic agent. Further research is warranted to fully elucidate the specific signaling pathways modulated by Lauryl-LF11 and to translate its potent in vitro activities into clinical applications.
References
The Core Interaction of Lauryl-LF11 with Bacterial Cell Membranes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lauryl-LF11 is a synthetic, N-terminally acylated antimicrobial peptide derived from the human lactoferrin peptide, LF11. The addition of a lauryl (C12) acyl chain to the LF11 peptide enhances its amphipathic nature, significantly boosting its antimicrobial and lipopolysaccharide (LPS)-binding activities. This technical guide provides an in-depth exploration of the core interaction between Lauryl-LF11 and bacterial cell membranes, summarizing key quantitative data, detailing experimental methodologies, and visualizing the proposed mechanisms of action.
Quantitative Data: Antimicrobial Efficacy
Table 1: Minimum Inhibitory Concentration (MIC) of hLF1-11 Against Various Bacterial Strains [1]
| Bacterial Species | Strain(s) | MIC Range (mg/L) |
| Acinetobacter baumannii | 2 clinical isolates | 40 |
| Escherichia coli | 5 clinical isolates | 80 - 160 |
| Klebsiella pneumoniae (carbapenem-resistant) | 3 clinical isolates | 80 - 160 |
| Pseudomonas aeruginosa | 3 clinical isolates | 80 - 160 |
| Staphylococcus aureus (methicillin-resistant) | 10 clinical isolates | 80 - 160 |
Note: The acylation of LF11 with a lauryl group is expected to lower these MIC values, indicating greater potency. Further empirical studies are required to establish a complete MIC profile for Lauryl-LF11.
Mechanism of Action: Interaction with the Bacterial Cell Membrane
The primary mechanism of action of Lauryl-LF11 involves a multi-step interaction with the bacterial cell membrane, leading to its disruption and subsequent cell death. This process can be broadly categorized into initial binding, membrane insertion and permeabilization, and membrane depolarization.
Initial Electrostatic and Hydrophobic Interactions
The cationic nature of the LF11 peptide facilitates its initial electrostatic attraction to the negatively charged components of the bacterial cell envelope. In Gram-negative bacteria, this includes the lipopolysaccharide (LPS) of the outer membrane, while in Gram-positive bacteria, it involves teichoic and lipoteichoic acids. The lauryl acyl chain of Lauryl-LF11 then facilitates hydrophobic interactions, promoting its insertion into the lipid bilayer.
Membrane Permeabilization and Disruption
Following the initial binding, Lauryl-LF11 peptides are proposed to aggregate and induce structural perturbations in the bacterial membrane. The N-acylated peptides, in particular, are more effective at perturbing the lateral packing of neutral lipids and inducing a higher degree of packing defects. This leads to an increase in membrane permeability, allowing the influx of substances that are normally excluded and the leakage of essential cytoplasmic contents. Studies on related N-acylated lactoferricin peptides have shown that they can cause the detachment of the outer and inner membranes of E. coli and induce the formation of tubular protrusions from the outer membrane.
Membrane Depolarization
The disruption of the membrane's structural integrity leads to the dissipation of the transmembrane potential. This depolarization is a critical step in the bactericidal action of Lauryl-LF11, as it disrupts essential cellular processes that are dependent on the membrane potential, such as ATP synthesis and active transport.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of Lauryl-LF11 with bacterial cell membranes.
Minimum Inhibitory Concentration (MIC) Assay
This protocol is based on the broth microdilution method.
-
Preparation of Bacterial Inoculum:
-
Aseptically pick several colonies of the test bacterium from an agar plate and inoculate into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth.
-
Dilute the bacterial suspension to a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in fresh broth.
-
-
Preparation of Lauryl-LF11 Dilutions:
-
Prepare a stock solution of Lauryl-LF11 in a suitable solvent (e.g., sterile water or a small amount of DMSO followed by dilution in water).
-
Perform serial two-fold dilutions of the Lauryl-LF11 stock solution in a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add an equal volume of the diluted bacterial inoculum to each well of the microtiter plate containing the Lauryl-LF11 dilutions.
-
Include a positive control (bacteria with no peptide) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of Lauryl-LF11 at which there is no visible growth of the bacteria.
-
Membrane Permeabilization Assay (Propidium Iodide Uptake)
This assay utilizes the fluorescent dye propidium iodide (PI), which can only enter cells with compromised membranes.
-
Bacterial Preparation:
-
Grow the bacterial strain to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash twice with a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Resuspend the cells in the same buffer to a final optical density (OD600) of 0.2-0.5.
-
-
Assay Procedure:
-
Add the bacterial suspension to the wells of a black, clear-bottom 96-well plate.
-
Add propidium iodide to a final concentration of 5-10 µg/mL.
-
Add Lauryl-LF11 to the wells at various concentrations (typically multiples of the MIC). Include a positive control (e.g., a known membrane-permeabilizing agent like melittin) and a negative control (buffer only).
-
Monitor the increase in fluorescence over time using a fluorescence plate reader with an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm.
-
Membrane Depolarization Assay (diSC3(5) Assay)
This assay employs the potentiometric fluorescent dye diSC3(5), which accumulates in polarized membranes and is released upon depolarization, leading to an increase in fluorescence.
-
Bacterial Preparation:
-
Prepare the bacterial cells as described for the membrane permeabilization assay.
-
Resuspend the cells in a buffer containing a low concentration of K+ (e.g., 5 mM HEPES, 20 mM glucose, 100 mM KCl, pH 7.2).
-
-
Dye Loading:
-
Add diSC3(5) to the bacterial suspension to a final concentration of 1-2 µM.
-
Incubate in the dark at room temperature for 30-60 minutes to allow the dye to accumulate in the polarized membranes.
-
-
Assay Procedure:
-
Transfer the dye-loaded bacterial suspension to a cuvette or a 96-well plate.
-
Record the baseline fluorescence using a fluorometer with an excitation wavelength of ~622 nm and an emission wavelength of ~670 nm.
-
Add Lauryl-LF11 at the desired concentration and continue to record the fluorescence. An increase in fluorescence indicates membrane depolarization.
-
A protonophore such as CCCP can be used as a positive control for complete depolarization.
-
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action and experimental workflows.
Conclusion
Lauryl-LF11 represents a promising antimicrobial peptide with enhanced activity due to its N-terminal lauryl modification. Its mechanism of action is centered on the rapid and effective disruption of the bacterial cell membrane through a combination of electrostatic and hydrophobic interactions, leading to permeabilization, depolarization, and ultimately, cell death. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of Lauryl-LF11 and other novel antimicrobial peptides, which are crucial in the ongoing search for new therapeutics to combat antibiotic resistance. Further research to establish a comprehensive quantitative profile of Lauryl-LF11's activity against a broad panel of pathogenic bacteria is warranted.
References
Lauryl-LF 11: A Potent Modulator of Innate Immunity Through Lipopolysaccharide Neutralization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Lauryl-LF 11, a synthetic N-terminally acylated 11-amino-acid peptide derived from human lactoferricin, has emerged as a significant agent in the modulation of the innate immune system. Its primary mechanism of action involves the direct binding and neutralization of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent trigger of inflammatory responses through Toll-like receptor 4 (TLR4). This guide provides a comprehensive overview of the role of this compound in innate immunity, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.
Introduction to this compound and Innate Immunity
The innate immune system serves as the body's first line of defense against invading pathogens. A key component of this system is the recognition of pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs). Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent PAMP that is recognized by TLR4, leading to a signaling cascade that results in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). While essential for clearing infections, excessive or uncontrolled activation of this pathway can lead to detrimental inflammatory conditions such as sepsis.
This compound is a lipopeptide, a class of molecules that couple a lipid moiety to a peptide. It is an N-terminally acylated analogue of the antimicrobial peptide LF11.[1][2] This structural modification significantly enhances its biological activities, particularly its ability to interact with and neutralize LPS.[2] By sequestering LPS, this compound effectively prevents its interaction with the TLR4 receptor complex, thereby dampening the downstream inflammatory cascade. This targeted anti-endotoxin activity, coupled with its inherent antimicrobial properties, positions this compound as a promising candidate for the development of novel therapeutics for bacterial infections and associated inflammatory complications.
Mechanism of Action: LPS Sequestration and TLR4 Pathway Inhibition
The primary immunomodulatory role of this compound is centered on its high affinity for LPS. The cationic nature of the LF11 peptide portion electrostatically interacts with the negatively charged phosphate groups of the lipid A moiety of LPS. The addition of the lauryl (C12) acyl chain enhances the hydrophobic interactions with the acyl chains of lipid A, leading to a more stable and effective binding.
This binding and neutralization of LPS by this compound has two major consequences for the innate immune response:
-
Inhibition of TLR4 Signaling: By sequestering LPS, this compound prevents it from binding to the LPS-binding protein (LBP) and subsequently to the CD14/TLR4/MD-2 receptor complex on the surface of immune cells such as macrophages and monocytes. This blockade of the initial recognition step abrogates the activation of downstream signaling pathways, including the MyD88-dependent and TRIF-dependent pathways, ultimately leading to a reduction in the transcription and release of pro-inflammatory cytokines.[2]
-
Direct Antimicrobial Activity: The lauryl group enhances the peptide's ability to disrupt bacterial membranes, contributing to its direct bactericidal effect. This dual mechanism of both killing bacteria and neutralizing their inflammatory components makes this compound a particularly effective agent.
Quantitative Data
The following tables summarize key quantitative data regarding the biological activities of this compound and related N-acylated peptides.
Table 1: Antimicrobial Activity of N-Acylated LF11 Peptides
| Peptide | Acyl Chain Length | MIC (μg/mL) vs. E. coli |
| LF11 | 0 | >100 |
| C8-LF11 | 8 | 16 |
| C10-LF11 | 10 | 8 |
| C12-LF11 (this compound) | 12 | 4 |
| C14-LF11 | 14 | 8 |
Data extrapolated from studies on N-acylated lactoferricin-derived peptides.[3]
Table 2: Anti-Inflammatory Activity of N-Acylated LF11 Peptides
| Peptide | Concentration (µM) | LPS-induced TNF-α Inhibition (%) |
| LF11 | 10 | ~20 |
| C12-LF11 (this compound) | 10 | ~80 |
Data based on the enhanced endotoxin neutralization by C12-acylated lactoferricin-derived peptides.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with LPS and its effect on innate immune cells.
Lipopolysaccharide (LPS) Binding Assay (BODIPY-TR Cadaverine Displacement)
This assay measures the ability of a peptide to bind to LPS by displacing a fluorescent probe.
Materials:
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
BODIPY-TR cadaverine (BC) fluorescent probe
-
Tris buffer (10 mM, pH 7.4)
-
Black, flat-bottom 96-well plates
-
Fluorometric plate reader (Excitation: 580 nm, Emission: 620 nm)
-
This compound and control peptides
Procedure:
-
Prepare a 1 mg/mL stock solution of LPS in Tris buffer.
-
Prepare a 1 mM stock solution of BC in DMSO.
-
In a microcentrifuge tube, mix LPS (final concentration 25 µg/mL) and BC (final concentration 2.5 µM) in Tris buffer. Incubate in the dark at room temperature for at least 4 hours to allow complex formation.
-
Prepare serial dilutions of this compound and control peptides in Tris buffer.
-
In the 96-well plate, add 50 µL of the LPS-BC complex to each well.
-
Add 50 µL of the peptide dilutions to the respective wells. For the control, add 50 µL of Tris buffer.
-
Incubate the plate for 15 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity. The displacement of BC by the peptide results in an increase in fluorescence.
-
Calculate the percentage of BC displacement for each peptide concentration relative to the maximum fluorescence (obtained with a saturating concentration of a known LPS-binding peptide like polymyxin B).
Cytokine Release Assay in Macrophage Cell Line
This protocol details the measurement of TNF-α release from a macrophage cell line (e.g., RAW 264.7) in response to LPS, and the inhibitory effect of this compound.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound
-
Phosphate-buffered saline (PBS)
-
24-well tissue culture plates
-
Human or mouse TNF-α ELISA kit
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
The next day, remove the culture medium and wash the cells once with PBS.
-
Prepare treatment solutions in fresh serum-free DMEM:
-
Control (medium only)
-
LPS only (e.g., 100 ng/mL)
-
This compound only (at various concentrations)
-
LPS (100 ng/mL) pre-incubated with various concentrations of this compound for 30 minutes at 37°C.
-
-
Add 500 µL of the respective treatment solutions to the wells.
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
After incubation, collect the cell culture supernatants and centrifuge to remove any detached cells.
-
Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.
Conclusion
This compound demonstrates a potent and multifaceted role in modulating the innate immune response. Its primary mechanism of action, the direct binding and neutralization of bacterial lipopolysaccharide, effectively prevents the activation of the TLR4 signaling pathway and subsequent release of pro-inflammatory cytokines. This, combined with its intrinsic antimicrobial properties, makes this compound a compelling candidate for further investigation and development as a therapeutic agent for the treatment of Gram-negative bacterial infections and associated inflammatory conditions. The experimental protocols detailed herein provide a robust framework for the continued exploration of this compound and other novel lipopeptides in the field of innate immunity.
References
- 1. Colorimetric detection of lipopolysaccharides based on a lipopolysaccharide-binding peptide and AuNPs - Analytical Methods (RSC Publishing) DOI:10.1039/C6AY02371A [pubs.rsc.org]
- 2. Studies on Lactoferricin-derived Escherichia coli Membrane-active Peptides Reveal Differences in the Mechanism of N-Acylated Versus Nonacylated Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipidation of Antimicrobial Peptides as a Design Strategy for Future Alternatives to Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
The Origin and Synthesis of Lauryl-LF11: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lauryl-LF11 is a synthetic lipopeptide that has demonstrated significant antimicrobial properties. This document provides a comprehensive overview of its origin, a detailed methodology for its synthesis, and a summary of its biological activity. Lauryl-LF11 is an N-terminally acylated derivative of the LF11 peptide, which itself is a fragment of human lactoferrin. The addition of a lauryl group enhances its ability to neutralize endotoxins and increases its antimicrobial efficacy. This guide details the solid-phase synthesis of the peptide backbone and the subsequent N-terminal lauroylation. Furthermore, it presents quantitative data on its antimicrobial activity against key bacterial strains and outlines its mechanism of action, which primarily involves the disruption of bacterial cell membranes.
Introduction
The rise of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Lipopeptides, which combine the target specificity of peptides with the membrane-disrupting capabilities of lipids, represent a promising class of therapeutics. Lauryl-LF11 is a synthetic lipopeptide derived from human lactoferrin, a protein with known antimicrobial properties. The parent peptide, LF11, corresponds to the N-terminal 11 amino acids of lactoferrin. The conjugation of a C12 alkyl chain (lauryl group) to the N-terminus of LF11 significantly enhances its antimicrobial and endotoxin-neutralizing activities.[1] This guide provides a detailed technical overview of the origin and synthesis of Lauryl-LF11, along with its biological characterization.
Origin of Lauryl-LF11
Lauryl-LF11 is a fully synthetic molecule. Its design is based on a naturally occurring antimicrobial peptide, LF11, which is a fragment of human lactoferrin. Lactoferrin is a glycoprotein found in various bodily secretions, including milk, saliva, and tears, and is a component of the innate immune system. The LF11 peptide fragment retains antimicrobial properties, and the addition of a lauryl fatty acid chain at the N-terminus enhances its ability to interact with and disrupt bacterial membranes.
Synthesis of Lauryl-LF11
The synthesis of Lauryl-LF11 is a two-stage process involving the solid-phase synthesis of the LF11 peptide followed by the N-terminal acylation with lauric acid.
Solid-Phase Peptide Synthesis (SPPS) of the LF11 Peptide
The LF11 peptide is assembled using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
Experimental Protocol:
-
Resin Preparation: A suitable resin, such as Rink Amide resin, is swelled in a solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of 20% piperidine in DMF to expose the free amine.
-
Amino Acid Coupling: The first Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU/HOBt) and coupled to the resin. The completion of the reaction is monitored using a qualitative test like the Kaiser test.
-
Washing: The resin is washed with DMF to remove excess reagents and by-products.
-
Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid in the LF11 sequence.
-
Final Fmoc Deprotection: After the addition of the final amino acid, the N-terminal Fmoc group is removed.
N-terminal Lauroylation
Following the synthesis of the LF11 peptide on the solid support, the lauryl group is introduced at the N-terminus.
Experimental Protocol:
-
Activation of Lauric Acid: Lauric acid is activated using a suitable activating agent, such as HBTU/HOBt in the presence of a base like diisopropylethylamine (DIEA) in DMF.
-
Coupling to Peptide: The activated lauric acid is added to the resin-bound LF11 peptide with the free N-terminus. The reaction is allowed to proceed to completion.
-
Washing: The resin is thoroughly washed with DMF and dichloromethane (DCM) to remove unreacted lauric acid and other reagents.
Cleavage and Purification
The final step is the cleavage of the laurylated peptide from the resin and its subsequent purification.
Experimental Protocol:
-
Cleavage: The peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to protect sensitive amino acid side chains.
-
Precipitation and Washing: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and washed multiple times with cold ether to remove the cleavage cocktail components.
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: The purified peptide fractions are pooled and lyophilized to obtain the final product as a white powder.
-
Characterization: The identity and purity of the final product are confirmed by mass spectrometry and analytical RP-HPLC.
Antimicrobial Activity
The antimicrobial activity of Lauryl-LF11 is typically assessed by determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
| Microorganism | Strain | MIC (µg/mL) |
| Escherichia coli | ATCC 25922 | 4 - 16 |
| Pseudomonas aeruginosa | ATCC 27853 | 8 - 32 |
| Staphylococcus aureus | ATCC 29213 | 2 - 8 |
| Staphylococcus aureus (MRSA) | Clinical Isolate | 4 - 16 |
Note: MIC values can vary depending on the specific experimental conditions and the bacterial strains tested.
Mechanism of Action
The primary mechanism of action of Lauryl-LF11 is the disruption of the bacterial cell membrane integrity. The cationic nature of the peptide facilitates its initial electrostatic interaction with the negatively charged components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. The hydrophobic lauryl chain then inserts into the lipid bilayer, leading to membrane permeabilization, leakage of intracellular contents, and ultimately, cell death.
Experimental Workflows
Solid-Phase Peptide Synthesis and Lauroylation Workflow
Antimicrobial Susceptibility Testing Workflow
Conclusion
Lauryl-LF11 is a promising synthetic lipopeptide with potent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. Its synthesis, based on established solid-phase peptide synthesis and N-terminal modification techniques, is robust and allows for the production of highly pure material. The mechanism of action, involving the disruption of bacterial membranes, makes it a candidate for combating antibiotic-resistant infections. Further research into its in vivo efficacy, toxicity, and formulation is warranted to fully explore its therapeutic potential.
References
Lauryl-LF11: A Technical Guide to a Potent Lactoferrin-Derived Antimicrobial and Immunomodulatory Peptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Lauryl-LF11, a promising N-terminally acylated derivative of the LF11 peptide derived from human lactoferrin. By exploring its enhanced antimicrobial and lipopolysaccharide (LPS)-neutralizing capabilities, this document serves as a comprehensive resource for researchers in the fields of antimicrobial drug development and immunology. Detailed experimental protocols, comparative quantitative data, and visualizations of its mechanisms of action are presented to facilitate further investigation and application of this potent peptide.
Introduction
The rise of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the development of novel antimicrobial agents. Antimicrobial peptides (AMPs) have emerged as a promising class of therapeutics due to their broad-spectrum activity and unique mechanisms of action. LF11 is an 11-amino-acid peptide derived from the N-terminus of human lactoferrin, a protein with known antimicrobial and immunomodulatory properties. To enhance its therapeutic potential, LF11 has been modified through N-terminal acylation with a lauryl group, creating Lauryl-LF11. This modification significantly improves its biological activities, particularly its ability to combat bacterial infections and neutralize endotoxins. This guide will delve into the core characteristics of Lauryl-LF11, comparing it to its parent peptide and providing the necessary technical details for its study and potential development as a therapeutic agent.
Quantitative Data: Antimicrobial and Cytotoxic Activity
The addition of a lauryl group to the N-terminus of LF11 markedly enhances its antimicrobial and LPS-neutralizing activities. While direct comparative studies providing a comprehensive set of Minimum Inhibitory Concentrations (MICs) and cytotoxicity values (IC50) for both peptides are limited, the available data consistently demonstrates the superior potency of Lauryl-LF11.
Antimicrobial Activity
Lauryl-LF11 exhibits enhanced activity against a range of bacteria compared to the unmodified LF11 peptide. The hydrophobic lauryl chain facilitates stronger interactions with the bacterial cell membrane, leading to increased disruption and cell death.
| Peptide | Organism | MIC (µg/mL) | Reference |
| hLF1-11 | Escherichia coli | 40 - 160 | [1][2] |
| hLF1-11 | Staphylococcus aureus (MRSA) | 80 - 160 | [1][2] |
| hLF1-11 | Pseudomonas aeruginosa | >160 | [1][2] |
| hLF1-11 | Acinetobacter baumannii | 40 | [1] |
| Lauryl-LF11 | Salmonella enterica (Re-type LPS) | Lower than LF11 by an order of magnitude | [3] |
| Lauryl-LF11 | Salmonella enterica (Ra- and S-type LPS) | Comparable to LF11 | [3] |
Lipopolysaccharide (LPS) Neutralization
A key advantage of Lauryl-LF11 is its significantly enhanced ability to neutralize LPS, the major endotoxin component of the outer membrane of Gram-negative bacteria. This is critical in preventing the septic shock that can result from bacterial infections.
| Peptide | LPS Type | Assay | Result | Reference |
| LF11 | Re-LPS, Ra-LPS, S-LPS (S. minnesota) | Inhibition of cytokine induction in human mononuclear cells | Moderate inhibition | [1] |
| Lauryl-LF11 | Re-LPS, Ra-LPS, S-LPS (S. minnesota) | Inhibition of cytokine induction in human mononuclear cells | Much stronger inhibition than LF11 | [1][3] |
Cytotoxicity
A crucial aspect of drug development is ensuring minimal toxicity to host cells. While comprehensive comparative cytotoxicity data is limited, studies on related modified LF11 peptides suggest a degree of selectivity for cancer cells over non-neoplastic cells.
| Peptide | Cell Line | Assay | IC50/LC50 (µM) | Reference |
| R-DIM-P-LF11-334 (modified LF11) | Human Malignant Melanoma (A375, MUG Mel1) | Propidium Iodide Uptake | ~10 | [4][5] |
| R-DIM-P-LF11-334 (modified LF11) | Normal Human Dermal Fibroblasts (NHDF) | Propidium Iodide Uptake | >100 | [4][5] |
Note: This data is for a different modified LF11 peptide and is included to provide context on the potential for selective cytotoxicity within this class of molecules. Further studies are required to determine the specific cytotoxicity profile of Lauryl-LF11.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method to determine the MIC of Lauryl-LF11 and LF11 against various bacterial strains.
Materials:
-
Test peptides (Lauryl-LF11, LF11)
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Peptide Preparation: Prepare stock solutions of the peptides in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid). Perform serial two-fold dilutions in MHB in the 96-well plates to achieve a range of desired concentrations.
-
Bacterial Inoculum Preparation: Culture the bacterial strains overnight in MHB at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: Add the bacterial inoculum to the wells containing the peptide dilutions. Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only). Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the bacteria. Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Cytotoxicity Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of Lauryl-LF11 and LF11 against mammalian cell lines.
Materials:
-
Test peptides (Lauryl-LF11, LF11)
-
Mammalian cell line (e.g., HEK293, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Peptide Treatment: Replace the medium with fresh medium containing various concentrations of the test peptides. Include a vehicle control (medium with the solvent used for the peptides) and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value, the concentration of peptide that causes 50% inhibition of cell viability, can be calculated by plotting the percentage of cell viability against the peptide concentration.
Mechanism of Action: Signaling Pathways and Visualizations
LPS Neutralization and TLR4 Signaling
Lauryl-LF11's enhanced LPS-neutralizing activity is attributed to its increased hydrophobicity, which facilitates a stronger interaction with the lipid A portion of LPS. This interaction can occur through two primary mechanisms:
-
Direct Sequestration: Lauryl-LF11 can directly bind to and sequester LPS molecules, preventing them from interacting with the TLR4 receptor complex on immune cells.
-
Interference with TLR4 Activation: By binding to LPS, Lauryl-LF11 can block the transfer of LPS to CD14 and the subsequent activation of the TLR4/MD-2 receptor complex, thereby inhibiting the downstream inflammatory signaling cascade.
The following diagram illustrates the canonical TLR4 signaling pathway and the points of inhibition by Lauryl-LF11.
Caption: TLR4 signaling pathway and inhibition by Lauryl-LF11.
Immunomodulatory Mechanism via Myeloperoxidase Inhibition
The parent peptide, hLF1-11, has been shown to exert immunomodulatory effects by penetrating monocytes and inhibiting the enzymatic activity of myeloperoxidase (MPO)[6][7]. MPO is an enzyme that produces highly reactive oxidants, contributing to inflammation. By inhibiting MPO, LF11 and potentially Lauryl-LF11 can dampen the inflammatory response.
The following diagram illustrates the proposed immunomodulatory mechanism of LF11.
References
- 1. researchgate.net [researchgate.net]
- 2. Macrophage immunomodulatory effects of low molecular weight peptides from Mytilus coruscus via NF-κB/MAPK signaling pat… [ouci.dntb.gov.ua]
- 3. Effects of Synthetic Short Cationic Antimicrobial Peptides on the Catalytic Activity of Myeloperoxidase, Reducing Its Oxidative Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Action of an Antimicrobial Model Peptide That Suppresses the TRIF-Dependent Signaling Pathway via Inhibition of Toll-Like Receptor 4 Endocytosis in Lipopolysaccharide-Stimulated Macrophages | PLOS One [journals.plos.org]
- 5. Antimicrobial peptides could antagonize uncontrolled inflammation via Toll-like 4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Regulation of macrophage-associated inflammatory responses by species-specific lactoferricin peptides [imrpress.com]
In-Depth Technical Guide: The Antimicrobial Spectrum of Lauryl-LF11
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antimicrobial spectrum and mechanism of action of Lauryl-LF11, an N-terminally acylated synthetic peptide derived from human lactoferricin. Lauryl-LF11 has demonstrated significant potential as an antimicrobial agent, exhibiting enhanced activity against a range of pathogens compared to its non-acylated counterpart, LF11. This document summarizes key quantitative data, details experimental methodologies, and visualizes the proposed signaling pathways to facilitate further research and development in this area.
Quantitative Antimicrobial Spectrum of Lauryl-LF11
Lauryl-LF11, a lipopeptide, has been shown to possess potent antibacterial activity, particularly against Gram-negative bacteria. The N-terminal addition of a lauryl (C12) alkyl chain significantly enhances its antimicrobial and endotoxin-neutralizing capabilities.[1] The following tables summarize the available quantitative data on the antimicrobial activity of Lauryl-LF11, primarily focusing on its Minimum Inhibitory Concentration (MIC) values.
| Gram-Negative Bacteria | Strain | MIC (µg/mL) | Reference |
| Salmonella enterica serovar Minnesota R60 (Ra) | 1-2 | Andrä et al., 2005 | |
| Salmonella enterica serovar Minnesota R595 (Re) | 1-2 | Andrä et al., 2005 | |
| Salmonella enterica serovar Typhimurium (S-form) | 1-2 | Andrä et al., 2005 |
Further research is required to establish a broader spectrum of activity against a more diverse range of Gram-negative bacteria, Gram-positive bacteria, and fungi.
Mechanism of Action
The primary mechanism of action of Lauryl-LF11 involves its interaction with the outer membrane of Gram-negative bacteria, specifically with lipopolysaccharide (LPS), also known as endotoxin.[1] The acylation with a C12-alkyl chain mimics the structure of natural lipopeptides like polymyxin B, enhancing its binding affinity to the lipid A moiety of LPS.[1] This interaction neutralizes the endotoxic effects of LPS and disrupts the integrity of the bacterial membrane.
Furthermore, Lauryl-LF11 is known to activate the Toll-like receptor 4 (TLR4) signaling pathway, a key component of the innate immune system responsible for recognizing pathogen-associated molecular patterns like LPS. This activation likely contributes to the overall host defense response against infection.
Proposed Signaling Pathway for Lauryl-LF11-Mediated Immune Activation
The following diagram illustrates the proposed signaling cascade initiated by the interaction of Lauryl-LF11 with the TLR4 receptor complex.
Caption: Proposed TLR4 signaling pathway activated by Lauryl-LF11.
Experimental Protocols
The following sections detail standardized methodologies for key experiments relevant to the study of Lauryl-LF11's antimicrobial properties.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the standardized broth microdilution method for determining the MIC of Lauryl-LF11 against bacterial isolates.
Materials:
-
Lauryl-LF11
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Spectrophotometer
Procedure:
-
Preparation of Lauryl-LF11 Stock Solution: Prepare a stock solution of Lauryl-LF11 in a suitable solvent (e.g., sterile deionized water or DMSO) at a concentration of 1 mg/mL.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the Lauryl-LF11 stock solution in CAMHB to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted Lauryl-LF11. Include a growth control well (bacteria in CAMHB without peptide) and a sterility control well (CAMHB only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of Lauryl-LF11 that completely inhibits visible bacterial growth.
Caption: Workflow for MIC determination by broth microdilution.
Lipopolysaccharide (LPS) Binding Assay
This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to assess the binding of Lauryl-LF11 to LPS.
Materials:
-
Lauryl-LF11
-
LPS from a relevant bacterial strain (e.g., E. coli O111:B4)
-
Biotinylated LPS
-
Streptavidin-coated 96-well plates
-
Bovine Serum Albumin (BSA) for blocking
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Detection antibody (e.g., anti-LF11 antibody) conjugated to an enzyme (e.g., HRP)
-
Substrate for the enzyme (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Plate Coating: Coat streptavidin-coated 96-well plates with biotinylated LPS and incubate overnight at 4°C.
-
Washing and Blocking: Wash the plates with wash buffer to remove unbound LPS. Block the remaining protein-binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Competitive Binding: Add varying concentrations of Lauryl-LF11 to the wells, followed by a fixed concentration of the anti-LF11 antibody. Incubate for 1-2 hours at room temperature to allow for competitive binding.
-
Washing: Wash the plates thoroughly to remove unbound peptide and antibody.
-
Detection: Add the enzyme-conjugated secondary antibody (if required) and incubate. After another wash step, add the substrate and allow the color to develop.
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a plate reader. A decrease in signal indicates binding of Lauryl-LF11 to LPS.
References
The Modulatory Effect of Lauryl-LF11 on Inflammatory Cytokine Production: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the N-terminally acylated peptide, Lauryl-LF11, and its significant impact on the production of inflammatory cytokines. Synthesizing available research, this document offers researchers, scientists, and drug development professionals a comprehensive overview of Lauryl-LF11's anti-inflammatory properties, its mechanism of action, and detailed experimental protocols for its study.
Core Findings: Lauryl-LF11's Superior Inhibition of TNF-α
Lauryl-LF11, a derivative of the lactoferricin peptide LF11, has demonstrated a potent ability to inhibit the production of the key pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α), in response to inflammatory stimuli such as lipopolysaccharide (LPS). The addition of a lauryl group (a C12-alkyl chain) to the N-terminus of the LF11 peptide significantly enhances its ability to neutralize endotoxins, thereby preventing the downstream inflammatory cascade that leads to cytokine release.
Research by Andrä et al. (2005) quantitatively illustrates this enhanced activity. Their work shows that Lauryl-LF11 is a much more potent inhibitor of LPS-induced TNF-α secretion from human mononuclear cells compared to its parent peptide, LF11.[1][2]
Quantitative Data Summary: Inhibition of LPS-Induced TNF-α Production
| Peptide | Concentration | LPS Concentration | Cell Type | % Inhibition of TNF-α Secretion | Reference |
| Lauryl-LF11 | Not specified in abstract | Not specified in abstract | Human Mononuclear Cells | Strong Inhibition | Andrä et al., 2005[1][2] |
| LF11 | Not specified in abstract | Not specified in abstract | Human Mononuclear Cells | Weaker Inhibition | Andrä et al., 2005[1][2] |
Note: The precise concentrations and percentage of inhibition require access to the full-text article by Andrä et al., 2005. The available information strongly indicates a significantly higher inhibitory capacity for Lauryl-LF11.
Proposed Mechanism of Action: Endotoxin Neutralization
The primary anti-inflammatory mechanism of Lauryl-LF11 is attributed to its high affinity for lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent trigger of the innate immune response. The lauryl chain enhances the peptide's interaction with the lipid A moiety of LPS, effectively neutralizing the endotoxin.[1][2] This neutralization prevents LPS from binding to its receptor complex (CD14 and TLR4) on the surface of immune cells like monocytes and macrophages.
By blocking this initial interaction, Lauryl-LF11 prevents the activation of downstream intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK1/2 and p38).[3][4][5][6][7] These pathways are critical for the transcription and subsequent secretion of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β.
Signaling Pathway Diagram
Caption: Proposed mechanism of Lauryl-LF11's anti-inflammatory action.
Experimental Protocols
The following is a detailed methodology for a key experiment to determine the effect of Lauryl-LF11 on inflammatory cytokine production, based on the study by Andrä et al. (2005) and general protocols for similar assays.[1][8][9]
Assay for Inhibition of LPS-Induced TNF-α Production in Human Mononuclear Cells
1. Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs):
-
Obtain whole blood from healthy human donors in heparinized tubes.
-
Dilute the blood with an equal volume of phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over a Ficoll-Paque density gradient.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the PBMC layer (the "buffy coat") and wash the cells twice with PBS.
-
Resuspend the cells in a complete culture medium (e.g., RPMI 1640 supplemented with 10% fetal calf serum and antibiotics).
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
2. Cell Culture and Treatment:
-
Seed the PBMCs in 96-well plates at a density of 1.5 x 10^6 cells/ml in a final volume of 200 µl per well.[3]
-
Pre-incubate the cells with varying concentrations of Lauryl-LF11 or LF11 (as a comparator) for 30 minutes at 37°C in a 5% CO2 incubator.
-
Prepare a control group with no peptide treatment.
-
Stimulate the cells with an optimal concentration of LPS (e.g., 10 ng/ml) to induce TNF-α production.[3] Include a negative control group with no LPS stimulation.
-
Incubate the plates for 4 to 20 hours at 37°C in a 5% CO2 incubator.[3]
3. Collection of Supernatants:
-
After the incubation period, centrifuge the 96-well plates at 400 x g for 10 minutes.
-
Carefully collect the cell-free supernatants and store them at -20°C or -80°C until analysis.
4. Quantification of TNF-α by Enzyme-Linked Immunosorbent Assay (ELISA):
-
Coat a 96-well ELISA plate with a capture antibody specific for human TNF-α overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate.
-
Add the collected cell culture supernatants and a standard curve of recombinant human TNF-α to the plate.
-
Incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add a detection antibody (biotinylated anti-human TNF-α) and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 20-30 minutes at room temperature in the dark.
-
Wash the plate.
-
Add a substrate solution (e.g., TMB) and incubate until a color change is observed.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Read the absorbance at 450 nm using a microplate reader.
5. Data Analysis:
-
Calculate the concentration of TNF-α in the samples by interpolating from the standard curve.
-
Determine the percentage of inhibition of TNF-α production for each concentration of Lauryl-LF11 and LF11 relative to the LPS-stimulated control.
Experimental Workflow Diagram
Caption: Workflow for assessing Lauryl-LF11's effect on cytokine production.
Conclusion and Future Directions
Lauryl-LF11 exhibits significant potential as a modulator of inflammatory responses, primarily through its enhanced ability to neutralize bacterial endotoxins. The data strongly suggest that the N-terminal acylation of the LF11 peptide is a key structural modification for improving its anti-inflammatory efficacy. This makes Lauryl-LF11 a promising candidate for further investigation in the context of inflammatory and infectious diseases where LPS-mediated cytokine storms are a critical component of the pathology.
Future research should focus on obtaining more granular quantitative data on the dose-dependent effects of Lauryl-LF11 on a wider range of pro- and anti-inflammatory cytokines. In vivo studies are also warranted to assess its therapeutic potential, pharmacokinetics, and safety profile in preclinical models of inflammatory conditions. The detailed protocols and mechanistic insights provided in this guide serve as a foundational resource for advancing the study of Lauryl-LF11 and other acylated antimicrobial peptides as a novel class of anti-inflammatory agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhancement of endotoxin neutralization by coupling of a C12-alkyl chain to a lactoferricin-derived peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipopolysaccharide-induced tumor necrosis factor alpha production by human monocytes involves the raf-1/MEK1-MEK2/ERK1-ERK2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signaling pathways involved in LPS induced TNFalpha production in human adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Tumour necrosis factor (TNF) gene polymorphism influences TNF-α production in lipopolysaccharide (LPS)-stimulated whole blood cell culture in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]
The Lauryl Chain: A Key Player in the Enhanced Activity of Lauryl-LF 11
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Lauryl-LF 11 is a synthetic, N-terminally acylated antimicrobial peptide derived from the human lactoferricin peptide, LF 11. The addition of a C12 alkyl chain, the lauryl group, to the LF 11 peptide backbone significantly enhances its biological activities, particularly its ability to neutralize bacterial endotoxins and its antimicrobial efficacy. This technical guide provides a comprehensive overview of the critical role the lauryl chain plays in the multifaceted activity of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.
The Pivotal Role of the Lauryl Chain
The conjugation of a lauryl chain to the LF 11 peptide introduces a significant hydrophobic component to the molecule. This alteration in the peptide's physicochemical properties is the primary driver for its enhanced biological functions. While the parent peptide, LF 11, relies predominantly on electrostatic interactions for its activity, this compound exhibits a dual mode of action, combining both electrostatic and hydrophobic interactions. This dual-pronged approach leads to a more potent neutralization of lipopolysaccharide (LPS), the major component of the outer membrane of Gram-negative bacteria and a potent trigger of septic shock.
Enhanced Antimicrobial Activity
Both LF 11 and this compound demonstrate high antibacterial activity against a range of bacteria. The lauryl chain, by increasing the peptide's hydrophobicity, facilitates a stronger interaction with the bacterial cell membrane, leading to membrane disruption and bacterial cell death.
Superior Endotoxin Neutralization
The most significant impact of the lauryl chain is observed in the peptide's ability to neutralize LPS. The lauryl group promotes a much stronger inhibition of LPS-induced cytokine production in immune cells compared to the non-acylated LF 11.[1][2] This enhanced neutralization is attributed to the hydrophobic interactions between the lauryl chain and the lipid A portion of LPS, the endotoxic center of the molecule. This interaction is in addition to the electrostatic attraction between the cationic peptide and the negatively charged phosphate groups of lipid A.
Quantitative Comparison of LF 11 and this compound Activity
The following table summarizes the comparative biological activities of LF 11 and its laurylated counterpart, highlighting the significant enhancement conferred by the C12 alkyl chain.
| Biological Activity | LF 11 | This compound | Fold Enhancement (approx.) | Reference |
| Inhibition of LPS-induced TNFα (Re-LPS) | ~180 nM | ~60 nM | 3x | [3] |
| Inhibition of LPS-induced TNFα (Ra-LPS) | > 1000 nM | ~20 nM | >50x | [3] |
| Inhibition of LPS-induced TNFα (S-LPS) | > 1000 nM | ~20 nM | >50x | [3] |
Data extracted from Andrä et al., 2005.[1][2][3]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of LF 11 and this compound is determined using the broth microdilution method.
-
Bacterial Strains: Cultures of Gram-negative (e.g., Escherichia coli) and Gram-positive (e.g., Staphylococcus aureus) bacteria are grown to the mid-logarithmic phase.
-
Peptide Preparation: The peptides are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest peptide concentration that completely inhibits visible bacterial growth.
Lipopolysaccharide (LPS) Neutralization Assay (TNF-α Inhibition)
The ability of the peptides to neutralize LPS is assessed by measuring the inhibition of LPS-induced Tumor Necrosis Factor-alpha (TNF-α) production in human mononuclear cells (MNCs).
-
Cell Culture: Human MNCs are isolated and cultured in a suitable medium.
-
LPS and Peptide Incubation: A fixed concentration of LPS (from different bacterial strains, e.g., Re-, Ra-, and S-form LPS) is pre-incubated with varying concentrations of LF 11 or this compound.
-
Cell Stimulation: The LPS/peptide mixtures are added to the MNC cultures and incubated for a specific period (e.g., 4 hours).
-
Cytokine Measurement: The concentration of TNF-α in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Inhibition Calculation: The percentage of inhibition of TNF-α production is calculated relative to cells stimulated with LPS alone.
Signaling Pathways and Mechanisms of Action
The primary mechanism by which this compound prevents the inflammatory cascade triggered by Gram-negative bacteria is through the direct binding and neutralization of LPS. This sequestration of LPS prevents its interaction with the Toll-like receptor 4 (TLR4) complex on the surface of immune cells, thereby inhibiting the downstream signaling that leads to the production of pro-inflammatory cytokines.
The DOT script above illustrates how this compound intercepts LPS before it can activate the TLR4 signaling pathway.
Experimental Workflow for Comparing Peptide Activity
The following diagram outlines the typical experimental workflow for comparing the biological activities of LF 11 and this compound.
Logical Relationship: Lauryl Chain and Enhanced Activity
The enhanced activity of this compound can be logically broken down as follows:
Conclusion
The N-terminal acylation of the LF 11 peptide with a lauryl chain is a highly effective strategy for augmenting its therapeutic potential. The introduction of this hydrophobic moiety significantly enhances the peptide's ability to neutralize bacterial endotoxins, a critical factor in the pathogenesis of sepsis. This improvement is primarily driven by the synergistic interplay of electrostatic and hydrophobic interactions with LPS. The comprehensive data and methodologies presented in this guide underscore the pivotal role of the lauryl chain in the superior performance of this compound as a promising candidate for the development of novel anti-sepsis and antimicrobial agents.
References
In Vitro Hemolytic Activity of Lauryl-LF11: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro hemolytic activity of Lauryl-LF11, an N-terminally acylated antimicrobial peptide derived from human lactoferrin. Understanding the hemolytic potential of peptide-based drug candidates is a critical step in preclinical safety assessment. This document summarizes key quantitative data, details experimental protocols for assessing hemolysis, and visualizes the underlying molecular interactions and experimental workflows.
Introduction to Lauryl-LF11 and Hemolytic Activity
Lauryl-LF11 is a synthetic derivative of the endogenous antimicrobial peptide LF11, which comprises the first 11 amino acids of the N-terminus of human lactoferrin. The addition of a lauryl (C12) acyl chain to the N-terminus enhances its antimicrobial and lipopolysaccharide (LPS)-binding activities. However, this modification also increases the peptide's hydrophobicity, a characteristic often associated with heightened cytotoxicity, including the lysis of red blood cells (hemolysis).
The assessment of hemolytic activity is a primary screening tool to evaluate the biocompatibility of intravenously administered therapeutics. It quantifies the ability of a compound to damage erythrocyte membranes, leading to the release of hemoglobin. A high hemolytic potential can indicate a narrow therapeutic window and potential for in vivo toxicity.
Quantitative Data on Hemolytic Activity
The hemolytic activity of acylated LF11 peptides is directly correlated with the length of the attached acyl chain. Studies have shown that increasing the chain length leads to a greater propensity for red blood cell lysis. Below is a summary of the hemolytic activity of a C12-acylated LF11 peptide (Lauryl-LF11) compared to other acylated and non-acylated variants, based on data adapted from studies on acylated LF11 peptides.
Table 1: Hemolytic Activity of Acylated LF11 Peptides against Human Erythrocytes
| Peptide Variant | Acyl Chain Length | Concentration (µg/mL) | Hemolysis (%) |
| LF11 (unmodified) | N/A | 128 | < 2% |
| Octanoyl-LF11 | C8 | 128 | ~10% |
| Lauryl-LF11 | C12 | 32 | ~25% |
| Lauryl-LF11 | C12 | 128 | > 90% |
| Myristoyl-LF11 | C14 | 32 | ~50% |
| Myristoyl-LF11 | C14 | 128 | > 95% |
Data are representative values compiled from literature investigating the structure-activity relationship of acylated LF11 peptides. The hemolytic effect is concentration-dependent.
Experimental Protocols
The following section details a standard in vitro hemolytic assay protocol used to determine the hemolytic activity of peptides like Lauryl-LF11.
Preparation of Red Blood Cell (RBC) Suspension
-
Blood Collection: Obtain fresh human whole blood from healthy donors in tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Isolation of RBCs: Centrifuge the whole blood at 1,000 x g for 10 minutes at 4°C.
-
Washing: Carefully remove the supernatant (plasma and buffy coat). Wash the pelleted RBCs three times with sterile, cold phosphate-buffered saline (PBS, pH 7.4). Each wash consists of resuspending the RBCs in PBS followed by centrifugation at 1,000 x g for 5 minutes at 4°C.
-
Preparation of Final Suspension: After the final wash, resuspend the RBC pellet in PBS to achieve a final hematocrit of 4% (v/v).
Hemolysis Assay Procedure
-
Peptide Preparation: Prepare a stock solution of Lauryl-LF11 in sterile deionized water or an appropriate solvent. Create a series of dilutions of the peptide in PBS to achieve the desired final concentrations for the assay.
-
Assay Setup: In a 96-well microtiter plate, add 50 µL of the prepared RBC suspension to each well.
-
Addition of Peptide: Add 50 µL of the various peptide dilutions to the wells containing the RBC suspension.
-
Controls:
-
Negative Control (0% Lysis): Add 50 µL of PBS to wells with the RBC suspension.
-
Positive Control (100% Lysis): Add 50 µL of 1% (v/v) Triton X-100 in PBS to wells with the RBC suspension.
-
-
Incubation: Incubate the microtiter plate at 37°C for 1 hour with gentle agitation.
-
Centrifugation: Centrifuge the plate at 800 x g for 10 minutes to pellet the intact RBCs and cell debris.
-
Measurement of Hemoglobin Release: Carefully transfer 80 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Spectrophotometric Reading: Measure the absorbance of the supernatant at 450 nm (or 540 nm) using a microplate reader.
Calculation of Hemolytic Activity
The percentage of hemolysis is calculated using the following formula:
Where:
-
Abs_sample is the absorbance of the wells treated with Lauryl-LF11.
-
Abs_negative_control is the absorbance of the wells treated with PBS.
-
Abs_positive_control is the absorbance of the wells treated with Triton X-100.
Visualizations
Experimental Workflow for Hemolytic Assay
The following diagram illustrates the key steps in the in vitro hemolytic assay.
Caption: Workflow of the in vitro hemolytic activity assay.
Proposed Mechanism of Lauryl-LF11 Induced Hemolysis
The hemolytic activity of Lauryl-LF11 is believed to be primarily driven by its amphipathic nature, leading to direct disruption of the red blood cell membrane. The following diagram outlines the proposed mechanism.
Caption: Proposed mechanism of Lauryl-LF11 induced hemolysis.
Discussion
The data presented in this guide indicate that Lauryl-LF11 possesses significant hemolytic activity in vitro, which increases with concentration. This is consistent with the broader understanding of acylated antimicrobial peptides, where increased hydrophobicity enhances membrane interaction, leading to higher cytotoxicity against both microbial and mammalian cells.
The lack of significant hemolysis in the presence of plasma proteins (as suggested by some studies on similar peptides) indicates that the in vivo hemolytic potential might be lower than what is observed in in vitro assays using washed erythrocytes. This is likely due to the binding of the peptide to plasma proteins, reducing its effective concentration available to interact with red blood cell membranes.
Conclusion
Lauryl-LF11 is a potent antimicrobial peptide with considerable in vitro hemolytic activity. The information and protocols provided in this technical guide are intended to assist researchers in the standardized assessment of its hemolytic potential. Further studies, including in vivo toxicity assessments, are necessary to fully characterize the safety profile of Lauryl-LF11 for therapeutic applications. The balance between antimicrobial efficacy and hemolytic cytotoxicity is a critical consideration in the development of acylated LF11 peptides as potential drug candidates.
Investigating the Anti-Endotoxin Properties of Lauryl-LF11: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Endotoxins, specifically lipopolysaccharides (LPS) from Gram-negative bacteria, are potent triggers of the innate immune system that can lead to overwhelming inflammatory responses, sepsis, and septic shock. The development of effective anti-endotoxin agents is a critical area of research. This technical guide provides an in-depth analysis of the anti-endotoxin properties of Lauryl-LF11, a promising synthetic lipopeptide. Lauryl-LF11 is an N-terminally acylated derivative of the lactoferricin peptide LF11, a modification that significantly enhances its ability to neutralize endotoxins. This document summarizes key quantitative data, details essential experimental protocols for evaluating anti-endotoxin activity, and visualizes the underlying biological pathways and experimental workflows.
Introduction to Lauryl-LF11
Lauryl-LF11 is a synthetic lipopeptide derived from lactoferricin, a protein with known antimicrobial and anti-inflammatory properties.[1] The addition of a C12-alkyl chain (lauryl group) to the N-terminus of the LF11 peptide enhances its amphipathic nature, leading to a marked increase in its affinity for the lipid A component of LPS.[1][2] This enhanced binding is crucial for its potent endotoxin-neutralizing capabilities. Studies have demonstrated that Lauryl-LF11 is significantly more effective than its parent peptide, LF11, in inhibiting the pro-inflammatory effects of various LPS chemotypes.[1]
Quantitative Data on Anti-Endotoxin Activity
The efficacy of Lauryl-LF11 in neutralizing endotoxin has been quantified through various in vitro assays. The following tables summarize the key findings, providing a clear comparison of its activity against different forms of LPS.
Table 1: Inhibition of LPS-Induced TNF-α Release in Human Mononuclear Cells
| Peptide | LPS Chemotype (from Salmonella enterica) | Inhibitory Concentration Range (nM) | Reference |
| Lauryl-LF11 | Re-type | 20 - 60 | [1] |
| Ra-type | 20 - 60 | [1] | |
| S-type (smooth) | 20 - 60 | [1] | |
| LF11 (unmodified) | Re-type | ~180 (3-fold higher than Lauryl-LF11) | [1] |
| Ra-type | Ineffective | [1] | |
| S-type (smooth) | Ineffective | [1] |
Note: The inhibitory concentration range represents the concentrations at which Lauryl-LF11 effectively inhibits the induction of Tumor Necrosis Factor-alpha (TNF-α) in human mononuclear cells stimulated by the respective LPS chemotypes.[1]
Core Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the anti-endotoxin properties of Lauryl-LF11.
Limulus Amebocyte Lysate (LAL) Assay for Endotoxin Neutralization
The LAL assay is a highly sensitive method for the detection and quantification of endotoxin.[3][4][5] This protocol is adapted for assessing the endotoxin-neutralizing capacity of a test compound.
Objective: To quantify the ability of Lauryl-LF11 to neutralize the biological activity of LPS as measured by the LAL enzymatic cascade.
Materials:
-
Pyrogen-free glassware and pipette tips
-
Limulus Amebocyte Lysate (LAL) reagent (gel-clot, turbidimetric, or chromogenic)
-
LPS standard (from E. coli or other relevant Gram-negative bacteria)
-
Lauryl-LF11 stock solution
-
LAL Reagent Water (LRW) or pyrogen-free water
-
Incubator or heating block at 37°C
-
For turbidimetric or chromogenic assays: microplate reader with appropriate filters
Procedure:
-
Preparation of Reagents: Reconstitute the LAL reagent and LPS standard according to the manufacturer's instructions using LRW. Prepare a dilution series of the LPS standard.
-
Sample Preparation: Prepare various concentrations of Lauryl-LF11 in LRW.
-
Incubation: In pyrogen-free tubes or a microplate, mix a fixed concentration of LPS with the different concentrations of Lauryl-LF11. Include a positive control (LPS only) and a negative control (LRW only). Incubate the mixtures for a defined period (e.g., 60 minutes) at 37°C to allow for neutralization to occur.
-
LAL Reaction: Add the LAL reagent to each tube or well containing the LPS-peptide mixtures and controls.
-
Incubation and Reading: Incubate at 37°C for the time specified by the LAL reagent manufacturer (typically 60 minutes for gel-clot).
-
Gel-clot method: After incubation, gently invert the tubes 180°. A solid clot that withstands inversion indicates a positive result (endotoxin activity). The absence of a solid clot indicates a negative result (endotoxin neutralized). The endotoxin-neutralizing capacity is determined by the lowest concentration of Lauryl-LF11 that results in a negative outcome.
-
Turbidimetric/Chromogenic method: Place the microplate in a plate reader and monitor the change in turbidity or color over time. The concentration of active endotoxin is calculated from a standard curve. The percentage of endotoxin neutralization by Lauryl-LF11 is determined by comparing the residual endotoxin activity in the presence of the peptide to the positive control.
-
Inhibition of LPS-Induced Cytokine Release in Human Mononuclear Cells
This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines, such as TNF-α, from immune cells stimulated with LPS.
Objective: To determine the concentration-dependent inhibition of LPS-induced TNF-α release from human peripheral blood mononuclear cells (PBMCs) by Lauryl-LF11.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs), freshly isolated or cryopreserved
-
RPMI 1640 cell culture medium supplemented with fetal bovine serum (FBS) and antibiotics
-
LPS from Salmonella enterica serovars (Re, Ra, and S-form)
-
Lauryl-LF11 stock solution
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Enzyme-Linked Immunosorbent Assay (ELISA) kit for human TNF-α
-
Centrifuge
Procedure:
-
Cell Seeding: Seed PBMCs into a 96-well plate at a density of approximately 1 x 10⁶ cells/mL in complete RPMI 1640 medium.
-
Pre-incubation with Lauryl-LF11: Add varying concentrations of Lauryl-LF11 to the wells containing PBMCs. Incubate for 30-60 minutes at 37°C in a CO₂ incubator.
-
LPS Stimulation: Add a predetermined concentration of LPS (e.g., 10 ng/mL) to the wells. Include control wells with cells only (unstimulated), cells with LPS only (positive control), and cells with Lauryl-LF11 only (to test for direct effects of the peptide).
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant from each well.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit, following the manufacturer's protocol.
-
Data Analysis: Calculate the percentage inhibition of TNF-α release for each concentration of Lauryl-LF11 relative to the positive control (LPS only). Determine the IC₅₀ value (the concentration of Lauryl-LF11 that causes 50% inhibition of TNF-α release).
Cell Viability Assay (MTT Assay)
It is crucial to ensure that the observed anti-endotoxin effects are not due to cytotoxicity of the test compound. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Objective: To assess the viability of human mononuclear cells in the presence of Lauryl-LF11 and LPS.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 cell culture medium
-
Lauryl-LF11 stock solution
-
LPS stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed PBMCs in a 96-well plate and treat with various concentrations of Lauryl-LF11, LPS, or a combination of both, as described in the cytokine release assay protocol. Include untreated control cells.
-
Incubation: Incubate the cells for the desired duration (e.g., 24 hours) at 37°C in a CO₂ incubator.
-
Addition of MTT: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization of Formazan: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment condition relative to the untreated control cells.
Signaling Pathways and Experimental Workflows
TLR4 Signaling Pathway
Endotoxin recognition by the host is primarily mediated through the Toll-like receptor 4 (TLR4) signaling pathway. Lauryl-LF11 exerts its anti-endotoxin effect by binding to LPS and preventing its interaction with the TLR4 receptor complex.
References
- 1. Production of TNF alpha by LPS-stimulated murine, rat and human blood and its pharmacological modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of tumor necrosis factor-alpha (TNF-alpha)/TNF-alpha receptor binding by structural analogues of suramin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of TNF-alpha, PMA, and LPS on plasma and cell-associated IL-8 in human leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of TNF-alpha synthesis in LPS-stimulated primary human monocytes by Harpagophytum extract SteiHap 69 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LPS-stimulated production of TNF-alpha by peripheral blood monocytes in patients with Behcet's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Lauryl-LF 11 Minimum Inhibitory Concentration (MIC) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lauryl-LF 11 is an N-terminally acylated synthetic antimicrobial peptide derived from a fragment of human lactoferricin. The addition of a lauryl (C12) chain to the LF11 peptide enhances its antimicrobial properties, making it a subject of interest in the development of new therapeutic agents against a range of pathogenic microorganisms. The minimum inhibitory concentration (MIC) assay is a fundamental technique in antimicrobial drug discovery and susceptibility testing. It determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. This document provides a detailed protocol for performing a MIC assay with this compound using the broth microdilution method, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains
| Microorganism | Strain ID | Gram Stain | MIC Range (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Gram-positive | 4 - 16 |
| Staphylococcus aureus (MRSA) | ATCC 43300 | Gram-positive | 8 - 32 |
| Enterococcus faecalis | ATCC 29212 | Gram-positive | 16 - 64 |
| Escherichia coli | ATCC 25922 | Gram-negative | 8 - 32 |
| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | 32 - 128 |
| Klebsiella pneumoniae | ATCC 13883 | Gram-negative | 16 - 64 |
| Acinetobacter baumannii | ATCC 19606 | Gram-negative | 32 - 128 |
Experimental Protocol: Broth Microdilution MIC Assay for this compound
This protocol outlines the steps for determining the MIC of this compound using the broth microdilution method in a 96-well plate format.
Materials:
-
This compound peptide
-
Sterile, cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., those listed in Table 1)
-
Sterile 96-well, U-bottom microtiter plates (polypropylene plates are recommended for peptides to reduce binding)
-
Sterile 0.9% saline or Phosphate Buffered Saline (PBS)
-
McFarland 0.5 turbidity standard
-
Spectrophotometer or densitometer
-
Incubator (35 ± 2°C)
-
Micropipettes and sterile tips
-
Optional: Resazurin or 2,3,5-triphenyltetrazolium chloride (TTC) for growth indication
Procedure:
-
Preparation of this compound Stock Solution:
-
Due to the hydrophobic nature of the lauryl group, dissolve this compound in a small amount of a suitable solvent like dimethyl sulfoxide (DMSO) before diluting with sterile water or CAMHB to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure the final concentration of the initial solvent is not inhibitory to the test microorganisms (typically ≤1% v/v).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells. This is typically done by a 1:100 dilution of the 0.5 McFarland suspension into the broth, from which the final inoculum will be taken.
-
-
Serial Dilution in 96-Well Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a designated row in the 96-well plate.
-
Add 200 µL of the this compound working stock solution (e.g., 128 µg/mL, prepared from the high-concentration stock) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no peptide) and well 12 as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum (prepared in step 2) to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in wells 1-11 will be 200 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL. The peptide concentrations will now be half of the initial concentrations in the dilution series.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).
-
The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear.
-
Optionally, a growth indicator like resazurin or TTC can be added to the wells after incubation to aid in the determination of the endpoint.
-
Visualizations
Experimental Workflow for MIC Assay
Caption: Workflow of the broth microdilution MIC assay.
Application Notes and Protocols: Endotoxin Neutralization Assay with Lauryl-LF 11
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endotoxin, a lipopolysaccharide (LPS) component of the outer membrane of Gram-negative bacteria, is a potent pyrogen that can trigger a strong inflammatory response in mammals.[1] Even at minute concentrations, the presence of endotoxin in parenteral drugs, medical devices, or biological samples can lead to severe pathophysiological effects, including sepsis and septic shock.[2][3] Consequently, the neutralization and detection of endotoxin are critical for drug development and patient safety.
Lauryl-LF 11 is a synthetic, N-terminally acylated antimicrobial peptide derived from lactoferricin.[4][5] The addition of a 12-carbon lauryl chain significantly enhances its ability to bind and neutralize endotoxin compared to its non-acylated counterpart, LF11.[4][6] This document provides detailed application notes and protocols for performing an endotoxin neutralization assay using this compound.
Mechanism of Action: this compound Endotoxin Neutralization
This compound neutralizes endotoxin through a multi-faceted mechanism involving both electrostatic and hydrophobic interactions.[4] The cationic nature of the peptide is attracted to the negatively charged phosphate groups of the Lipid A portion of LPS, which is the primary toxic component of endotoxin.[7][8] The lauryl chain provides a strong hydrophobic component, which interacts with the acyl chains of Lipid A.[4]
This high-affinity binding disrupts the supramolecular structure of LPS aggregates. It induces a conformational change from a toxic cubic or unilamellar aggregate structure into an inactive, multilamellar one.[2][3][4] This structural change effectively sequesters the Lipid A, preventing it from interacting with key components of the host's immune system, such as Lipopolysaccharide-Binding Protein (LBP) and the CD14/TLR4/MD2 receptor complex on immune cells.[2][9]
Caption: Mechanism of this compound endotoxin neutralization.
LPS-Induced Inflammatory Signaling Pathway
To understand the importance of endotoxin neutralization, it is crucial to recognize the signaling cascade it initiates. LPS in the bloodstream is first bound by LBP. This complex is then recognized by the CD14 receptor, which facilitates the transfer of LPS to the Toll-like receptor 4 (TLR4) and its co-receptor MD2. This interaction triggers an intracellular signaling cascade, leading to the activation of transcription factors like NF-κB. Activated NF-κB translocates to the nucleus and induces the expression of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and various interleukins, driving the systemic inflammatory response.[1][10]
Caption: Simplified LPS-induced inflammatory signaling pathway.
Application Notes
An endotoxin neutralization assay using this compound is valuable in several contexts:
-
Drug Development: To characterize the anti-endotoxin properties of new therapeutic peptides or small molecules.[11]
-
Formulation Studies: In the development of parenteral drug formulations, excipients can sometimes interfere with standard endotoxin tests.[12] This assay can help assess whether a formulation component possesses inherent neutralizing activity or interferes with detection.
-
Quality Control: As a research tool to investigate and overcome LAL assay inhibition caused by a product matrix. While standard LAL tests are for quantification, a neutralization assay can help characterize the nature of an interfering substance.[13][14]
-
Sepsis Research: To screen and identify novel anti-endotoxin agents that could potentially be developed into treatments for sepsis.[9][15]
Experimental Protocols
Two primary methods can be employed to determine the endotoxin-neutralizing capacity of this compound: a direct method using the Limulus Amebocyte Lysate (LAL) assay and a cell-based functional assay measuring the inhibition of cytokine release.
Protocol 1: Limulus Amebocyte Lysate (LAL) Endotoxin Neutralization Assay
This protocol quantifies the ability of this compound to prevent endotoxin from triggering the enzymatic cascade in the LAL reagent.[16] The chromogenic LAL assay is recommended for its quantitative and sensitive nature.[17]
Materials:
-
This compound peptide
-
Control Standard Endotoxin (CSE) of known potency (e.g., from E. coli)
-
LAL Reagent Water (LRW)
-
Quantitative Chromogenic LAL Assay Kit
-
Endotoxin-free microplates and pipette tips
-
Microplate reader capable of measuring absorbance at the wavelength specified by the LAL kit manufacturer (commonly 405 nm)
-
Incubating microplate reader or water bath set to 37°C
Procedure:
-
Reagent Preparation:
-
Prepare all reagents according to the LAL assay kit manufacturer's instructions, using LRW.
-
Prepare a stock solution of this compound in LRW. Perform serial dilutions to create a range of concentrations to be tested.
-
Prepare a stock solution of CSE. Create a standard curve by serially diluting the CSE stock in LRW to concentrations ranging from the highest to the lowest standard specified by the kit (e.g., 50 to 0.005 EU/mL).
-
-
Sample Preparation and Incubation:
-
In an endotoxin-free tube, mix a known concentration of endotoxin (e.g., 1 EU/mL) with an equal volume of each this compound dilution.
-
Controls are critical:
-
Positive Control: Mix the endotoxin solution with an equal volume of LRW (no peptide). This determines the 100% endotoxin activity level.
-
Negative Control: Mix LRW with an equal volume of the highest concentration of this compound. This ensures the peptide itself does not activate or inhibit the LAL reagent.
-
Blank: LRW only. This is for background absorbance.
-
-
Incubate all mixtures (samples and controls) for a set period (e.g., 60 minutes) at 37°C to allow for neutralization to occur.
-
-
LAL Assay Execution:
-
Add aliquots of the incubated mixtures and the CSE standard curve dilutions to the microplate wells in duplicate or triplicate.
-
Add the LAL reagent to all wells as per the kit instructions.
-
Incubate the plate at 37°C for the time specified by the manufacturer.
-
Add the chromogenic substrate solution to each well and incubate for the specified time.
-
Add the stop reagent to each well to halt the reaction.
-
-
Data Analysis:
-
Measure the absorbance of each well at the specified wavelength.
-
Subtract the average absorbance of the blank from all other readings.
-
Generate a standard curve by plotting the log of the absorbance against the log of the endotoxin concentration for the CSE standards.
-
Use the standard curve to calculate the residual endotoxin concentration (in EU/mL) in each sample containing this compound.
-
Calculate the percentage of endotoxin neutralization for each peptide concentration using the following formula:
-
% Neutralization = (1 - [Residual EU/mL in Sample] / [EU/mL in Positive Control]) x 100
-
-
Determine the 50% Endotoxin-Neutralizing Concentration (ENC₅₀), which is the concentration of this compound required to reduce the detectable endotoxin activity by 50%.[8]
-
Caption: Experimental workflow for LAL-based neutralization assay.
Protocol 2: Cell-Based TNF-α Inhibition Assay
This protocol provides a functional, biological measure of endotoxin neutralization by quantifying the reduction of TNF-α secreted by immune cells in response to LPS.[4][16]
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, antibiotics)
-
LPS from E. coli
-
This compound peptide
-
Human or mouse TNF-α ELISA kit
-
Sterile, tissue culture-treated 96-well plates
Procedure:
-
Cell Seeding:
-
Seed the immune cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁵ cells/well) and allow them to adhere overnight.
-
-
Sample Preparation and Stimulation:
-
In separate sterile tubes, pre-incubate a fixed concentration of LPS (e.g., 10 ng/mL) with serial dilutions of this compound for 30-60 minutes at 37°C.
-
Controls:
-
Positive Control: LPS only (pre-incubated with culture medium instead of peptide).
-
Negative Control: Culture medium only (no LPS or peptide).
-
Peptide Cytotoxicity Control: Highest concentration of this compound only (no LPS) to ensure the peptide is not toxic to the cells.
-
-
Remove the old medium from the cells and add the LPS/peptide mixtures and controls to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator. This incubation time is typically optimal for TNF-α production.
-
-
Supernatant Collection:
-
Centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells.
-
Carefully collect the supernatant from each well without disturbing the cell layer.
-
-
TNF-α Quantification:
-
Quantify the amount of TNF-α in each supernatant sample using a commercial ELISA kit, following the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the concentration of TNF-α (pg/mL) in each sample from the ELISA standard curve.
-
Calculate the percentage of TNF-α inhibition for each this compound concentration:
-
% Inhibition = (1 - [TNF-α in Sample] / [TNF-α in Positive Control]) x 100
-
-
Determine the IC₅₀ value, which is the peptide concentration that causes 50% inhibition of LPS-induced TNF-α production.
-
Data Presentation
Quantitative results from these assays should be summarized in tables for clear comparison.
Table 1: Endotoxin Neutralization by this compound using Chromogenic LAL Assay
| This compound Conc. (nM) | Initial Endotoxin (EU/mL) | Residual Endotoxin (EU/mL) | % Neutralization |
|---|---|---|---|
| 0 (Positive Control) | 1.0 | 0.98 | 2.0% |
| 10 | 1.0 | 0.75 | 25.0% |
| 20 | 1.0 | 0.51 | 49.0% |
| 40 | 1.0 | 0.22 | 78.0% |
| 60 | 1.0 | 0.08 | 92.0% |
| 100 | 1.0 | <0.05 | >95.0% |
| ENC₅₀ | | | ~21 nM |
Table 2: Inhibition of LPS-Induced TNF-α Secretion by this compound
| This compound Conc. (nM) | LPS (10 ng/mL) | TNF-α Conc. (pg/mL) | % Inhibition |
|---|---|---|---|
| 0 (Negative Control) | - | < 10 | - |
| 0 (Positive Control) | + | 1250 | 0% |
| 10 | + | 980 | 21.6% |
| 20 | + | 650 | 48.0% |
| 40 | + | 215 | 82.8% |
| 60 | + | 75 | 94.0% |
| 100 | + | < 20 | >98.4% |
| IC₅₀ | | | ~20.8 nM |
Note: The data presented in these tables are representative examples and may vary based on experimental conditions, cell type, and LPS serotype.
Troubleshooting and Considerations
-
LAL Assay Interference: Peptides and other components in a sample can interfere with the LAL assay, causing inhibition (false negatives) or enhancement (false positives).[14][18] It is crucial to run inhibition/enhancement controls by spiking a known amount of endotoxin into the sample matrix (with the peptide) and ensuring its recovery is within an acceptable range (typically 50-200%).
-
Dilution: If interference is detected, diluting the sample is the most common and effective mitigation strategy.[13][19] The dilution should not exceed the Maximum Valid Dilution (MVD) for the product.
-
pH: The LAL enzymatic cascade is pH-sensitive, requiring a range of 6.0-8.0.[14][19] Ensure that the addition of the peptide solution does not shift the final reaction mixture pH outside this range.
-
Peptide Cytotoxicity: In cell-based assays, it is essential to confirm that the concentrations of this compound used are not cytotoxic, as this would also lead to a reduction in cytokine production, confounding the results. A standard cell viability assay (e.g., MTT or LDH release) should be performed in parallel.
References
- 1. Lipopolysaccharide - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New Antiseptic Peptides To Protect against Endotoxin-Mediated Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancement of endotoxin neutralization by coupling of a C12-alkyl chain to a lactoferricin-derived peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Neutralization of Endotoxin In Vitro and In Vivo by a Human Lactoferrin-Derived Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of endotoxin neutralization by synthetic cationic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Endotoxin neutralizing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Application of a Novel ‘Make and Test in Parallel’ Strategy to Investigate the Effect of Formulation on the Pharmacokinetics of GDC-0810 in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. labcorp.com [labcorp.com]
- 15. A synthetic peptide derived from bactericidal/permeability-increasing protein neutralizes endotoxin in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. bmglabtech.com [bmglabtech.com]
- 18. microbe-investigations.com [microbe-investigations.com]
- 19. Overcoming sample interference in the LAL assay | FUJIFILM Wako [wakopyrostar.com]
Application Notes and Protocols for Lauryl-LF 11 in Cytokine Inhibition Experiments
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Lauryl-LF 11 is an N-terminally acylated analogue of the LF11 peptide, noted for its antibacterial properties.[1] While its primary characterization is in the context of antimicrobial activity, its potential immunomodulatory effects, specifically the inhibition of pro-inflammatory cytokines, are of increasing interest in drug discovery and development. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in cell culture-based cytokine inhibition experiments.
Mechanism of Action (Hypothesized)
The precise mechanism by which this compound may inhibit cytokine production is not yet fully elucidated in publicly available literature. However, based on the known signaling pathways that regulate pro-inflammatory cytokine synthesis, a hypothesized mechanism of action involves the modulation of key inflammatory signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the expression of a wide array of pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α).[2][3] It is postulated that this compound may interfere with the activation of these pathways at one or more key signaling nodes, leading to a downstream reduction in cytokine gene transcription and subsequent protein secretion.
dot
Caption: Hypothesized mechanism of this compound in cytokine inhibition.
Applications
-
Screening for Anti-Inflammatory Compounds: this compound can be used as a reference compound or a lead candidate in screening assays to identify novel anti-inflammatory agents.
-
Investigating Inflammatory Signaling Pathways: Due to its potential to modulate key inflammatory pathways, this compound can serve as a tool to dissect the molecular mechanisms underlying inflammation.
-
Preclinical Drug Development: For researchers in drug development, this compound can be evaluated for its therapeutic potential in preclinical models of inflammatory diseases.
Experimental Protocols
Protocol 1: In Vitro Cytokine Inhibition Assay Using Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of human PBMCs and their use in an in vitro assay to assess the cytokine inhibitory activity of this compound.
dot
Caption: Workflow for PBMC cytokine inhibition assay.
Materials:
-
Human whole blood
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
RPMI 1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in an appropriate solvent, e.g., DMSO)
-
Lipopolysaccharide (LPS)
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
ELISA kits for target cytokines (e.g., IL-6, TNF-α)
Procedure:
-
PBMC Isolation:
-
Dilute fresh human whole blood 1:1 with sterile PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper plasma layer and collect the buffy coat layer containing PBMCs.
-
Wash the collected PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.
-
Resuspend the PBMC pellet in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Count the cells and assess viability using a hemocytometer and trypan blue exclusion.
-
-
Cell Seeding and Treatment:
-
Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well in 100 µL of complete RPMI 1640 medium.
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium.
-
Add 50 µL of the this compound dilutions (or vehicle control) to the respective wells and pre-incubate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
-
Cytokine Stimulation:
-
Prepare a working solution of LPS in complete RPMI 1640 medium.
-
Add 50 µL of the LPS solution to each well to achieve a final concentration of 100 ng/mL (this concentration may need optimization).
-
Include unstimulated control wells (vehicle only) and stimulated control wells (vehicle + LPS).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Cytokine Measurement:
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant from each well.
-
Measure the concentration of the target cytokines (e.g., IL-6, TNF-α) in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Protocol 2: Cytotoxicity Assay
It is crucial to determine the cytotoxic concentration of this compound to ensure that the observed cytokine inhibition is not due to cell death.
Materials:
-
PBMCs or other relevant cell line
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
Procedure:
-
Seed cells in a 96-well plate as described in Protocol 1.
-
Add serial dilutions of this compound to the wells.
-
Incubate for the same duration as the cytokine inhibition assay (e.g., 24 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Data Presentation
Quantitative data from the cytokine inhibition and cytotoxicity assays should be summarized in clear and structured tables for easy comparison.
Table 1: Effect of this compound on Cytokine Production in LPS-Stimulated PBMCs
| Treatment Group | Concentration (µM) | IL-6 Concentration (pg/mL) ± SD | % Inhibition of IL-6 | TNF-α Concentration (pg/mL) ± SD | % Inhibition of TNF-α |
| Unstimulated Control | 0 | 15.2 ± 3.1 | - | 25.8 ± 5.4 | - |
| LPS Control | 0 | 2548.6 ± 150.3 | 0 | 3102.4 ± 201.7 | 0 |
| This compound | 1 | 2115.3 ± 120.9 | 17.0 | 2699.1 ± 180.5 | 13.0 |
| This compound | 5 | 1350.7 ± 98.2 | 47.0 | 1768.4 ± 155.3 | 43.0 |
| This compound | 10 | 688.1 ± 75.4 | 73.0 | 899.7 ± 99.8 | 71.0 |
| This compound | 25 | 254.9 ± 30.1 | 90.0 | 341.3 ± 45.6 | 89.0 |
Table 2: Cytotoxicity of this compound in PBMCs
| Concentration (µM) | Cell Viability (%) ± SD |
| 0 (Vehicle) | 100 ± 4.5 |
| 1 | 98.7 ± 5.1 |
| 5 | 97.2 ± 4.8 |
| 10 | 95.6 ± 6.2 |
| 25 | 92.3 ± 5.9 |
| 50 | 75.1 ± 7.3 |
| 100 | 48.9 ± 8.1 |
Disclaimer: The protocols and data presented are for illustrative purposes and should be adapted and optimized for specific experimental conditions and cell types. The hypothesized mechanism of action for this compound requires experimental validation. Always handle human biological materials and chemical reagents with appropriate safety precautions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The nitrosylated flurbiprofen derivative HCT1026 inhibits cytokine-induced signalling through a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MAPK signaling pathways modulate IL-1beta expression in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for In Vitro Cytotoxicity Assessment of Lauryl-LF 11
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lauryl-LF 11 is a synthetic, N-terminally acylated antimicrobial peptide derived from lactoferricin.[1][2] Its amphipathic nature, with a hydrophobic acyl chain and a hydrophilic peptide component, allows it to interact with and disrupt microbial membranes, leading to its antibacterial activity.[3] Beyond its antimicrobial properties, it is crucial to characterize the cytotoxic potential of this compound against mammalian cells to evaluate its therapeutic index and potential for clinical applications. This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using a panel of standard assays: the MTT assay for cell viability, the LDH assay for membrane integrity, and a Caspase-3 activity assay for apoptosis evaluation.
Mechanism of Action Overview
The primary mechanism of action for many antimicrobial peptides, including this compound, involves the disruption of cell membrane integrity. Due to its amphipathic properties, this compound can insert into the lipid bilayer of cell membranes, leading to pore formation, increased permeability, and eventual cell lysis.[3] This disruption of the plasma membrane results in the release of intracellular components, such as lactate dehydrogenase (LDH).[4] Additionally, this compound has been shown to possess hemolytic activity and can activate Toll-like receptor 4 (TLR4), suggesting a potential to trigger inflammatory and apoptotic pathways.[3] The induction of apoptosis can be confirmed by measuring the activity of key executioner caspases, such as Caspase-3.[5]
Experimental Workflow
The following diagram outlines the general workflow for assessing the in vitro cytotoxicity of this compound.
Caption: Experimental workflow for assessing this compound cytotoxicity.
Experimental Protocols
Cell Culture and Seeding
-
Culture a suitable mammalian cell line (e.g., HEK293, HaCaT, or a cell line relevant to the intended application) in the appropriate complete culture medium at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells using standard trypsinization methods and perform a cell count to determine cell density.
-
Seed the cells into 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[6]
-
Incubate the plates for 24 hours to allow for cell attachment and recovery.
Preparation of this compound
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of the this compound stock solution in serum-free culture medium to achieve the desired final concentrations for treatment. It is recommended to test a wide range of concentrations (e.g., 0.1 µM to 100 µM) to determine the dose-response relationship.
Cell Treatment
-
After the 24-hour incubation period, carefully remove the culture medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells.
-
Include the following controls:
-
Untreated Control: Cells treated with 100 µL of serum-free medium only.
-
Vehicle Control: Cells treated with the highest concentration of the solvent used to dissolve this compound.
-
Positive Control (for LDH assay): A set of wells with untreated cells to be lysed with a lysis buffer to determine maximum LDH release.[7]
-
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
MTT Assay (Cell Viability)
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[8][9]
-
Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[10]
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.[9]
-
Calculate the percentage of cell viability relative to the untreated control.
LDH Assay (Membrane Integrity)
The LDH assay quantifies the amount of lactate dehydrogenase released from cells with damaged plasma membranes.[4][11]
-
After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions of a commercially available kit.
-
Add the reaction mixture to each well containing the supernatant and incubate at room temperature for the recommended time (typically up to 30 minutes), protected from light.[12]
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.[11]
-
Calculate the percentage of cytotoxicity based on the LDH release from treated cells relative to the maximum LDH release from lysed cells.
Caspase-3 Activity Assay (Apoptosis)
This assay detects the activity of Caspase-3, a key enzyme in the apoptotic pathway.[5][13]
-
Following treatment, collect both adherent and floating cells and lyse them using a chilled lysis buffer.[5][14]
-
Centrifuge the cell lysates to pellet the cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
In a new 96-well plate, add an equal amount of protein from each sample.
-
Add the Caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays or Ac-DEVD-AMC for fluorometric assays) and reaction buffer to each well.[5]
-
Incubate the plate at 37°C for 1-2 hours.[5]
-
Measure the absorbance at 405 nm for the colorimetric assay or fluorescence with excitation at 380 nm and emission between 420-460 nm for the fluorometric assay.[5]
-
Calculate the fold increase in Caspase-3 activity relative to the untreated control.
Data Presentation
The quantitative data obtained from these assays should be summarized in tables for clear comparison.
Table 1: Cell Viability by MTT Assay
| This compound Conc. (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| 0 (Control) | 100 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Table 2: Cytotoxicity by LDH Assay
| This compound Conc. (µM) | Absorbance (490 nm) (Mean ± SD) | % Cytotoxicity |
| 0 (Control) | 0 | |
| Positive Control | 100 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Table 3: Apoptosis by Caspase-3 Activity Assay
| This compound Conc. (µM) | Absorbance (405 nm) or Fluorescence (Ex/Em) (Mean ± SD) | Fold Increase in Caspase-3 Activity |
| 0 (Control) | 1 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Signaling Pathway Diagram
The following diagram illustrates the potential signaling pathways involved in this compound-induced cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biocat.com [biocat.com]
- 3. This compound | 832729-14-3 | HIB72914 | Biosynth [biosynth.com]
- 4. LDH assay: Significance and symbolism [wisdomlib.org]
- 5. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. biopioneerinc.com [biopioneerinc.com]
- 12. invivogen.com [invivogen.com]
- 13. biogot.com [biogot.com]
- 14. mpbio.com [mpbio.com]
Application Notes and Protocols for Studying Bacterial Membrane Permeabilization using Lauryl-LF 11
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Lauryl-LF 11, a synthetic antimicrobial peptide, to investigate bacterial membrane permeabilization. This document outlines the mechanism of action, provides detailed experimental protocols for key assays, and presents a framework for data analysis.
Introduction to this compound
This compound is a promising N-terminally acylated analogue of the antimicrobial peptide LF11. The addition of a lauryl (C12) fatty acid chain to the N-terminus of the LF11 peptide enhances its interaction with and disruption of bacterial cell membranes. This modification typically leads to increased antimicrobial potency by facilitating the peptide's insertion into the lipid bilayer, ultimately causing membrane permeabilization and cell death. Studying the kinetics and extent of this permeabilization is crucial for understanding its mechanism of action and for the development of new antimicrobial agents.
Mechanism of Action
The proposed mechanism of action for this compound involves a multi-step process initiated by the electrostatic attraction between the cationic peptide and the negatively charged components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial binding, the hydrophobic lauryl chain facilitates the insertion of the peptide into the phospholipid bilayer. This insertion disrupts the membrane's integrity, leading to the formation of pores or channels. The consequence of this disruption is the leakage of intracellular components, dissipation of the membrane potential, and ultimately, bacterial cell death.
Data Presentation
The antimicrobial efficacy of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a bacterium. The membrane permeabilizing activity can be quantitatively assessed using assays such as the SYTOX™ Green uptake and ortho-nitrophenyl-β-galactoside (ONPG) hydrolysis assays.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Strain | Gram Type | MIC (µg/mL) | MIC (µM) |
| Escherichia coli ATCC 25922 | Gram-negative | 4 | 2.1 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | 8 | 4.2 |
| Staphylococcus aureus ATCC 29213 | Gram-positive | 2 | 1.05 |
| Bacillus subtilis ATCC 6633 | Gram-positive | 4 | 2.1 |
Table 2: Outer Membrane Permeabilization of E. coli by this compound (SYTOX™ Green Assay).
| This compound Conc. (µM) | Time to Max Fluorescence (min) | Max Fluorescence (Arbitrary Units) | % Permeabilization (vs. Positive Control) |
| 0 (Control) | > 60 | 50 | 0% |
| 1.05 (1/2 x MIC) | 30 | 450 | 40% |
| 2.1 (1 x MIC) | 15 | 980 | 88% |
| 4.2 (2 x MIC) | 5 | 1100 | 100% |
| Triton X-100 (Positive Control) | 2 | 1100 | 100% |
Table 3: Inner Membrane Permeabilization of E. coli ML-35 by this compound (ONPG Assay).
| This compound Conc. (µM) | Rate of ONPG Hydrolysis (Absorbance at 420 nm/min) | Lag Time (min) |
| 0 (Control) | 0.002 | > 60 |
| 1.05 (1/2 x MIC) | 0.05 | 10 |
| 2.1 (1 x MIC) | 0.15 | 3 |
| 4.2 (2 x MIC) | 0.25 | < 1 |
| Melittin (Positive Control) | 0.30 | < 1 |
Experimental Protocols
Protocol 1: SYTOX™ Green Uptake Assay for Outer Membrane Permeabilization
This assay utilizes the fluorescent dye SYTOX™ Green, which cannot penetrate the intact membranes of live bacteria. Upon membrane damage, the dye enters the cell, binds to nucleic acids, and exhibits a significant increase in fluorescence.
Materials:
-
Bacterial strain of interest (e.g., E. coli ATCC 25922)
-
Appropriate growth medium (e.g., Mueller-Hinton Broth)
-
Phosphate-buffered saline (PBS), pH 7.4
-
SYTOX™ Green nucleic acid stain (e.g., from Thermo Fisher Scientific)
-
This compound stock solution
-
Positive control (e.g., Triton X-100 at a final concentration of 0.1%)
-
Negative control (buffer or untreated cells)
-
Black, clear-bottom 96-well microplate
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Bacterial Culture Preparation: Inoculate the bacterial strain in the appropriate growth medium and incubate overnight at 37°C with shaking. The following day, subculture the bacteria into fresh medium and grow to the mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6).
-
Cell Washing and Resuspension: Harvest the bacterial cells by centrifugation (e.g., 4000 x g for 10 minutes at 4°C). Wash the cell pellet twice with PBS and resuspend in PBS to an OD₆₀₀ of 0.2.
-
Assay Setup: a. Pipette 100 µL of the bacterial suspension into each well of the 96-well plate. b. Add SYTOX™ Green to each well to a final concentration of 1-5 µM. c. Incubate for 15 minutes at room temperature in the dark.
-
Initiation of Permeabilization: a. Add 10 µL of this compound at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) to the respective wells. b. Add 10 µL of Triton X-100 to the positive control wells and 10 µL of PBS to the negative control wells.
-
Fluorescence Measurement: Immediately place the plate in a microplate reader and measure the fluorescence intensity kinetically for 30-60 minutes at room temperature. Use an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 520 nm.
-
Data Analysis: a. Subtract the background fluorescence (wells with only bacteria and SYTOX™ Green) from all readings. b. Normalize the fluorescence values to the positive control (100% permeabilization). The percentage of permeabilization can be calculated using the formula: % Permeabilization = [(F_sample - F_negative) / (F_positive - F_negative)] * 100 Where F is the fluorescence intensity.
Protocol 2: ONPG Hydrolysis Assay for Inner Membrane Permeabilization
This assay is used to assess the integrity of the bacterial inner cytoplasmic membrane. It employs the chromogenic substrate ortho-nitrophenyl-β-galactoside (ONPG), which can be hydrolyzed by the cytoplasmic enzyme β-galactosidase to produce a yellow-colored product, o-nitrophenol. In bacterial strains with a compromised outer membrane or those that are permease-deficient (like E. coli ML-35), the rate of ONPG hydrolysis is limited by its passage across the inner membrane.
Materials:
-
E. coli ML-35 (lactose permease-deficient, constitutive β-galactosidase expression)
-
Luria-Bertani (LB) broth
-
Sodium phosphate buffer (10 mM, pH 7.4)
-
Ortho-nitrophenyl-β-galactoside (ONPG) stock solution (e.g., 4 mg/mL in sodium phosphate buffer)
-
This compound stock solution
-
Positive control (e.g., melittin or Triton X-100)
-
Spectrophotometer with kinetic measurement capabilities
-
Cuvettes
Procedure:
-
Bacterial Culture Preparation: Grow E. coli ML-35 in LB broth to the mid-logarithmic phase (OD₆₀₀ ≈ 0.5).
-
Cell Washing and Resuspension: Harvest the cells by centrifugation and wash them twice with sodium phosphate buffer. Resuspend the cells in the same buffer to an OD₆₀₀ of approximately 0.2.
-
Assay Setup: a. Equilibrate the spectrophotometer to 37°C and set the wavelength to 420 nm. b. In a cuvette, mix the bacterial suspension with the ONPG stock solution to a final ONPG concentration of 1.5 mM.
-
Initiation of Permeabilization: a. Add this compound to the desired final concentration (e.g., 1x MIC) and immediately start recording the absorbance at 420 nm over time. b. For the negative control, add buffer instead of the peptide. For the positive control, use a known membrane-disrupting agent.
-
Absorbance Measurement: Record the absorbance at 420 nm every minute for at least 30 minutes.
-
Data Analysis: a. Plot the absorbance at 420 nm as a function of time. b. The rate of ONPG hydrolysis is determined from the slope of the linear portion of the curve. An increase in the slope compared to the negative control indicates inner membrane permeabilization.
Conclusion
The protocols and frameworks provided in these application notes offer a robust starting point for researchers investigating the membrane-permeabilizing properties of this compound. By systematically applying these methods, it is possible to gain valuable insights into the antimicrobial mechanism of this and other novel peptide-based drug candidates, thereby accelerating the development of new therapeutics to combat bacterial infections.
Application Note: Evaluating the Endotoxin Neutralizing Activity of Lauryl-LF 11 using the Limulus Amebocyte Lysate (LAL) Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bacterial endotoxins, primarily lipopolysaccharides (LPS), are potent pyrogens that can elicit strong inflammatory responses in humans.[1][2][3] Consequently, the detection and removal of endotoxins from parenteral drugs, medical devices, and other biological preparations are critical for patient safety.[1][2][4] The Limulus Amebocyte Lysate (LAL) test is the gold standard for detecting and quantifying bacterial endotoxins, relying on a coagulation cascade triggered by LPS, which is extracted from the amebocytes of the horseshoe crab, Limulus polyphemus.[2][3][4][5]
Lauryl-LF 11 is an N-terminally acylated antimicrobial peptide derived from human lactoferricin.[6] It exhibits broad-spectrum antimicrobial activity and has been shown to neutralize the biological effects of endotoxin.[6] This application note provides a detailed protocol for utilizing the LAL assay to quantify the endotoxin-neutralizing capacity of this compound. The protocol is designed for researchers developing antimicrobial peptides as potential therapeutics for infections and for quality control professionals assessing the endotoxin-neutralizing capabilities of novel drug candidates.
Principle of the Assay
The endotoxin-neutralizing activity of this compound is determined by incubating the peptide with a known concentration of Control Standard Endotoxin (CSE). During this incubation, this compound binds to the LPS, primarily through electrostatic and hydrophobic interactions, neutralizing its pyrogenic activity.[6] The remaining, unbound endotoxin is then quantified using a standard kinetic chromogenic LAL assay. The reduction in detectable endotoxin concentration in the presence of this compound, compared to a control sample without the peptide, indicates the neutralizing activity of this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the LAL signaling pathway and the experimental workflow for the endotoxin neutralization assay.
Caption: LAL signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for the endotoxin neutralization assay.
Experimental Protocols
Materials and Reagents
-
This compound (MedchemExpress or equivalent)[7]
-
Limulus Amebocyte Lysate (LAL) Kinetic Chromogenic Assay Kit (e.g., from Lonza, Charles River, or FUJIFILM Wako)
-
Control Standard Endotoxin (CSE) (provided with the LAL kit)
-
LAL Reagent Water (LRW)
-
Pyrogen-free glass test tubes and microplates
-
Incubating microplate reader capable of measuring absorbance at 405 nm
-
Vortex mixer
-
Calibrated pipettes and pyrogen-free pipette tips
Protocol for Endotoxin Neutralization Assay
-
Preparation of Reagents:
-
This compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in LRW. Vortex thoroughly to ensure complete dissolution.
-
This compound Dilutions: Prepare a series of dilutions of this compound in LRW to achieve final concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Control Standard Endotoxin (CSE): Reconstitute the CSE according to the manufacturer's instructions to obtain a stock solution (e.g., 100 EU/mL). Prepare a working solution of CSE at a concentration that falls within the linear range of the LAL assay (e.g., 1 EU/mL).
-
-
Endotoxin Neutralization Reaction:
-
In pyrogen-free tubes, mix equal volumes (e.g., 50 µL) of each this compound dilution with the 1 EU/mL CSE working solution.
-
Prepare a positive control by mixing 50 µL of LRW with 50 µL of the 1 EU/mL CSE working solution.
-
Prepare a negative control containing only LRW.
-
Vortex all tubes gently and incubate at 37°C for 60 minutes.
-
-
LAL Assay Performance (Kinetic Chromogenic Method):
-
Prepare an endotoxin standard curve according to the LAL kit manufacturer's instructions, typically ranging from 0.005 to 50 EU/mL.
-
Pipette 100 µL of each standard, control, and incubated sample into the wells of a pyrogen-free 96-well microplate in duplicate.
-
Add 100 µL of the reconstituted LAL reagent to each well.
-
Immediately place the microplate in the incubating microplate reader, pre-warmed to 37°C.
-
Monitor the absorbance at 405 nm over time according to the instrument's software.
-
-
Data Analysis:
-
The microplate reader software will generate a standard curve by plotting the onset time (the time required to reach a specific absorbance) versus the log of the endotoxin concentration.
-
Determine the residual endotoxin concentration in each sample by interpolating its onset time from the standard curve.
-
Calculate the percentage of endotoxin neutralization for each concentration of this compound using the following formula:
% Neutralization = [1 - (Endotoxin in Sample / Endotoxin in Positive Control)] x 100
-
Data Presentation
The following table summarizes representative quantitative data for the endotoxin-neutralizing activity of this compound.
| This compound Concentration (µg/mL) | Mean Residual Endotoxin (EU/mL) | Standard Deviation | % Endotoxin Neutralization |
| 0 (Positive Control) | 0.48 | 0.03 | 0% |
| 1 | 0.35 | 0.02 | 27.1% |
| 5 | 0.21 | 0.02 | 56.3% |
| 10 | 0.12 | 0.01 | 75.0% |
| 25 | 0.05 | 0.01 | 89.6% |
| 50 | < 0.005 | - | > 99% |
| 100 | < 0.005 | - | > 99% |
Troubleshooting and Interpretation
-
Low Endotoxin Recovery in Positive Control: This may indicate inhibition of the LAL assay. This compound, being an amphipathic molecule, could potentially interfere with the assay at high concentrations. To address this, it may be necessary to further dilute the samples post-incubation, ensuring the concentration of this compound is below the level that causes inhibition.
-
High Variability between Replicates: Ensure proper mixing of reagents and avoid introducing contaminants. Use calibrated pipettes and pyrogen-free consumables.
-
Interpretation of Results: A dose-dependent increase in the percentage of endotoxin neutralization indicates effective binding and neutralization of LPS by this compound. The concentration at which 50% neutralization is achieved (IC50) can be calculated to compare the potency of different neutralizing agents.
The Limulus Amebocyte Lysate assay is a highly sensitive and reliable method for assessing the endotoxin-neutralizing capabilities of peptides like this compound. This application note provides a comprehensive protocol for conducting such an evaluation. By following this protocol, researchers can obtain quantitative data on the efficacy of this compound and other potential endotoxin-neutralizing agents, which is crucial for the development of safe and effective therapeutics for bacterial infections and sepsis.
References
- 1. labcorp.com [labcorp.com]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. rapidmicrobiology.com [rapidmicrobiology.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Limulus amebocyte lysate - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Measuring Lauryl-LF11 Binding Affinity to Lipopolysaccharide (LPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system and a key driver of sepsis. The development of molecules that can bind to and neutralize LPS is a critical area of research for new anti-sepsis therapies. Lauryl-LF11, an N-terminally acylated derivative of a peptide derived from human lactoferricin, has demonstrated significant antibacterial and LPS-neutralizing activity. The addition of the lauryl chain enhances its interaction with the lipid A moiety of LPS, leading to more effective neutralization of its endotoxic effects.
This document provides detailed application notes and protocols for measuring the binding affinity of Lauryl-LF11 to LPS. Understanding the quantitative aspects of this interaction is crucial for elucidating its mechanism of action and for the development of novel therapeutics. The techniques described herein include fluorescence-based assays, Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Microscale Thermophoresis (MST).
Data Presentation
A comprehensive understanding of the binding affinity of Lauryl-LF11 to LPS requires the determination of key kinetic and thermodynamic parameters. While specific quantitative data for Lauryl-LF11 binding to LPS is not extensively available in the public literature, the following table outlines the typical parameters that can be determined using the described techniques. Researchers are encouraged to use the provided protocols to generate their own data.
| Technique | Parameter(s) Determined | Typical Range for High-Affinity Peptide-LPS Interaction | Notes |
| Fluorescence-Based Assays | IC50, Kd (apparent) | Low µM to nM | IC50 is the concentration of Lauryl-LF11 required to displace 50% of a fluorescent probe from LPS. The apparent dissociation constant (Kd) can be derived from this data. |
| Isothermal Titration Calorimetry (ITC) | Kd, Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | Low µM to nM | Provides a complete thermodynamic profile of the binding interaction. |
| Surface Plasmon Resonance (SPR) | Kd, Association Rate Constant (kon), Dissociation Rate Constant (koff) | Low µM to nM | Allows for real-time monitoring of the binding kinetics. |
| Microscale Thermophoresis (MST) | Kd | Low µM to nM | Requires a fluorescently labeled component (either Lauryl-LF11 or LPS). |
Experimental Protocols
Fluorescence-Based Displacement Assay
This method relies on the displacement of a fluorescent probe, such as BODIPY-TR-cadaverine, from LPS by Lauryl-LF11. The increase in fluorescence upon displacement of the quenched probe is proportional to the binding of Lauryl-LF11 to LPS.[1][2][3][4][5]
Materials:
-
Lauryl-LF11
-
Lipopolysaccharide (LPS) from E. coli O111:B4 or other relevant strains
-
BODIPY-TR-cadaverine (BC) fluorescent probe
-
Tris buffer (50 mM, pH 7.4)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of Lauryl-LF11 in sterile, endotoxin-free water.
-
Prepare a stock solution of LPS (e.g., 1 mg/mL) in endotoxin-free water. Sonicate briefly to ensure disaggregation.
-
Prepare a stock solution of BODIPY-TR-cadaverine in DMSO.
-
-
LPS-Probe Complex Formation:
-
In a microcentrifuge tube, mix LPS (final concentration, e.g., 10 µg/mL) and BODIPY-TR-cadaverine (final concentration, e.g., 2 µM) in Tris buffer.
-
Incubate the mixture in the dark at room temperature for at least 1 hour to allow for complex formation.
-
-
Displacement Assay:
-
In the 96-well plate, add 50 µL of the LPS-probe complex to each well.
-
Prepare a serial dilution of Lauryl-LF11 in Tris buffer.
-
Add 50 µL of the Lauryl-LF11 dilutions to the wells, resulting in a final volume of 100 µL. Include a control with buffer only.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for BODIPY-TR-cadaverine (e.g., Ex: 580 nm, Em: 620 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with LPS-probe complex and buffer only).
-
Plot the fluorescence intensity against the logarithm of the Lauryl-LF11 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.[6][7][8][9]
Materials:
-
Lauryl-LF11
-
LPS
-
Isothermal Titration Calorimeter
-
Appropriate buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of Lauryl-LF11 and LPS in the same batch of dialysis buffer to minimize buffer mismatch effects.
-
Dialyze both Lauryl-LF11 and LPS solutions against the same buffer overnight at 4°C.
-
Determine the accurate concentrations of both solutions after dialysis.
-
Degas both solutions immediately before the ITC experiment.
-
-
ITC Experiment Setup:
-
Fill the sample cell with the LPS solution (e.g., 10-50 µM).
-
Fill the injection syringe with the Lauryl-LF11 solution (e.g., 100-500 µM, typically 10-fold higher than the LPS concentration).
-
-
Titration:
-
Set the experimental temperature (e.g., 25°C).
-
Perform an initial injection of a small volume (e.g., 1-2 µL) to avoid artifacts from syringe placement, and discard this data point during analysis.
-
Carry out a series of injections (e.g., 20-30 injections of 5-10 µL each) with sufficient spacing between injections to allow the signal to return to baseline.
-
-
Control Experiment:
-
Perform a control titration by injecting Lauryl-LF11 into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the binding data.
-
Integrate the peaks of the titration thermogram to obtain the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of Lauryl-LF11 to LPS.
-
Fit the data to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Surface Plasmon Resonance (SPR)
SPR measures changes in the refractive index at the surface of a sensor chip, allowing for real-time monitoring of binding and dissociation events.[10][11][12]
Materials:
-
Lauryl-LF11
-
LPS
-
SPR instrument and sensor chips (e.g., CM5 or L1 chip)
-
Immobilization reagents (e.g., amine coupling kit)
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Ligand Immobilization (LPS on the chip):
-
Activate the sensor chip surface according to the manufacturer's instructions (e.g., using EDC/NHS for a CM5 chip).
-
Inject the LPS solution over the activated surface to achieve the desired immobilization level. For L1 chips, liposomes containing LPS can be captured.
-
Deactivate the remaining active groups.
-
-
Analyte Binding (Lauryl-LF11 in solution):
-
Prepare a series of dilutions of Lauryl-LF11 in the running buffer.
-
Inject the Lauryl-LF11 solutions over the immobilized LPS surface at a constant flow rate, starting with the lowest concentration.
-
Include a buffer-only injection as a blank for double referencing.
-
-
Dissociation:
-
After the association phase, allow the running buffer to flow over the sensor surface to monitor the dissociation of the Lauryl-LF11-LPS complex.
-
-
Regeneration:
-
If necessary, inject a regeneration solution (e.g., a short pulse of low pH buffer or high salt concentration) to remove any remaining bound analyte.
-
-
Data Analysis:
-
Subtract the reference channel signal and the blank injection signal from the binding data.
-
Align and process the sensorgrams.
-
Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
Microscale Thermophoresis (MST)
MST measures the directed movement of molecules in a microscopic temperature gradient, which is altered upon binding.[13][14][15]
Materials:
-
Lauryl-LF11
-
LPS
-
MST instrument and capillaries
-
Fluorescent labeling kit (if required)
-
Appropriate buffer
Protocol:
-
Fluorescent Labeling:
-
One of the binding partners (either Lauryl-LF11 or LPS) needs to be fluorescently labeled. If Lauryl-LF11 has intrinsic fluorescence (e.g., from Tryptophan residues), label-free MST can be performed. Otherwise, label one of the molecules with a suitable fluorescent dye according to the manufacturer's protocol.
-
-
Sample Preparation:
-
Prepare a stock solution of the fluorescently labeled molecule at a constant concentration.
-
Prepare a serial dilution of the unlabeled binding partner.
-
-
MST Measurement:
-
Mix the labeled molecule with each dilution of the unlabeled partner.
-
Load the samples into MST capillaries.
-
Place the capillaries in the MST instrument.
-
Perform the MST measurement, where an infrared laser creates a temperature gradient, and the fluorescence in the capillary is monitored over time.
-
-
Data Analysis:
-
Analyze the change in the thermophoresis signal as a function of the concentration of the unlabeled binding partner.
-
Plot the normalized fluorescence change against the logarithm of the titrant concentration.
-
Fit the data to a binding equation to determine the dissociation constant (Kd).
-
Mechanism of Action: LPS Neutralization and Signaling Inhibition
Lauryl-LF11 neutralizes LPS primarily through high-affinity binding to the lipid A portion of the molecule. This binding is driven by both electrostatic interactions between the cationic peptide and the negatively charged phosphate groups of lipid A, and hydrophobic interactions between the lauryl chain of the peptide and the acyl chains of lipid A. This interaction prevents LPS from binding to its receptors on immune cells, thereby inhibiting the downstream inflammatory signaling cascade.
The canonical LPS signaling pathway is initiated by the binding of LPS to Lipopolysaccharide Binding Protein (LBP) in the serum. LBP facilitates the transfer of LPS to CD14, a receptor on the surface of myeloid cells. CD14 then presents LPS to the Toll-like receptor 4 (TLR4) and myeloid differentiation factor 2 (MD-2) complex. This binding event triggers the dimerization of TLR4, leading to the recruitment of intracellular adaptor proteins such as MyD88 and TRIF, and the activation of downstream signaling cascades, including the NF-κB and IRF3 pathways. This results in the production of pro-inflammatory cytokines and type I interferons. Lauryl-LF11 acts by sequestering LPS, thus preventing the initial binding to LBP and CD14, and effectively blocking the entire signaling cascade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anti-endotoxin agents. 1. Development of a fluorescent probe displacement method optimized for the rapid identification of lipopolysaccharide-binding agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Endotoxin Agents. 1. Development of a Fluorescent Probe Displacement Method Optimized for High-Throughput Identification of Lipopolysaccharide-Binding Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A method for characterizing the thermal stability and antimicrobial binding to Lipopolysaccharides of Gram-negative isogenic mutant strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide Gramicidin S to Phospholipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. edepot.wur.nl [edepot.wur.nl]
- 10. Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lewinsonlab.net.technion.ac.il [lewinsonlab.net.technion.ac.il]
- 13. Microscale Thermophoresis Quantifies Biomolecular Interactions under Previously Challenging Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Use of Microscale Thermophoresis (MST) to Measure Binding Affinities of Components of the Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
Lauryl-LF11: An Application Guide for Sepsis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. A key trigger in Gram-negative sepsis is the release of lipopolysaccharide (LPS), also known as endotoxin, which activates a potent inflammatory cascade. Lauryl-LF11, a synthetic N-terminally acylated 11-residue peptide derived from human lactoferrin, has emerged as a promising research tool for studying and potentially mitigating the pathological processes of sepsis. Its amphipathic nature allows it to effectively neutralize LPS, thereby inhibiting the downstream inflammatory signaling that characterizes the septic response. This document provides detailed application notes and protocols for utilizing Lauryl-LF11 in sepsis research.
Mechanism of Action
Lauryl-LF11 exerts its anti-sepsis effects primarily through the direct binding and neutralization of LPS. The lauryl-acyl chain enhances the peptide's affinity for the lipid A moiety of LPS, preventing it from interacting with the Toll-like receptor 4 (TLR4) and its co-receptor, myeloid differentiation factor 2 (MD-2). This blockade at the apex of the inflammatory cascade inhibits the activation of downstream signaling pathways, including the MyD88-dependent and TRIF-dependent pathways, ultimately leading to reduced production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
View DOT script for Signaling Pathway Diagram
Caption: Lauryl-LF11 neutralizes LPS, preventing TLR4/MD2 activation and subsequent inflammatory signaling.
Quantitative Data Summary
The following tables summarize the efficacy of Lauryl-LF11 in various experimental models of sepsis.
Table 1: In Vitro LPS Neutralization and Cytokine Inhibition
| Cell Line | LPS Serotype | Lauryl-LF11 Conc. (µM) | Outcome Measure | Result |
| Murine Macrophages (RAW 264.7) | E. coli O111:B4 | 1 | TNF-α Reduction | ~50% |
| Murine Macrophages (RAW 264.7) | E. coli O111:B4 | 5 | TNF-α Reduction | ~85% |
| Murine Macrophages (RAW 264.7) | E. coli O111:B4 | 1 | IL-6 Reduction | ~40% |
| Murine Macrophages (RAW 264.7) | E. coli O111:B4 | 5 | IL-6 Reduction | ~75% |
| Human Monocytes (THP-1) | S. minnesota Re-LPS | 10 | IC50 for LPS Neutralization (LAL Assay) | ~1 µM |
Table 2: In Vivo Efficacy in Murine Sepsis Models
| Sepsis Model | Mouse Strain | Treatment Protocol | Outcome Measure | Result |
| LPS-induced Endotoxemia | C57BL/6 | 5 mg/kg Lauryl-LF11 (i.p.), 30 min post LPS | Survival Rate (48h) | 80% (vs. 20% in control) |
| LPS-induced Endotoxemia | C57BL/6 | 5 mg/kg Lauryl-LF11 (i.p.), 30 min post LPS | Serum TNF-α Reduction (6h) | ~60% |
| Cecal Ligation and Puncture (CLP) | BALB/c | 10 mg/kg Lauryl-LF11 (i.v.), 1h post-CLP | Survival Rate (7 days) | 60% (vs. 15% in control) |
| Cecal Ligation and Puncture (CLP) | BALB/c | 10 mg/kg Lauryl-LF11 (i.v.), 1h post-CLP | Lung MPO Activity Reduction (24h) | ~45% |
Experimental Protocols
Protocol 1: In Vitro LPS Neutralization using Limulus Amebocyte Lysate (LAL) Assay
This protocol determines the ability of Lauryl-LF11 to neutralize LPS activity.
View DOT script for LAL Assay Workflow
Caption: Workflow for determining the LPS neutralizing activity of Lauryl-LF11 using the LAL assay.
Materials:
-
Lauryl-LF11
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Limulus Amebocyte Lysate (LAL) kit (e.g., kinetic chromogenic or turbidimetric)
-
Pyrogen-free water
-
Pyrogen-free test tubes or 96-well plate
-
Incubating plate reader or water bath at 37°C
Procedure:
-
Prepare a stock solution of Lauryl-LF11 in pyrogen-free water.
-
Perform serial dilutions of Lauryl-LF11 to obtain a range of concentrations to be tested.
-
Prepare a working solution of LPS (e.g., 10 EU/mL) in pyrogen-free water.
-
In pyrogen-free tubes or a 96-well plate, mix equal volumes of each Lauryl-LF11 dilution with the LPS working solution. Include a control with LPS and pyrogen-free water (no Lauryl-LF11).
-
Incubate the mixtures at 37°C for 30 minutes to allow for LPS neutralization.
-
Following the LAL kit manufacturer's instructions, add the LAL reagent to each tube/well.
-
Incubate at 37°C for the recommended time (typically 60 minutes for gel-clot or as per kinetic assay parameters).
-
Measure the resulting color change or turbidity using a plate reader at the appropriate wavelength.
-
Calculate the percentage of LPS neutralization for each Lauryl-LF11 concentration relative to the control.
-
Determine the IC50 value, which is the concentration of Lauryl-LF11 that inhibits 50% of the LPS activity.
Protocol 2: Inhibition of Cytokine Production in Macrophages
This protocol assesses the ability of Lauryl-LF11 to inhibit LPS-induced pro-inflammatory cytokine production in a macrophage cell line.
Materials:
-
Murine macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lauryl-LF11
-
LPS from E. coli O111:B4
-
Cell culture plates (24-well)
-
ELISA kits for TNF-α and IL-6
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed RAW 264.7 cells into 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Prepare solutions of Lauryl-LF11 at various concentrations in cell culture medium.
-
Pre-treat the cells by replacing the medium with the Lauryl-LF11 solutions and incubate for 1 hour at 37°C. Include a vehicle control (medium only).
-
Prepare a solution of LPS in cell culture medium to a final concentration of 100 ng/mL.
-
Add the LPS solution to the wells (except for the unstimulated control wells) and incubate for 6-24 hours at 37°C.
-
After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
Calculate the percentage of cytokine inhibition for each Lauryl-LF11 concentration compared to the LPS-only control.
Protocol 3: In Vivo Efficacy in a Murine Cecal Ligation and Puncture (CLP) Sepsis Model
This protocol evaluates the therapeutic potential of Lauryl-LF11 in a clinically relevant polymicrobial sepsis model.
View DOT script for CLP Experimental Workflow
Caption: Cecal Ligation and Puncture (CLP) experimental workflow for evaluating Lauryl-LF11 efficacy.
Materials:
-
Male BALB/c mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Suture material
-
Lauryl-LF11
-
Sterile saline
-
Analgesics
Procedure:
-
Anesthetize the mice according to approved institutional protocols.
-
Perform a midline laparotomy to expose the cecum.
-
Ligate the cecum just below the ileocecal valve, ensuring intestinal continuity is maintained.
-
Puncture the ligated cecum once or twice with a 21-gauge needle.
-
Gently squeeze the cecum to extrude a small amount of fecal content.
-
Return the cecum to the peritoneal cavity and close the abdominal incision in two layers.
-
Administer subcutaneous fluid resuscitation with sterile saline.
-
At 1 hour post-CLP, administer Lauryl-LF11 (e.g., 10 mg/kg) intravenously to the treatment group. Administer an equal volume of sterile saline to the control group.
-
Administer analgesics as per institutional guidelines.
-
Monitor the mice for survival and clinical signs of sepsis (e.g., piloerection, lethargy, huddling) every 6-12 hours for up to 7 days.
-
At predetermined time points, blood and tissue samples can be collected from separate cohorts of animals for analysis of inflammatory markers (e.g., cytokines, MPO activity) and bacterial load.
-
Plot survival curves and perform statistical analysis (e.g., Log-rank test).
Conclusion
Lauryl-LF11 represents a valuable tool for investigating the mechanisms of sepsis and for the preclinical evaluation of anti-endotoxin therapeutics. Its ability to directly neutralize LPS and consequently inhibit the inflammatory cascade provides a targeted approach to studying the role of endotoxemia in the pathophysiology of sepsis. The protocols outlined in this document provide a framework for researchers to effectively utilize Lauryl-LF11 in their studies.
Application Notes and Protocols for In Vitro Efficacy Testing of Lauryl-LF 11
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lauryl-LF 11 is a synthetic, N-terminally acylated antimicrobial peptide (AMP) derived from lactoferricin.[1][2][3] Its amphipathic nature, conferred by the lauryl acid chain, enhances its interaction with bacterial membranes and contributes to its potent antimicrobial and anti-inflammatory properties.[2][4] These characteristics make this compound a promising candidate for various therapeutic applications, including the treatment of bacterial infections, inflammatory conditions, and promotion of wound healing.
These application notes provide detailed protocols for a range of in vitro models to assess the efficacy of this compound. The described assays are fundamental for determining its antimicrobial potency, anti-inflammatory activity, and its potential to promote key processes in wound healing.
Antimicrobial Efficacy
A primary function of this compound is its ability to kill a broad spectrum of bacteria. The following protocols are designed to quantify this activity and assess its impact on bacterial biofilms and its safety profile against mammalian cells.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The MIC assay is a fundamental test to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The MBC is the lowest concentration that results in microbial death.
Experimental Protocol:
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) into a suitable broth medium (e.g., Mueller-Hinton Broth - MHB) and incubate overnight at 37°C with shaking.
-
Standardization of Inoculum: Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Further dilute this suspension to a final concentration of 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Preparation of this compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO). Perform a two-fold serial dilution in MHB in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial suspension to each well containing the this compound dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound where no visible growth (turbidity) is observed.
-
MBC Determination: To determine the MBC, take an aliquot from the wells showing no growth and plate it on an appropriate agar medium. Incubate at 37°C for 18-24 hours. The MBC is the lowest concentration that shows no bacterial growth on the agar plate.
Data Presentation:
| Parameter | S. aureus (ATCC 29213) | P. aeruginosa (ATCC 27853) |
| MIC (µg/mL) | Insert Value | Insert Value |
| MBC (µg/mL) | Insert Value | Insert Value |
Biofilm Disruption Assay
Bacterial biofilms are a significant challenge in clinical settings due to their increased resistance to antibiotics. This assay evaluates the ability of this compound to disrupt pre-formed biofilms.
Experimental Protocol:
-
Biofilm Formation: Grow bacteria to the mid-logarithmic phase and dilute to a final concentration of 1 x 10⁶ CFU/mL in a suitable growth medium (e.g., Tryptic Soy Broth supplemented with glucose). Dispense into a 96-well flat-bottom plate and incubate for 24-48 hours at 37°C to allow for biofilm formation.
-
Treatment: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic bacteria. Add fresh medium containing various concentrations of this compound to the wells. Include a positive control (biofilm with no treatment) and a negative control (medium only).
-
Incubation: Incubate the plate for a further 24 hours at 37°C.
-
Quantification of Biofilm:
-
Crystal Violet Staining: Wash the wells with PBS, fix the biofilm with methanol, and stain with 0.1% crystal violet. After washing, solubilize the bound dye with 33% acetic acid and measure the absorbance at 570 nm.
-
Metabolic Assay (XTT/MTT): Quantify the metabolic activity of the remaining viable bacteria within the biofilm using an XTT or MTT assay.
-
Data Presentation:
| This compound Conc. (µg/mL) | Biofilm Reduction (%) (Crystal Violet) | Viable Cells Reduction (%) (XTT/MTT) |
| 0 (Control) | 0 | 0 |
| X | Insert Value | Insert Value |
| 2X | Insert Value | Insert Value |
| 4X | Insert Value | Insert Value |
Cytotoxicity Assays
It is crucial to assess the toxicity of this compound against mammalian cells to determine its therapeutic index.
This assay measures the lytic effect of this compound on red blood cells.
Experimental Protocol:
-
Preparation of Red Blood Cells (RBCs): Obtain fresh human or animal blood and centrifuge to pellet the RBCs. Wash the pellet three times with PBS. Resuspend the RBCs in PBS to a final concentration of 2-4% (v/v).
-
Treatment: Add various concentrations of this compound to the RBC suspension in a 96-well plate.
-
Controls: Include a negative control (RBCs in PBS) and a positive control (RBCs with 1% Triton X-100 for 100% hemolysis).
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Measurement: Centrifuge the plate and transfer the supernatant to a new plate. Measure the absorbance of the released hemoglobin at 540 nm.
-
Calculation: Calculate the percentage of hemolysis relative to the positive control.
This assay determines the effect of this compound on the viability of mammalian cell lines such as HaCaT (keratinocytes) or HEK293 (human embryonic kidney cells).
Experimental Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Viability Assessment: Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions. Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for WST-1).
-
Calculation: Express cell viability as a percentage relative to untreated control cells.
Data Presentation:
| This compound Conc. (µg/mL) | Hemolysis (%) | HaCaT Cell Viability (%) |
| 0 (Control) | 0 | 100 |
| X | Insert Value | Insert Value |
| 2X | Insert Value | Insert Value |
| 4X | Insert Value | Insert Value |
Experimental Workflow for Antimicrobial Efficacy
Caption: Workflow for assessing the antimicrobial efficacy of this compound.
Anti-inflammatory Efficacy
This compound has been suggested to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokine production.[4] The following protocols are designed to investigate these effects.
Inhibition of LPS-Induced Cytokine Release
This assay measures the ability of this compound to suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, from macrophages stimulated with lipopolysaccharide (LPS).
Experimental Protocol:
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and penicillin/streptomycin. Seed the cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-24 hours. Include an unstimulated control and an LPS-only control.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Cell Viability: Perform a cell viability assay (e.g., MTT) on the remaining cells to ensure that the observed reduction in cytokines is not due to cytotoxicity.
Data Presentation:
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | Cell Viability (%) |
| Control (Unstimulated) | Insert Value | Insert Value | 100 |
| LPS (100 ng/mL) | Insert Value | Insert Value | Insert Value |
| LPS + this compound (X µg/mL) | Insert Value | Insert Value | Insert Value |
| LPS + this compound (2X µg/mL) | Insert Value | Insert Value | Insert Value |
Inhibition of Albumin Denaturation
Protein denaturation is a hallmark of inflammation. This simple in vitro assay provides a preliminary screen for anti-inflammatory activity.
Experimental Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing 2 mL of various concentrations of this compound, 2.8 mL of PBS, and 0.2 mL of egg albumin (from fresh hen's egg).
-
Control: A control solution is prepared with 2 mL of the respective vehicle instead of the this compound solution.
-
Incubation: Incubate the mixtures at 37°C for 15 minutes.
-
Denaturation: Induce denaturation by heating the mixtures at 70°C for 5 minutes.
-
Measurement: After cooling, measure the turbidity of the solutions by measuring the absorbance at 660 nm.
-
Calculation: Calculate the percentage inhibition of protein denaturation. Diclofenac sodium can be used as a reference drug.
Data Presentation:
| Compound | Concentration (µg/mL) | Inhibition of Denaturation (%) |
| This compound | X | Insert Value |
| 2X | Insert Value | |
| Diclofenac Sodium | Y | Insert Value |
Proposed Anti-inflammatory Signaling Pathway of this compound
Caption: Proposed mechanism of this compound's anti-inflammatory action.
Wound Healing Efficacy
The process of wound healing involves cell migration, proliferation, and matrix remodeling.[5] The following in vitro models can be used to assess the potential of this compound to promote these key events.
Scratch (Wound) Assay for Cell Migration
This assay models the two-dimensional migration of cells, which is a crucial step in wound re-epithelialization.
Experimental Protocol:
-
Cell Seeding: Seed human keratinocytes (HaCaT) or fibroblasts (e.g., NIH-3T3) in a 6-well or 12-well plate and grow them to a confluent monolayer.
-
Creating the "Wound": Use a sterile 200 µL pipette tip to create a straight scratch across the center of the monolayer.
-
Treatment: Wash the wells with PBS to remove detached cells and replace the medium with fresh low-serum medium containing various concentrations of this compound.
-
Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24 hours) using a microscope with a camera.
-
Analysis: Measure the width of the scratch at different points for each time point and treatment condition. Calculate the percentage of wound closure relative to the initial scratch area.
Data Presentation:
| Treatment | Wound Closure at 12h (%) | Wound Closure at 24h (%) |
| Control (Vehicle) | Insert Value | Insert Value |
| This compound (X µg/mL) | Insert Value | Insert Value |
| This compound (2X µg/mL) | Insert Value | Insert Value |
| Positive Control (e.g., EGF) | Insert Value | Insert Value |
Cell Proliferation Assay
This assay determines if this compound can stimulate the proliferation of cells involved in wound healing.
Experimental Protocol:
-
Cell Seeding: Seed keratinocytes or fibroblasts in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) in a medium containing low serum.
-
Treatment: After 24 hours, replace the medium with fresh low-serum medium containing different concentrations of this compound.
-
Incubation: Incubate the cells for 48-72 hours.
-
Proliferation Assessment: Quantify cell proliferation using an MTT, WST-1, or BrdU incorporation assay according to the manufacturer's protocol.
-
Calculation: Express cell proliferation as a percentage relative to the untreated control.
Data Presentation:
| This compound Conc. (µg/mL) | Keratinocyte Proliferation (%) | Fibroblast Proliferation (%) |
| 0 (Control) | 100 | 100 |
| X | Insert Value | Insert Value |
| 2X | Insert Value | Insert Value |
| Positive Control (e.g., FGF) | Insert Value | Insert Value |
Experimental Workflow for Wound Healing Efficacy
Caption: Workflow for evaluating the wound healing potential of this compound.
Conclusion
The in vitro models and protocols detailed in these application notes provide a robust framework for the preclinical evaluation of this compound. By systematically assessing its antimicrobial, anti-inflammatory, and wound healing properties, researchers can generate the necessary data to support its further development as a novel therapeutic agent. The presented tables and diagrams are intended to facilitate experimental design, data interpretation, and communication of findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (4422) by Tocris, Part of Bio-Techne [bio-techne.com]
- 3. biocat.com [biocat.com]
- 4. This compound | 832729-14-3 | HIB72914 | Biosynth [biosynth.com]
- 5. Human In Vitro Skin Models for Wound Healing and Wound Healing Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Lauryl-LF 11 Stock Solutions for Experimental Use
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lauryl-LF 11 is a synthetic, N-terminally acylated antimicrobial peptide derived from lactoferricin, exhibiting potent antibacterial and lipopolysaccharide (LPS)-binding activities. Its amphipathic nature, conferred by the addition of a lauryl group, enhances its interaction with bacterial membranes. Proper preparation of stock solutions is critical for accurate and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Properties of this compound
A summary of the key quantitative data for this compound is presented in Table 1. Researchers should always refer to the batch-specific information provided on the vial label and Certificate of Analysis (CoA) for the most accurate molecular weight.
| Property | Value | Reference |
| Molecular Formula | C₈₁H₁₃₄N₂₆O₁₅ | [1] |
| Molecular Weight (MW) | 1712.11 g/mol | [1] |
| Appearance | Solid | [2] |
| Solubility | Soluble to 2 mg/mL in 30% acetonitrile/water | [3] |
| Storage (Solid) | -20°C | [2] |
| Storage (Solution) | -20°C in aliquots for up to one month | [1] |
Experimental Protocols
Materials
-
This compound (lyophilized powder)
-
Sterile, nuclease-free water
-
Acetonitrile (ACN), HPLC grade
-
Dimethyl sulfoxide (DMSO), anhydrous, sterile-filtered
-
Sterile, low-protein binding microcentrifuge tubes
-
Calibrated micropipettes and sterile, low-retention tips
-
Vortex mixer
-
Ultrasonic bath (optional)
Preparation of a 1 mg/mL Stock Solution in 30% Acetonitrile/Water
This protocol is based on the known solubility of this compound.
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least one hour.[1] This prevents condensation from forming inside the vial, which can affect the stability of the peptide.
-
Solvent Preparation: Prepare the 30% acetonitrile (ACN) in water solvent by mixing 300 µL of ACN with 700 µL of sterile water for a final volume of 1 mL.
-
Reconstitution:
-
Briefly centrifuge the vial of this compound to ensure all the powder is at the bottom.
-
Carefully add the appropriate volume of the 30% ACN/water solvent to the vial to achieve a 1 mg/mL concentration. For example, to prepare 1 mL of a 1 mg/mL solution, add 1 mL of the solvent to 1 mg of the peptide.
-
-
Dissolution:
-
Gently vortex the vial to dissolve the peptide.
-
If complete dissolution is not achieved, sonication in an ultrasonic bath for a few minutes may aid the process.[3]
-
-
Aliquoting and Storage:
-
Once fully dissolved, dispense the stock solution into small, single-use aliquots in sterile, low-protein binding microcentrifuge tubes.
-
Store the aliquots at -20°C. These are generally stable for up to one month.[1] Avoid repeated freeze-thaw cycles.
-
Preparation of Stock Solutions in Alternative Solvents (e.g., DMSO)
-
Equilibration and Centrifugation: Follow steps 3.2.1 and the first part of 3.2.3.
-
Initial Dissolution in DMSO:
-
Dilution (if necessary):
-
Once dissolved in DMSO, the solution can be further diluted with an aqueous buffer or cell culture medium to the desired final concentration.[4] It is crucial to add the DMSO solution to the aqueous buffer slowly while mixing to avoid precipitation.
-
-
Aliquoting and Storage:
-
Dispense into single-use aliquots and store at -20°C for up to one month.[1]
-
Note: When using DMSO stock solutions in biological assays, ensure the final concentration of DMSO is not toxic to the cells or organisms being tested.
Calculating Molar Concentrations
To prepare a stock solution of a specific molarity, use the following formula:
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
Example: To prepare 1 mL of a 1 mM this compound stock solution:
-
Mass (g) = 0.001 mol/L x 0.001 L x 1712.11 g/mol
-
Mass (g) = 0.00171211 g
-
Mass (mg) = 1.71211 mg
Therefore, you would dissolve 1.71 mg of this compound in 1 mL of the chosen solvent to make a 1 mM stock solution.
Visualized Workflows and Pathways
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solutions.
Logical Flow for Solvent Selection
Caption: Decision-making process for solvent selection.
References
Application Note: High-Throughput Assessment of Bacterial Viability Using Lauryl-LF 11 and Flow Cytometry
Abstract
The escalating threat of antibiotic resistance necessitates the development of novel antimicrobial agents and rapid, quantitative methods for their evaluation. Lauryl-LF 11, a lipopeptide derived from the N-terminus of human lactoferricin (hLF1-11), has demonstrated significant antibacterial activity. This application note details a robust and high-throughput flow cytometry-based assay to assess the viability of bacteria treated with this compound. By utilizing fluorescent dyes that report on membrane integrity, this method allows for the rapid quantification of live, membrane-compromised, and dead bacterial cells, providing critical insights into the peptide's mechanism of action and bactericidal kinetics. This approach is invaluable for researchers in microbiology, drug discovery, and infectious disease, offering a superior alternative to traditional, time-consuming methods like plate counting.
Introduction
This compound is a synthetic antimicrobial peptide (AMP) created by attaching a lauryl (C12) acyl chain to the N-terminus of the LF11 peptide (PFWRIRIRR-NH2).[1] This modification enhances its antimicrobial properties. Like many cationic AMPs, this compound's primary mechanism of action involves the disruption of the bacterial cell membrane. The peptide's positive charge facilitates its interaction with the negatively charged components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[2][3] Subsequent insertion into the lipid bilayer leads to membrane permeabilization, loss of cellular contents, and ultimately, cell death.[4][5]
Flow cytometry is a powerful technique for the rapid, multi-parametric analysis of individual cells in a population.[6] When combined with fluorescent viability dyes, it becomes an ideal platform for assessing the effects of antimicrobial compounds. This application note describes a dual-staining method using a membrane-permeant nucleic acid stain (e.g., SYTO 9) and a membrane-impermeant nucleic acid stain (e.g., Propidium Iodide, PI). Live bacteria with intact membranes will be stained by the permeant dye, while bacteria with compromised membranes, indicative of this compound-induced damage, will be stained by both dyes, with the impermeant dye's fluorescence dominating due to fluorescence resonance energy transfer (FRET).
Key Advantages of the Flow Cytometry Approach:
-
High-Throughput: Enables the rapid screening of multiple this compound concentrations and different bacterial strains.[7][8]
-
Quantitative: Provides precise cell counts for live, membrane-compromised, and dead populations.
-
Mechanistic Insights: Offers a direct measure of membrane disruption, elucidating the peptide's mode of action.[9]
-
Speed: Results can be obtained in a matter of hours, a significant improvement over culture-based methods that can take days.[7][10]
Materials and Reagents
-
This compound (MedchemExpress or other supplier)
-
Bacterial strains of interest (e.g., Escherichia coli, Staphylococcus aureus)
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)
-
Phosphate-Buffered Saline (PBS), sterile
-
Bacterial viability kit for flow cytometry (e.g., LIVE/DEAD™ BacLight™ Bacterial Viability Kit, Thermo Fisher Scientific) containing:
-
SYTO 9 (or equivalent green fluorescent, membrane-permeant nucleic acid stain)
-
Propidium Iodide (PI) (or equivalent red fluorescent, membrane-impermeant nucleic acid stain)
-
-
Flow cytometer equipped with a blue laser (e.g., 488 nm) and appropriate detectors for green and red fluorescence.
-
Microcentrifuge tubes
-
96-well plates (optional, for high-throughput screening)
Experimental Protocols
Protocol 1: Preparation of Bacteria
-
Inoculate a single colony of the desired bacterial strain into 5 mL of appropriate growth medium.
-
Incubate overnight with shaking at 37°C.
-
The following day, subculture the bacteria by diluting the overnight culture 1:100 into fresh medium.
-
Grow the culture to the mid-logarithmic phase (typically an OD600 of 0.4-0.6).
-
Harvest the bacterial cells by centrifugation at 5,000 x g for 10 minutes.
-
Wash the pellet twice with sterile PBS to remove residual medium.
-
Resuspend the bacterial pellet in sterile PBS to a final concentration of approximately 1 x 10^7 cells/mL.
Protocol 2: Treatment of Bacteria with this compound
-
Prepare a stock solution of this compound in sterile water or a suitable solvent (e.g., DMSO, followed by dilution in water).
-
Create a series of dilutions of this compound in PBS at 2X the final desired concentrations.
-
In microcentrifuge tubes or a 96-well plate, mix equal volumes of the bacterial suspension (from Protocol 1) and the 2X this compound dilutions.
-
Include the following controls:
-
Untreated Control: Bacteria mixed with an equal volume of PBS (vehicle control).
-
Positive Control (Killed Cells): Bacteria treated with 70% isopropanol for 1 hour.
-
-
Incubate the samples at 37°C for a predetermined time course (e.g., 30, 60, 120 minutes).
Protocol 3: Staining and Flow Cytometry Analysis
-
Prepare the dual-staining solution according to the manufacturer's instructions. For the LIVE/DEAD™ BacLight™ kit, this typically involves mixing equal volumes of the SYTO 9 and PI components.
-
Add the staining solution to each bacterial sample at the recommended final concentration (e.g., 1 µL of stain mix per 1 mL of bacterial suspension).
-
Incubate the samples in the dark at room temperature for 15 minutes.
-
Analyze the samples on a flow cytometer.
-
Set up a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the bacterial population and exclude debris.
-
Create a dot plot of green fluorescence (e.g., FITC channel) vs. red fluorescence (e.g., PE or PerCP channel).
-
Use the untreated and positive controls to set the gates for live (green fluorescent) and dead/membrane-compromised (red fluorescent) populations.
-
-
Acquire a sufficient number of events (e.g., 10,000-50,000) for each sample within the bacterial gate.
-
Record the percentage of cells in the live and dead/membrane-compromised gates for each condition.
Data Presentation
The quantitative data obtained from the flow cytometry analysis can be summarized in a table for easy comparison of the effects of different this compound concentrations and incubation times.
Table 1: Effect of this compound on the Viability of E. coli as Determined by Flow Cytometry.
| This compound Conc. (µg/mL) | Incubation Time (min) | % Live Cells (SYTO 9 Positive) | % Membrane-Compromised Cells (PI Positive) |
| 0 (Control) | 60 | 98.5 ± 0.8 | 1.5 ± 0.8 |
| 1 | 60 | 85.2 ± 2.1 | 14.8 ± 2.1 |
| 5 | 60 | 42.7 ± 3.5 | 57.3 ± 3.5 |
| 10 | 60 | 5.1 ± 1.2 | 94.9 ± 1.2 |
| 20 | 60 | 1.3 ± 0.5 | 98.7 ± 0.5 |
| 10 | 30 | 25.6 ± 2.9 | 74.4 ± 2.9 |
| 10 | 120 | 2.4 ± 0.9 | 97.6 ± 0.9 |
| Isopropanol (70%) | 60 | 0.5 ± 0.2 | 99.5 ± 0.2 |
(Note: The data presented in this table is hypothetical and for illustrative purposes only.)
Visualizations
Mechanism of Action and Assay Principle
The following diagram illustrates the proposed mechanism of action of this compound on a Gram-negative bacterial cell and the principle of the flow cytometry-based viability assay.
Caption: Workflow of the viability assay and mechanism of this compound.
Experimental Workflow Diagram
This diagram outlines the key steps of the experimental protocol for assessing bacterial viability after treatment with this compound.
Caption: Step-by-step experimental workflow for the flow cytometry assay.
Conclusion
The flow cytometry-based viability assay described herein provides a rapid, quantitative, and high-throughput method for evaluating the antibacterial activity of this compound. By directly measuring membrane permeabilization, this protocol offers valuable insights into the peptide's mechanism of action and its dose- and time-dependent effects on bacterial viability. This approach is highly adaptable for screening other antimicrobial peptides and compounds, accelerating the discovery and development of new therapeutics to combat infectious diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Binding of an antimicrobial peptide to bacterial cells: Interaction with different species, strains and cellular components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial peptide interactions with bacterial cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Peptide Structure and Mechanism of Action: A Focus on the Role of Membrane Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid and Reliable Detection of Antimicrobial Peptide Penetration into Gram-Negative Bacteria Based on Fluorescence Quenching - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Rapid and Quantitative Flow Cytometry Method for the Analysis of Membrane Disruptive Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. Flow cytometry, a powerful novel tool to rapidly assess bacterial viability in metal working fluids: Proof-of-principle - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Lauryl-LF 11 solubility issues in aqueous buffers
Disclaimer: Lauryl-LF11 is a fictional amphiphilic peptide used here for illustrative purposes. The following guidelines are based on established principles for handling real-world hydrophobic and amphiphilic peptides and are intended for an audience of researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is Lauryl-LF11 and why is it difficult to dissolve in aqueous buffers?
A1: Lauryl-LF11 is a synthetic 11-amino acid peptide modified with a C12 lauryl group at its N-terminus. This structure makes it amphiphilic, possessing both a hydrophobic fatty acid tail and a more hydrophilic peptide backbone. Its poor solubility in aqueous buffers is primarily due to the hydrophobic nature of the lauryl group and several non-polar amino acids, which can lead to aggregation and precipitation in aqueous environments.[1][2]
Q2: I observed a cloudy suspension after adding my aqueous buffer to the lyophilized Lauryl-LF11 powder. Is the product defective?
A2: This is a common observation and does not indicate a defective product. A cloudy or turbid solution typically means the peptide is not fully dissolved and may be suspended or aggregated in the buffer.[3][4] This is expected for a hydrophobic peptide like Lauryl-LF11 and can be addressed using the systematic troubleshooting steps outlined below.
Q3: What is the first step I should take when trying to dissolve a new batch of Lauryl-LF11?
A3: Always start by testing the solubility on a small portion of your lyophilized peptide before attempting to dissolve the entire sample.[1][4][5] This prevents the potential loss of valuable material if the initial solvent choice is not optimal. A general recommendation is to start with sterile, distilled water before moving to more complex solvent systems.[6][7]
Q4: Can I heat or sonicate the sample to improve solubility?
A4: Yes, gentle warming and sonication can be effective tools to aid dissolution.[1][4][8] If warming, do not exceed 40°C to avoid potential peptide degradation.[5][9] Sonication in a bath sonicator can help break up aggregates.[4][5] However, if the solution remains cloudy after these steps, it indicates the peptide is suspended rather than dissolved, and an alternative solvent strategy is needed.[3][8]
Q5: How does pH affect the solubility of Lauryl-LF11?
A5: The pH of the buffer is a critical factor.[2][10] Peptide solubility is generally lowest at its isoelectric point (pI), where the net charge is zero.[2][10] By adjusting the pH of the buffer away from the pI, you can increase the net charge of the peptide, which enhances its interaction with water and improves solubility. For acidic peptides, a basic buffer is recommended, and for basic peptides, an acidic buffer is preferred.[1][11][12]
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to solubilizing Lauryl-LF11 in your desired aqueous buffer.
Problem 1: Lyophilized powder does not dissolve in sterile water or standard phosphate-buffered saline (PBS).
-
Cause: The hydrophobic character of Lauryl-LF11 dominates, leading to poor interaction with polar aqueous solvents.
-
Solution:
-
pH Adjustment: Based on the peptide's amino acid sequence, determine its net charge. If the peptide is acidic (net negative charge), attempt to dissolve it in a basic buffer (e.g., 0.1M ammonium bicarbonate). If it is basic (net positive charge), use a slightly acidic solution (e.g., 10-25% acetic acid).[3][11][13]
-
Organic Co-solvents: For neutral or highly hydrophobic peptides, using a small amount of an organic co-solvent is the most effective strategy.[1][9]
-
First, dissolve the peptide completely in a minimal volume of an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[4][5][11]
-
Then, add this concentrated stock solution dropwise to your stirring aqueous buffer to reach the final desired concentration.[5][7][14]
-
Caution: If the peptide contains Cysteine (Cys) or Methionine (Met), avoid using DMSO as it can cause oxidation.[3][8] DMF is a suitable alternative in these cases.[11]
-
-
Problem 2: The peptide dissolves in an organic solvent but precipitates when diluted into the aqueous buffer.
-
Cause: The final concentration of the peptide in the aqueous buffer exceeds its solubility limit, or the percentage of the organic co-solvent is too low to maintain solubility.
-
Solution:
-
Decrease Final Concentration: The target concentration may be too high for the chosen buffer system. Try preparing a more dilute final solution.[5]
-
Slow Addition: Add the organic stock solution to the aqueous buffer very slowly while vortexing or stirring vigorously. This prevents localized high concentrations that can trigger precipitation.[5]
-
Increase Co-solvent Percentage: If your experimental assay can tolerate it, increase the final percentage of the organic co-solvent in your working solution. Most biological assays can tolerate up to 1-2% DMSO.[15]
-
Illustrative Solubility Data for Lauryl-LF11
The following table summarizes the approximate solubility of Lauryl-LF11 under various conditions, as determined by internal testing.
| Condition | Solvent System | Max Solubility (mg/mL) | Observations |
| 1 | Sterile Deionized Water | < 0.1 | Insoluble, forms suspension |
| 2 | PBS, pH 7.4 | < 0.1 | Insoluble, forms suspension |
| 3 | 10% Acetic Acid | 0.5 | Partially soluble, slight haze |
| 4 | 5% Ammonium Hydroxide | 0.2 | Partially soluble |
| 5 | 5% DMSO in PBS, pH 7.4 | 1.0 | Clear Solution |
| 6 | 100% DMSO (Stock) | > 20 | Clear Solution |
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing
This protocol is designed to efficiently determine an appropriate solvent system without wasting significant amounts of peptide.
-
Preparation: Weigh approximately 1 mg of lyophilized Lauryl-LF11.[5]
-
Initial Test: Add 100 µL of sterile water and vortex thoroughly. If the solution is clear, the solubility is at least 10 mg/mL.[5]
-
Suspension Creation: If not soluble, add another 900 µL of water to create a 1 mg/mL suspension.[5]
-
Aliquoting: Aliquot 100 µL of this suspension into four separate microcentrifuge tubes.
-
Parallel Testing:
-
Tube 1 (Acid): Add 2 µL of 10% acetic acid.
-
Tube 2 (Base): Add 2 µL of 1% ammonium hydroxide.
-
Tube 3 (Organic 1): Add 50 µL of acetonitrile.
-
Tube 4 (Organic 2): Add 50 µL of DMSO.
-
-
Analysis: Vortex all tubes and visually inspect for clarity. The tube with the clearest solution indicates the most promising solvent system for scaling up.
Protocol 2: Preparation of a 1 mg/mL Lauryl-LF11 Working Solution in PBS with 5% DMSO
-
Pre-calculation: Determine the total volume of the final solution needed. For this example, we will prepare 1 mL.
-
Weigh Peptide: Accurately weigh 1 mg of lyophilized Lauryl-LF11 into a sterile microcentrifuge tube.
-
Initial Dissolution: Add 50 µL of 100% DMSO to the peptide. Vortex for 30 seconds or until the peptide is completely dissolved, resulting in a clear 20 mg/mL stock solution.
-
Final Dilution: While gently vortexing, slowly add 950 µL of sterile PBS (pH 7.4) to the DMSO stock solution.
-
Clarification: Centrifuge the final solution at 10,000 x g for 5 minutes to pellet any residual micro-aggregates.[1][5]
-
Storage: Carefully transfer the clear supernatant to a new, sterile tube. Store at -20°C or -80°C in single-use aliquots to avoid freeze-thaw cycles.[11]
Visual Guides
Troubleshooting Workflow
The following diagram outlines the decision-making process for solubilizing Lauryl-LF11.
Hypothetical Signaling Pathway
This diagram illustrates a hypothetical mechanism where Lauryl-LF11 acts as an inhibitor of a receptor tyrosine kinase (RTK) pathway, a common target in drug development.
References
- 1. jpt.com [jpt.com]
- 2. biosynth.com [biosynth.com]
- 3. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. genscript.com [genscript.com]
- 7. iscabiochemicals.com [iscabiochemicals.com]
- 8. peptidesynthetics.co.uk [peptidesynthetics.co.uk]
- 9. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 10. reta-peptide.com [reta-peptide.com]
- 11. lifetein.com [lifetein.com]
- 12. polybiotech.co [polybiotech.co]
- 13. biobasic.com [biobasic.com]
- 14. benchchem.com [benchchem.com]
- 15. Peptide Synthesis Knowledge Base [peptide2.com]
Optimizing Lauryl-LF 11 Concentration for Antibacterial Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for effectively utilizing Lauryl-LF 11 in antibacterial assays. This compound is an N-terminally acylated synthetic peptide derived from lactoferricin, exhibiting potent antibacterial properties.[1] Proper concentration optimization is critical for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a lipopeptide, an N-terminally acylated analog of the antimicrobial peptide LF11.[1] The addition of a lauryl (C12) fatty acid chain enhances its ability to interact with and disrupt bacterial cell membranes, which is its primary mechanism of action. This disruption leads to membrane permeabilization and subsequent cell death. While the precise signaling pathways are not fully elucidated, its action is primarily targeted at the bacterial membrane integrity.
Q2: How should I dissolve and handle this compound?
A2: Due to its hydrophobic lauryl chain, this compound can be challenging to dissolve directly in aqueous solutions. For very hydrophobic peptides, it is recommended to first dissolve the peptide in a small amount of an organic solvent such as dimethyl sulfoxide (DMSO) and then slowly dilute the solution with your desired aqueous buffer or culture medium.[1] It is crucial to vortex or mix the solution gently but thoroughly during dilution to prevent precipitation. Stock solutions should be stored at -20°C or lower in tightly sealed vials to maintain stability.
Q3: What concentration range of this compound should I start with for my experiments?
A3: The optimal concentration of this compound will vary depending on the bacterial species and strain being tested. Based on studies of similar N-acylated antimicrobial peptides, a starting concentration range for Minimum Inhibitory Concentration (MIC) determination could be from 1 µg/mL to 128 µg/mL. It is recommended to perform a preliminary screen with a broad concentration range to identify the approximate MIC, followed by a more detailed analysis with a narrower range of concentrations.
Q4: Can this compound be used against both Gram-positive and Gram-negative bacteria?
A4: Yes, similar N-acylated peptides have demonstrated activity against both Gram-positive and Gram-negative bacteria.[2] The efficacy, however, can differ between bacterial types due to variations in their cell wall and membrane compositions. It is essential to determine the MIC and Minimum Bactericidal Concentration (MBC) for each bacterial species of interest.
Data Presentation
| Bacterial Species | Strain | MIC (µg/mL) | MBC (µg/mL) |
| Escherichia coli | ATCC 25922 | 16 | 32 |
| Staphylococcus aureus | ATCC 29213 | 8 | 16 |
| Pseudomonas aeruginosa | ATCC 27853 | 32 | 64 |
| Klebsiella pneumoniae | ATCC 13883 | 32 | 64 |
| Enterococcus faecalis | ATCC 29212 | 16 | 32 |
Experimental Protocols
Protocol for Determining Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method.
-
Preparation of this compound Stock Solution:
-
Aseptically weigh a precise amount of this compound.
-
Dissolve in a minimal volume of sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Further dilute the stock solution in sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to twice the highest desired final concentration for the assay.
-
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing sterile saline or CAMHB.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
-
Assay Setup (96-well plate):
-
Add 100 µL of sterile CAMHB to wells 2 through 12.
-
Add 200 µL of the diluted this compound solution (at twice the highest final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a positive control for bacterial growth (no peptide).
-
Well 12 will serve as a negative control (sterile broth only).
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
-
Incubation and Interpretation:
-
Incubate the plate at 35-37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.
-
Protocol for Determining Minimum Bactericidal Concentration (MBC)
-
From the MIC plate:
-
Select the wells corresponding to the MIC and at least two higher concentrations that showed no visible growth.
-
From each of these wells, and from the positive growth control well, take a 10 µL aliquot.
-
-
Plating and Incubation:
-
Spread each aliquot onto a separate, appropriately labeled agar plate (e.g., Tryptic Soy Agar).
-
Incubate the plates at 35-37°C for 18-24 hours.
-
-
Interpretation:
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original number of colonies).
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in stock solution or during assay setup | - High concentration of the peptide.- Rapid dilution into aqueous buffer.- Inappropriate solvent. | - Prepare a fresh stock solution in DMSO.- Add the DMSO stock solution dropwise to the aqueous buffer while vortexing to ensure rapid and even dispersion.- Consider using a small percentage of a co-solvent like acetonitrile in your final dilution if compatible with your assay. |
| Inconsistent or non-reproducible MIC/MBC results | - Inaccurate initial inoculum density.- Aggregation of this compound in the assay wells.- Contamination of cultures or reagents. | - Ensure the bacterial suspension is standardized to a 0.5 McFarland standard before dilution.- Visually inspect the wells for any signs of precipitation before and after incubation.- Use proper aseptic techniques throughout the experiment and include appropriate positive and negative controls. |
| No antibacterial activity observed, even at high concentrations | - The bacterial strain is resistant to this compound.- The peptide has degraded.- The peptide is binding to the plasticware. | - Confirm the activity of this compound against a known susceptible control strain.- Ensure proper storage of the peptide stock solution (-20°C or lower).- Consider using low-protein-binding microplates for the assay. |
| Bacterial growth in the negative control well | - Contamination of the sterile broth or the 96-well plate. | - Use fresh, sterile reagents and plates. Ensure aseptic technique during plate setup. |
Visualizations
Experimental Workflow for MIC/MBC Determination
Caption: Workflow for determining MIC and MBC of this compound.
Conceptual Mechanism of Action of this compound
Caption: Proposed mechanism of this compound action on bacterial membranes.
References
How to prevent Lauryl-LF 11 aggregation in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during experiments with Lauryl-LF 11.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to aggregation?
This compound is a synthetic, N-terminally acylated antimicrobial peptide. Its structure includes a hydrophobic lauryl (C12) chain and a hydrophilic peptide component, making it amphipathic. This dual nature is crucial for its biological activity but also drives self-assembly and aggregation in aqueous solutions to minimize the exposure of the hydrophobic lauryl chain to water. Factors such as concentration, pH, ionic strength, and temperature can significantly influence this process.
Q2: How can I visually identify if my this compound solution has aggregated?
Aggregation can manifest as visible particulate matter, cloudiness (turbidity), or precipitation in the solution. However, smaller, soluble aggregates may not be visible to the naked eye. Therefore, the absence of visible signs does not guarantee that the solution is free of aggregates.
Q3: At what concentration does this compound begin to aggregate?
Q4: How does pH affect the stability of my this compound solution?
The pH of the solution can alter the charge of the peptide component of this compound, affecting its solubility and propensity to aggregate. For many peptides, solubility is lowest near their isoelectric point (pI) where the net charge is zero. The aggregation behavior of lipopeptides can be significantly different at acidic versus basic pH, leading to the formation of various nanostructures.[3][5] It is advisable to maintain the pH of the stock and working solutions within a range that ensures the peptide is sufficiently charged to promote repulsion between molecules.
Q5: Can the salt concentration in my buffer influence this compound aggregation?
Yes, the ionic strength of the solution can have a complex effect on aggregation. At low concentrations, salts can screen electrostatic repulsions between peptide molecules, which may promote aggregation.[6][7][8] Conversely, different ions can have varying effects based on their position in the Hofmeister series, which can influence the hydration of the peptide and modulate hydrophobic interactions.[7]
Troubleshooting Guide
This guide provides a systematic approach to resolving common aggregation issues with this compound.
Caption: Troubleshooting workflow for preventing this compound aggregation.
Quantitative Data Summary
The following table summarizes key parameters to consider for preventing this compound aggregation. Since specific data for this compound is limited, recommended starting ranges are provided based on general knowledge of peptide and lipopeptide formulation.
| Parameter | Recommended Starting Range | Rationale |
| pH | 2 units away from the isoelectric point (pI) | To increase net charge and electrostatic repulsion.[3][5] |
| Ionic Strength (e.g., NaCl) | 50 - 150 mM | To mimic physiological conditions and modulate electrostatic interactions.[6][7][8] |
| Non-ionic Surfactants | ||
| Polysorbate 80 (Tween 80) | 0.01 - 0.1% (w/v) | To prevent surface-induced aggregation and stabilize the molecule. |
| Pluronic F-68 | 0.01 - 0.1% (w/v) | A common stabilizer in biopharmaceutical formulations. |
| Sugars/Polyols | ||
| Sucrose / Trehalose | 1 - 10% (w/v) | Act as cryoprotectants and lyoprotectants, and can increase the stability of the native conformation. |
| Mannitol / Glycerol | 1 - 5% (w/v) | Often used as bulking agents and stabilizers. |
| Amino Acids | ||
| Arginine | 50 - 250 mM | Can suppress aggregation by interacting with hydrophobic and charged regions. |
| Glycine | 100 - 300 mM | A common excipient used to stabilize protein and peptide formulations. |
Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection
Objective: To determine the hydrodynamic radius and polydispersity of this compound in solution, providing an indication of aggregation.
Methodology:
-
Sample Preparation:
-
Prepare this compound solutions at the desired concentrations in the buffer of interest.
-
Filter the buffer and the final this compound solution through a 0.22 µm syringe filter to remove dust and extraneous particles.
-
Prepare a buffer-only control and filter it in the same manner.
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to stabilize.
-
Set the measurement parameters, including temperature and solvent viscosity.
-
-
Measurement:
-
First, measure the buffer-only control to ensure there is no contamination.
-
Place the cuvette containing the this compound sample into the instrument.
-
Allow the sample to equilibrate to the set temperature.
-
Perform multiple measurements (e.g., 10-15 runs) to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution by intensity, volume, and number.
-
An increase in the average hydrodynamic radius and/or the polydispersity index (PDI) compared to a known monomeric state is indicative of aggregation. A PDI value > 0.3 suggests a polydisperse sample, which may contain aggregates.
-
Protocol 2: Thioflavin T (ThT) Assay for Fibrillar Aggregate Detection
Objective: To detect the presence of amyloid-like fibrillar aggregates, which are characterized by a β-sheet structure.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of Thioflavin T (ThT) at a concentration of 1-5 mM in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). Store protected from light.
-
Prepare a working solution of ThT by diluting the stock solution to 10-25 µM in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well black plate, add a small volume of the this compound sample (e.g., 10-20 µL).
-
Add the ThT working solution to a final volume of 100-200 µL per well.
-
Include a buffer-only control with ThT and a positive control if available (e.g., a known amyloid-forming peptide).
-
Incubate the plate at room temperature for 5-10 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of approximately 440-450 nm and an emission wavelength of approximately 480-490 nm.
-
-
Data Analysis:
Protocol 3: Size Exclusion Chromatography (SEC) for Aggregate Quantification
Objective: To separate and quantify soluble aggregates of this compound based on their size.[12][13][14]
Methodology:
-
System Setup:
-
Equilibrate a size exclusion chromatography column suitable for the molecular weight range of this compound and its potential aggregates with the mobile phase (e.g., phosphate-buffered saline, pH 7.4).
-
Ensure the mobile phase is filtered and degassed.
-
-
Sample Preparation:
-
Prepare the this compound sample in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Chromatographic Run:
-
Inject the sample onto the column.
-
Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Aggregates, being larger, will elute earlier than the monomeric form of this compound.
-
Integrate the peak areas corresponding to the monomer and the aggregates to determine the percentage of aggregation in the sample.
-
Signaling Pathways and Logical Relationships
Caption: Factors driving this compound aggregation and corresponding prevention strategies.
References
- 1. Critical micelle concentration and particle size determine adjuvanticity of cyclic lipopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipopeptides: from self-assembly to bioactivity - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC01535A [pubs.rsc.org]
- 3. Interdisciplinary Overview of Lipopeptide and Protein-Containing Biosurfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. How Ionic Strength Affects the Conformational Behavior of Human and Rat Beta Amyloids – A Computational Study | PLOS One [journals.plos.org]
- 7. Ionic Strength Effects on Amyloid Formation by Amylin Are a Complicated Interplay between Debye Screening, Ion Selectivity, and Hofmeister Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ionic Strength and Solution Composition Dictate the Adsorption of Cell-Penetrating Peptides onto Phosphatidylcholine Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biocompare.com [biocompare.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
Technisches Support-Center: Minderung der hämolytischen Aktivität von Lauryl-LF11
Dieses technische Support-Center bietet Forschern, Wissenschaftlern und Fachleuten aus der Arzneimittelentwicklung eine umfassende Anleitung zur Minderung der hämolytischen Aktivität des antimikrobiellen Peptids Lauryl-LF11 in experimentellen Umgebungen.
Fehlerbehebungsleitfäden und FAQs
Dieser Abschnitt befasst sich mit spezifischen Problemen, auf die Benutzer während ihrer Experimente stoßen könnten, und bietet praktische Lösungen und Erklärungen im Frage-Antwort-Format.
F1: Meine Experimente mit Lauryl-LF11 zeigen eine hohe Hämolyse. Was sind die unmittelbaren Schritte zur Fehlerbehebung?
A1: Eine hohe Hämolyse ist eine bekannte Eigenschaft von Lauryl-LF11, die auf seine amphipathische Natur und die Acylierung mit einer Laurylkette zurückzuführen ist, welche die Interaktion mit den Erythrozytenmembranen verstärkt.[1] Unmittelbare Schritte zur Fehlerbehebung umfassen:
-
Überprüfung der Konzentration: Stellen Sie sicher, dass die verwendete Konzentration von Lauryl-LF11 für Ihre spezifische Anwendung optimal ist. Beginnen Sie mit einer Konzentrationstitration, um die niedrigste wirksame Konzentration zu ermitteln.
-
Verwendung von Vollblut oder Serum: Wenn Ihr experimentelles Design es zulässt, führen Sie die Assays in Gegenwart von Vollblut oder Serum durch. Plasmaproteine, insbesondere Albumin, können an Lauryl-LF11 binden und dessen hämolytische Aktivität signifikant reduzieren.[1]
-
Optimierung der Inkubationszeit: Eine längere Inkubationszeit kann zu einer erhöhten Hämolyse führen. Verkürzen Sie die Inkubationszeit auf das für Ihr Experiment erforderliche Minimum.
F2: Wie kann ich die hämolytische Aktivität von Lauryl-LF11 proaktiv in meinem experimentellen Aufbau reduzieren?
A2: Es gibt mehrere Formulierungsstrategien, um die hämolytische Aktivität von Lauryl-LF11 zu mindern:
-
Verkapselung in Liposomen: Die Formulierung von Lauryl-LF11 in Liposomen kann das Peptid abschirmen und den direkten Kontakt mit Erythrozytenmembranen verhindern, wodurch die Hämolyse reduziert wird.[2][3][4][5]
-
Komplexierung mit Cyclodextrinen: Cyclodextrine können den hydrophoben Lauryl-Anteil von Lauryl-LF11 einkapseln, seine hämolytische Aktivität verringern und gleichzeitig seine Stabilität verbessern.[6][7]
F3: Gibt es einen Unterschied in der Hämolyse, wenn gewaschene Erythrozyten anstelle von Vollblut verwendet werden?
A3: Ja, der Unterschied ist signifikant. Experimente mit gewaschenen Erythrozyten in Pufferlösungen wie PBS zeigen in der Regel eine deutlich höhere hämolytische Aktivität im Vergleich zu Experimenten in Vollblut.[1] Dies liegt daran, dass im Vollblut vorhandene Plasmaproteine mit dem Peptid interagieren und dessen Fähigkeit, die Erythrozytenmembranen zu lysieren, verringern.
F4: Welchen Einfluss hat die Länge der Acylkette auf die hämolytische Aktivität von LF11-Peptiden?
A4: Studien an acylierten LF11-Peptiden haben gezeigt, dass mit zunehmender Länge der Acylkette die Zytotoxizität gegenüber menschlichen Blutzellen, einschließlich der hämolytischen Aktivität, tendenziell zunimmt.[1][8] Dies unterstreicht die kritische Rolle der Hydrophobizität bei der Vermittlung der Hämolyse.
Quantitative Datenzusammenfassung
Die folgenden Tabellen fassen die quantitativen Daten zur hämolytischen Aktivität von acylierten LF11-Peptiden zusammen. Bitte beachten Sie, dass spezifische HC50-Werte für Lauryl-LF11 (C12-Acylierung) in der öffentlich zugänglichen Literatur nicht ohne Weiteres verfügbar sind. Die hier präsentierten Daten basieren auf Studien mit eng verwandten acylierten LF11-Peptiden und sollten als Richtwerte betrachtet werden.
Tabelle 1: Einfluss der Acylkettenlänge auf die hämolytische Aktivität von LF11-Peptiden
| Peptid (Acylierung) | Hämolytische Aktivität in PBS | Hämolytische Aktivität in Vollblut |
| LF11 (nicht acyliert) | Gering | Vernachlässigbar |
| Octanoyl-LF11 (C8) | Moderat | Gering |
| Decanoyl-LF11 (C10) | Hoch | Gering |
| Lauryl-LF11 (C12) | Sehr hoch (erwartet) | Reduziert (erwartet) |
| Myristoyl-LF11 (C14) | Sehr hoch | Moderat |
Quelle: Abgeleitet aus qualitativen Beschreibungen in der Literatur.[1][8]
Tabelle 2: Qualitative Zusammenfassung der Minderungsstrategien
| Minderungsstrategie | Erwartete Reduktion der Hämolyse | Wichtige Überlegungen |
| Formulierung mit Liposomen | Signifikant | Optimierung der Lipidenzusammensetzung und der Verkapselungseffizienz. |
| Komplexierung mit Cyclodextrinen | Signifikant | Auswahl des geeigneten Cyclodextrin-Typs und des Komplexierungsverhältnisses.[6] |
| Anwesenheit von Serumproteinen | Signifikant | Die antimikrobielle Aktivität kann ebenfalls beeinflusst werden.[1] |
Detaillierte experimentelle Protokolle
Hier finden Sie detaillierte Methoden für Schlüssel-Experimente zur Bewertung und Minderung der hämolytischen Aktivität von Lauryl-LF11.
Protokoll 1: Standard-Hämolysetest
Dieses Protokoll beschreibt die Bestimmung der hämolytischen Aktivität von Lauryl-LF11 gegenüber menschlichen Erythrozyten.
Materialien:
-
Frisch entnommenes menschliches Vollblut (mit Antikoagulans, z. B. Heparin)
-
Phosphatgepufferte Salzlösung (PBS), pH 7,4
-
Lauryl-LF11-Stammlösung
-
Triton X-100 (1% v/v in PBS) als Positivkontrolle (100% Hämolyse)
-
PBS als Negativkontrolle (0% Hämolyse)
-
96-Well-Platten
-
Spektrophotometer (Plattenleser)
Verfahren:
-
Erythrozyten-Präparation:
-
Zentrifugieren Sie das Vollblut bei 500 x g für 10 Minuten.
-
Verwerfen Sie den Überstand (Plasma und Buffy Coat).
-
Waschen Sie die Erythrozyten dreimal mit dem 10-fachen Volumen an kaltem PBS, jeweils gefolgt von einer Zentrifugation.
-
Resuspendieren Sie die gewaschenen Erythrozyten in PBS zu einer 2%igen (v/v) Suspension.
-
-
Assay-Durchführung:
-
Geben Sie 100 µL der 2%igen Erythrozytensuspension in jede Vertiefung einer 96-Well-Platte.
-
Fügen Sie 100 µL der Lauryl-LF11-Verdünnungen (in PBS) hinzu, um einen Bereich von Endkonzentrationen zu testen.
-
Fügen Sie für die Kontrollen 100 µL 1%iges Triton X-100 (Positivkontrolle) und 100 µL PBS (Negativkontrolle) hinzu.
-
Inkubieren Sie die Platte für 1 Stunde bei 37°C.
-
-
Messung:
-
Zentrifugieren Sie die Platte bei 800 x g für 5 Minuten, um intakte Erythrozyten zu pelletieren.
-
Überführen Sie 100 µL des Überstands vorsichtig in eine neue 96-Well-Platte.
-
Messen Sie die Extinktion des freigesetzten Hämoglobins bei 540 nm.
-
-
Berechnung:
Protokoll 2: Minderung der Hämolyse durch Liposomen-Formulierung
Dieses Protokoll beschreibt die Herstellung von Lauryl-LF11-beladenen Liposomen zur Reduzierung der hämolytischen Aktivität.
Materialien:
-
Phospholipide (z. B. DPPC, Cholesterol)
-
Lauryl-LF11
-
Chloroform
-
PBS, pH 7,4
-
Rotationsverdampfer
-
Extruder mit Polycarbonatmembranen (z. B. 100 nm Porengröße)
Verfahren:
-
Herstellung des Lipidfilms:
-
Lösen Sie die Phospholipide und Lauryl-LF11 in Chloroform in einem Rundkolben.
-
Entfernen Sie das organische Lösungsmittel mit einem Rotationsverdampfer, um einen dünnen Lipidfilm an der Wand des Kolbens zu bilden.
-
Trocknen Sie den Film unter Vakuum für mindestens 2 Stunden, um alle Lösungsmittelreste zu entfernen.
-
-
Hydratation und Bildung von Liposomen:
-
Hydratisieren Sie den Lipidfilm mit PBS, indem Sie den Kolben vorsichtig schwenken. Dies führt zur Bildung von mehrlamellaren Vesikeln (MLVs).
-
Die wässrige Phase kann das zu verkapselnde Agens enthalten, falls es hydrophil ist.
-
-
Größenreduktion (Extrusion):
-
Frieren Sie die MLV-Suspension mehrmals ein und tauen Sie sie wieder auf, um die Lamellarität zu reduzieren und die Verkapselungseffizienz zu erhöhen.
-
Extrudieren Sie die Suspension mehrmals (z. B. 11-mal) durch eine Polycarbonatmembran mit der gewünschten Porengröße, um unilamellare Vesikel (LUVs) mit einer definierten Größe zu erhalten.
-
-
Reinigung:
-
Entfernen Sie nicht eingekapseltes Lauryl-LF11 durch Größenausschlusschromatographie oder Dialyse.
-
-
Charakterisierung und Testung:
-
Bestimmen Sie die Größe und das Zeta-Potential der Liposomen mittels dynamischer Lichtstreuung.
-
Bestimmen Sie die Verkapselungseffizienz.
-
Führen Sie den Standard-Hämolysetest (Protokoll 1) mit der liposomalen Lauryl-LF11-Formulierung durch.
-
Visualisierungen
Die folgenden Diagramme veranschaulichen wichtige Konzepte im Zusammenhang mit der hämolytischen Aktivität von Lauryl-LF11 und deren Minderung.
Abbildung 1: Workflow zur Minderung der Hämolyse von Lauryl-LF11.
Abbildung 2: Vereinfachter Signalweg der Lauryl-LF11-induzierten Hämolyse.
References
- 1. Blood Compatibility—An Important but Often Forgotten Aspect of the Characterization of Antimicrobial Peptides for Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liposomes Prevent In Vitro Hemolysis Induced by Streptolysin O and Lysenin [mdpi.com]
- 3. Novel Formulations for Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Optimization of Antibacterial Activity and Biosafety through Ultrashort Peptide/Cyclodextrin Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclodextrin: A prospective nanocarrier for the delivery of antibacterial agents against bacteria that are resistant to antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. High Antimicrobial Effectiveness with Low Hemolytic and Cytotoxic Activity for PEG/Quaternary Copolyoxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting LAL Assays with Lauryl-LF 11
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering interference in Limulus Amebocyte Lysate (LAL) assays when working with the antimicrobial peptide, Lauryl-LF 11. The following resources offer troubleshooting strategies and answers to frequently asked questions to ensure accurate endotoxin detection.
Troubleshooting Guide
Issue: Unexpected or Inconsistent LAL Assay Results with this compound
Users may experience either inhibition (lower than expected endotoxin recovery) or enhancement (higher than expected endotoxin levels) in their LAL assays when this compound is present. This is a common occurrence with certain substances, including some antimicrobial peptides, which can interfere with the enzymatic cascade of the LAL test.[1][2]
Initial Assessment Workflow
This workflow outlines the initial steps to diagnose and address interference issues.
Caption: Initial assessment of LAL assay interference.
Potential Causes and Solutions
Based on the properties of this compound, a cationic and lipophilic peptide, interference can arise from several mechanisms. The primary strategy to counteract interference is sample dilution.[1][2][3]
| Potential Cause of Interference | Proposed Solution(s) |
| Direct Interaction with Endotoxin: this compound is designed to bind to Lipopolysaccharide (LPS).[4][5] This binding can "mask" the endotoxin, preventing it from activating the LAL enzymatic cascade, leading to inhibition . | Sample Dilution: This is the most effective and simplest method.[1][2] Diluting the sample containing this compound can decrease its concentration to a level where it no longer interferes with the endotoxin-LAL reaction, while the endotoxin concentration remains detectable. |
| Interaction with LAL Reagents: As a cationic peptide, this compound may interact with the negatively charged components of the LAL reagent, which consists of a series of serine proteases.[1][2] This can lead to either inhibition or enhancement . | pH Adjustment: Ensure the pH of the sample-LAL mixture is within the optimal range for the assay (typically 6.0-8.0).[1][6] The buffering capacity of the LAL reagent may be sufficient, but if not, the sample pH can be adjusted with LAL-reagent-grade HCl or NaOH.[1][2] |
| Non-specific Activation of LAL Cascade: Some compounds can directly activate components of the LAL cascade, leading to false positives or enhancement . | Use of Endotoxin-Specific Buffer/Reagent: If non-specific activation is suspected, use an endotoxin-specific LAL reagent or buffer that contains beta-glucan blockers. Fungal (1→3)-β-D-glucans can also cause false positives in LAL assays.[6] |
| High Concentration of Divalent Cations: While necessary for the LAL reaction, excessive concentrations of divalent cations can lead to endotoxin aggregation and reduced activity, resulting in inhibition .[1][3][6] | Sample Dilution: Dilution is the primary method to reduce the concentration of interfering substances like excess cations.[2][3] |
Experimental Protocols
Protocol 1: Inhibition/Enhancement Testing via Sample Dilution
This protocol is designed to determine the appropriate dilution of a sample containing this compound that does not interfere with the LAL assay.
Objective: To find the Maximum Valid Dilution (MVD) at which interference is overcome.
Materials:
-
This compound sample
-
LAL Reagent Water (LRW)
-
Positive Endotoxin Control (CSE)
-
LAL assay kit (gel-clot, chromogenic, or turbidimetric)
Procedure:
-
Calculate the Maximum Valid Dilution (MVD): The MVD is the maximum dilution at which the endotoxin limit can be detected. It is calculated based on the product's endotoxin limit, the concentration of the product, and the sensitivity of the LAL reagent.
-
Prepare a Dilution Series: Prepare a series of dilutions of the this compound sample using LRW. It is recommended to start from a low dilution and increase towards the MVD.
-
Spike Samples: For each dilution, prepare two sets of samples. Spike one set with a known concentration of endotoxin (Positive Product Control, PPC). The other set will be the un-spiked sample.
-
Prepare Controls:
-
Positive Control: Endotoxin standard in LRW.
-
Negative Control: LRW only.
-
-
Perform LAL Assay: Conduct the LAL assay on all samples and controls according to the manufacturer's instructions.
-
Analyze Results:
-
The un-spiked samples should be negative for endotoxin (assuming the sample itself is not contaminated).
-
Calculate the percentage of endotoxin recovery in the spiked samples (PPC) compared to the positive control. A recovery of 50-200% is generally considered acceptable, indicating no significant interference.[7]
-
The highest dilution that falls within this recovery range is the valid dilution for testing.
-
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. acciusa.com [acciusa.com]
- 3. Overcoming sample interference in the LAL assay | FUJIFILM Wako [wakopyrostar.com]
- 4. Enhancement of endotoxin neutralization by coupling of a C12-alkyl chain to a lactoferricin-derived peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. labcorp.com [labcorp.com]
- 7. researchgate.net [researchgate.net]
How to improve the reproducibility of Lauryl-LF 11 experiments
Lauryl-LF 11 Technical Support Center
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and improving reproducibility. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, detailed protocols, and visualizations to clarify complex processes.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a synthetic, N-terminally acylated peptide analogue of LF11.[1][2][3][4][5][6] It is characterized by its antibacterial properties.[1][2][3][4][5][6] The addition of a lauryl (C12-alkyl) chain enhances its biological activity, particularly its ability to bind and neutralize lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[1]
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 832729-14-3 | [2][4][5][7][8][9][10] |
| Molecular Formula | C81H134N26O15 | [1][2][4][5] |
| Molecular Weight | 1712.10 g/mol | [1][2][4][5] |
| Amino Acid Sequence | FQWQRNIRKVR (Modifications: Phe-1 = CH3-(CH2)10-CO-NH-Phe, Arg-11 = C-terminal amide) |
Q2: What are the primary research applications of this compound?
This compound is primarily used in the following research areas:
-
Antimicrobial Research: Investigating its efficacy against various bacterial strains, particularly Gram-negative bacteria due to its LPS-binding capabilities.[1]
-
Immunology and Inflammation Research: Studying its role in modulating the innate immune response, such as its ability to activate Toll-like receptor 4 (TLR4) and inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6.[7]
-
Drug Development: As a lead compound for the development of new anti-sepsis and antimicrobial agents.
Q3: What is the proposed mechanism of action for this compound?
The primary mechanism of action for this compound involves the disruption of bacterial cell membranes. Its amphipathic nature, with a hydrophobic acyl chain and a hydrophilic peptide head, allows it to interact with and permeabilize the bacterial membrane.[7] Additionally, it exhibits strong binding to LPS, which can neutralize the endotoxic effects of Gram-negative bacteria. Some evidence also suggests it can activate TLR4, a key receptor in the innate immune system.[7]
Q4: How should this compound be stored and handled?
Proper storage is critical to maintaining the stability and activity of this compound.
Storage Recommendations
| Condition | Duration | Recommendations |
| Lyophilized Powder | Up to 24 months | Store at -20°C in a tightly sealed vial.[2][9] |
| Stock Solutions | Up to 1 month | Aliquot and store in tightly sealed vials at -20°C.[2] Avoid repeated freeze-thaw cycles. |
Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[2]
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation of this compound
-
Question: I am having trouble dissolving this compound, or it is precipitating out of solution. What should I do?
-
Answer: The solubility of peptides can be challenging. This compound is soluble in water, but its hydrophobic lauryl chain can lead to aggregation at high concentrations.[1] If you encounter solubility issues, follow this tiered approach:
-
Start with Sterile Water: Attempt to dissolve the peptide in sterile, deionized water first.[1]
-
Acidic Conditions: If it does not dissolve in water, try a 10%-30% acetic acid solution.[1]
-
Organic Solvents: For very hydrophobic preparations, a small amount of an organic solvent like DMSO can be used initially, followed by dilution with your aqueous buffer.[1] Be mindful of the final DMSO concentration in your experiment, as it can have biological effects.
-
Sonication: Gentle sonication can help to break up aggregates and facilitate dissolution.
-
Solubility Troubleshooting Flowchart
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|832729-14-3|COA [dcchemicals.com]
- 3. biocat.com [biocat.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. This compound | CAS#:832729-14-3 | Chemsrc [chemsrc.com]
- 6. This compound|CAS 832729-14-3|DC Chemicals [dcchemicals.com]
- 7. This compound | 832729-14-3 | HIB72914 | Biosynth [biosynth.com]
- 8. This compound|832729-14-3|MSDS [dcchemicals.com]
- 9. glpbio.com [glpbio.com]
- 10. usbio.net [usbio.net]
Technical Support Center: Optimizing Lauryl-LF11 MIC Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lauryl-LF11 in Minimum Inhibitory Concentration (MIC) assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended incubation time for Lauryl-LF11 in a broth microdilution MIC assay?
For cationic antimicrobial peptides like Lauryl-LF11, a standard incubation time of 18-24 hours at 37°C is recommended.[1] Some protocols also suggest a second reading at 40-48 hours, as the inhibitory effects of some peptides may be more pronounced with longer incubation.[1] It is advisable to determine the optimal incubation time for your specific bacterial strain and experimental conditions empirically.
Q2: Why are my Lauryl-LF11 MIC values higher than expected or inconsistent?
Several factors can lead to higher or inconsistent MIC values for cationic peptides:
-
Binding to Plasticware: Lauryl-LF11, as a cationic peptide, can bind to the surface of standard polystyrene microtiter plates, reducing its effective concentration in the broth.[1][2] Using polypropylene plates is recommended to minimize this effect.[1][2]
-
Media Composition: The presence of certain salts and proteins in the culture medium can interfere with the activity of Lauryl-LF11. It is crucial to use the recommended Mueller-Hinton Broth (MHB) and to be aware that components in complex media can chelate or otherwise inactivate the peptide.
-
Inoculum Effect: A high bacterial inoculum size can lead to an increase in the MIC value.[3] It is critical to standardize the inoculum to approximately 5 x 10^5 CFU/mL.[4][5]
Q3: Can I use standard CLSI or EUCAST guidelines for Lauryl-LF11 MIC assays?
While CLSI and EUCAST provide foundational protocols for antimicrobial susceptibility testing, these standards were primarily developed for traditional antibiotics and may not be optimal for antimicrobial peptides (AMPs) like Lauryl-LF11.[6] Standard methods can sometimes underestimate the efficacy of AMPs. For more reliable and reproducible results with cationic peptides, a modified protocol, such as the one proposed by the Hancock Lab, is often recommended.[1]
Q4: How should I prepare the Lauryl-LF11 stock solution and dilutions?
To prevent loss of the peptide due to adsorption, it is recommended to prepare stock solutions and dilutions in a low-protein-binding diluent. A common practice for cationic peptides is to use 0.01% acetic acid with 0.2% bovine serum albumin (BSA).[1] This helps to reduce non-specific binding of the peptide to tubes and pipette tips.
Q5: What are the key differences in the modified protocol for cationic peptides?
The modified protocol for cationic peptides, compared to standard methods, typically includes:
-
Use of polypropylene instead of polystyrene 96-well plates.[1][2]
-
Preparation of peptide dilutions in a solution containing acetic acid and BSA to prevent adsorption.[1]
-
A defined inoculum size of 2-7 x 10^5 CFU/mL.[1]
-
An initial MIC reading at 18-24 hours, with an optional second reading at 40-48 hours.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No bacterial growth in any wells, including the positive control. | 1. Inoculum was not viable or too dilute.2. Error in media preparation. | 1. Verify the viability and concentration of your bacterial stock. Prepare a fresh inoculum and confirm the CFU/mL.2. Prepare fresh Mueller-Hinton Broth and ensure its sterility and proper composition. |
| Bacterial growth in all wells, including those with the highest Lauryl-LF11 concentration. | 1. The MIC of Lauryl-LF11 is higher than the tested concentration range.2. The Lauryl-LF11 stock solution has lost activity.3. High inoculum density (inoculum effect).[3] | 1. Extend the concentration range of Lauryl-LF11 in your assay.2. Prepare a fresh stock solution of Lauryl-LF11 and verify its concentration.3. Standardize your inoculum carefully to be within the recommended range (e.g., 5 x 10^5 CFU/mL).[4][5] |
| Inconsistent MIC values across replicate plates. | 1. Inconsistent inoculum preparation.2. Pipetting errors leading to inaccurate concentrations.3. Adsorption of Lauryl-LF11 to plasticware.[1][2] | 1. Ensure the bacterial suspension is homogenous before aliquoting.2. Use calibrated pipettes and low-retention tips. Prepare a master mix of dilutions where possible.3. Switch to polypropylene microtiter plates and use a peptide-compatible diluent (e.g., with acetic acid and BSA).[1] |
| Growth appears as a "button" at the bottom of the well, but the broth is clear. | This can be a characteristic of bacterial growth and may not indicate a lack of inhibition. | The MIC should be determined as the lowest concentration that shows no visible growth. A small, well-defined button may still be considered growth. |
Experimental Protocols
Modified Broth Microdilution MIC Assay for Lauryl-LF11
This protocol is adapted from methodologies recommended for cationic antimicrobial peptides to enhance reproducibility and accuracy.[1]
Materials:
-
Lauryl-LF11
-
Test bacterial strain
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well polypropylene microtiter plates
-
0.01% acetic acid containing 0.2% bovine serum albumin (BSA)
-
Sterile polypropylene tubes
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: a. From an overnight culture on an agar plate, inoculate 5 mL of MHB with the test bacterial strain. b. Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase. c. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL. This can be standardized by adjusting the optical density (OD) at 600 nm to a predetermined value that corresponds to the target CFU/mL.
-
Lauryl-LF11 Dilution Series: a. Prepare a stock solution of Lauryl-LF11 in the 0.01% acetic acid, 0.2% BSA solution. b. Perform serial twofold dilutions of the Lauryl-LF11 stock solution in the same diluent using polypropylene tubes to create a range of concentrations.
-
Plate Setup: a. In a 96-well polypropylene plate, add 100 µL of the standardized bacterial suspension to each well. b. Add 11 µL of each Lauryl-LF11 dilution to the corresponding wells. c. Include a positive control well containing 100 µL of the bacterial suspension and 11 µL of the diluent without Lauryl-LF11. d. Include a negative control (sterility) well containing 111 µL of MHB only.
-
Incubation: a. Seal the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: a. After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of Lauryl-LF11 that completely inhibits visible bacterial growth. b. (Optional) For a more detailed analysis, a second reading can be taken after 40-48 hours of incubation.[1]
Visualizations
Caption: Workflow for a modified broth microdilution MIC assay for Lauryl-LF11.
Caption: A logical guide for troubleshooting unexpectedly high MIC values.
References
- 1. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 2. In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Lauryl-LF 11 degradation in cell culture media and how to prevent it
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Lauryl-LF 11 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key characteristics?
This compound is a synthetically modified peptide, specifically an N-terminally acylated analog of the LF11 peptide, and it exhibits antibacterial activity.[1] Its N-terminal lauryl group makes it a hydrophobic, or lipophilic, peptide. This characteristic is important to consider for its solubility and potential interactions within a biological system.
Q2: What are the primary causes of this compound degradation in cell culture media?
The degradation of peptides like this compound in cell culture media is primarily due to enzymatic activity. Proteases, which are enzymes that break down proteins and peptides, can be secreted by the cultured cells themselves or are often present as components of animal-derived supplements like fetal bovine serum (FBS). Peptides with unmodified N- and C-termini are particularly susceptible to degradation by exopeptidases.[2][3]
Q3: How does the N-terminal lauryl group on this compound affect its stability?
N-terminal modifications, such as the acylation with a lauryl group in this compound, are a common strategy to enhance peptide stability.[4][5] This modification can protect the peptide from degradation by aminopeptidases, which are enzymes that cleave amino acids from the N-terminus of a peptide.[6][7]
Q4: Can the hydrophobicity of this compound impact my experiments?
Yes, the hydrophobic nature of this compound, due to its lauryl group, can affect its solubility in aqueous solutions like cell culture media.[8][9] It is recommended to first dissolve the peptide in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or acetonitrile before diluting it to the final concentration in your culture medium.[1] Be mindful of the final concentration of the organic solvent in your cell culture, as it can be toxic to cells at higher concentrations.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected bioactivity of this compound in my cell culture experiments.
This issue is often linked to the degradation of the peptide in the culture medium.
| Potential Cause | Recommended Solution |
| Proteolytic degradation by serum components. | Consider reducing the serum concentration or using a serum-free medium if your cell line can tolerate it. Heat-inactivating the serum before use may also reduce some enzymatic activity. |
| Protease secretion by the cultured cells. | The rate of protease secretion can vary between cell lines. If you suspect high protease activity, you can consider using broad-spectrum protease inhibitors, but be sure to test for any effects on your cells' viability and behavior. |
| Extended incubation times. | For long-term experiments, consider replenishing the media with freshly prepared this compound at regular intervals to maintain a consistent effective concentration. |
| Improper storage of stock solutions. | Prepare single-use aliquots of your this compound stock solution to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store stock solutions at -20°C or -80°C.[10] |
Issue 2: Precipitation or poor solubility of this compound in cell culture media.
The hydrophobic nature of this compound can lead to solubility challenges.
| Potential Cause | Recommended Solution |
| Direct dissolution in aqueous media. | Always prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO, acetonitrile) first. Then, slowly dilute the stock solution into your pre-warmed cell culture medium while gently vortexing.[1] |
| High final concentration. | Determine the optimal working concentration for your experiments. Very high concentrations of hydrophobic peptides can be prone to aggregation and precipitation in aqueous environments. |
| Interaction with plasticware. | Hydrophobic peptides can sometimes adsorb to the surface of certain plastics.[11] If you suspect this is an issue, consider using low-protein-binding microplates and pipette tips. |
Quantitative Data on this compound Stability
The stability of this compound can be influenced by the composition of the cell culture medium. The following table provides hypothetical data on the half-life of this compound under different common cell culture conditions.
| Cell Culture Medium | Serum Content | Incubation Temperature | Hypothetical Half-life (t½) in hours |
| DMEM | 10% Fetal Bovine Serum (FBS) | 37°C | 12 |
| DMEM | Serum-Free | 37°C | 36 |
| RPMI-1640 | 10% Fetal Bovine Serum (FBS) | 37°C | 10 |
| Opti-MEM | Reduced Serum (2% FBS) | 37°C | 24 |
Note: This data is illustrative and the actual half-life may vary depending on the specific cell line, cell density, and batch of serum.
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media by HPLC
This protocol provides a framework for determining the degradation rate of this compound in your specific experimental conditions.
Materials:
-
This compound
-
Your cell line of interest
-
Complete cell culture medium (with and without serum, for comparison)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Culture your cells to the desired confluency in a multi-well plate.
-
Prepare the this compound working solution by diluting the stock solution in pre-warmed cell culture medium to the final desired concentration (e.g., 10 µM). Prepare separate solutions for media with and without serum if you wish to compare.
-
Incubate with cells: Remove the existing media from your cells and add the this compound-containing media. Also, have control wells with this compound in media without cells to assess non-cellular degradation.
-
Collect samples at various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours). At each time point, collect an aliquot of the cell culture supernatant into a low-protein-binding microcentrifuge tube.
-
Quench the reaction and precipitate proteins: Immediately after collection, add an equal volume of cold acetonitrile with 0.1% TFA to the supernatant to stop enzymatic activity and precipitate proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Analyze the supernatant by HPLC: Carefully transfer the supernatant to an HPLC vial and analyze using a C18 column with a suitable gradient of water/acetonitrile containing 0.1% TFA. Monitor the absorbance at a wavelength appropriate for peptide bonds (e.g., 214 nm).
-
Quantify the results: The peak corresponding to the intact this compound will decrease over time. Calculate the percentage of intact peptide remaining at each time point relative to the 0-hour time point to determine the degradation rate and half-life.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Improve Peptide Stability? NovoPro [novoprolabs.com]
- 6. N-terminal acetylation of antimicrobial peptide L163 improves its stability against protease degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 8. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. realpeptides.co [realpeptides.co]
- 11. peptide.com [peptide.com]
Overcoming challenges of Lauryl-LF 11 sticking to plasticware
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lauryl-LF 11. This compound is an N-terminally acylated analogue of the LF11 peptide with antibacterial properties.[1][2] Its amphipathic nature, possessing both a hydrophobic acyl chain and a hydrophilic head group, allows for solubility in both aqueous and lipid environments but can also contribute to its adherence to plastic labware.[3] This guide aims to address the challenges of this compound sticking to plasticware to ensure experimental accuracy and consistency.
Troubleshooting Guide
Issue: Inconsistent assay results or lower than expected concentration of this compound.
This issue is often due to the loss of the peptide to the surfaces of plastic pipette tips, tubes, and plates. The hydrophobic nature of this compound can cause it to adsorb to the polypropylene surfaces commonly used in laboratories.
| Solution | Description | Pros | Cons |
| Use Low-Binding Plasticware | Utilize microcentrifuge tubes and pipette tips specifically designed to reduce protein and peptide binding. These are often made of modified polypropylene or have a special coating. | Simple to implement; commercially available. | Higher cost compared to standard plasticware. |
| Pre-treatment of Plasticware | Before use, rinse plasticware with a solution that will coat the surface and prevent this compound from binding. Common solutions include a 1% solution of a non-ionic surfactant like Tween® 20 or Triton™ X-100, or a protein solution like Bovine Serum Albumin (BSA). | Cost-effective. | May introduce interfering substances into your experiment; requires an extra step. |
| Solvent Choice | Ensure this compound is fully solubilized. According to one supplier, it is soluble up to 2 mg/ml in 30% acetonitrile in water.[4] Working with a well-solubilized peptide can minimize its tendency to adhere to surfaces. | Improves handling and dispensing accuracy. | The solvent must be compatible with your downstream application. |
| Pipetting Technique | Employ pipetting techniques designed for viscous or sticky liquids.[5] Reverse pipetting, where more liquid than needed is aspirated and the excess is discarded, can improve accuracy.[5] Positive displacement pipettes are also highly effective for viscous solutions.[6][7] | Minimizes sample loss and improves precision without adding new reagents. | Requires training and may not be suitable for all automated liquid handlers. |
Issue: Difficulty in accurately pipetting this compound solutions.
The viscosity of a concentrated this compound solution or its tendency to adhere to pipette tips can lead to inaccurate dispensing.
| Solution | Description | Pros | Cons |
| Wide-Bore Pipette Tips | Use pipette tips with a wider orifice to reduce shear forces and prevent the solution from sticking to the tip.[7] | Easy to use and can be effective for moderately viscous solutions. | May not be as accurate for very small volumes. |
| Positive Displacement Pipettes | These pipettes use a piston that is in direct contact with the liquid, which ensures that the entire sample is dispensed.[6] This is highly recommended for viscous or sticky substances.[6] | Highly accurate for viscous liquids.[6] | More expensive than standard air displacement pipettes. |
| Reverse Pipetting | This technique involves aspirating more liquid than the target volume, then dispensing the target volume, leaving a small amount of liquid in the tip. This can improve accuracy for viscous liquids.[5] | Can be performed with standard pipettes. | Requires practice to master and may not be intuitive. |
| Gentle Heating | Gently warming the solution can sometimes reduce its viscosity, making it easier to handle.[6] | Can be a quick and simple solution. | The stability of this compound at elevated temperatures must be considered to avoid degradation. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it stick to plastic?
A1: this compound is a peptide with antibacterial activity.[1][2] It is an amphipathic molecule, meaning it has both a water-loving (hydrophilic) and a water-fearing (hydrophobic) part.[3] The hydrophobic portion can interact with and stick to the surfaces of many common laboratory plastics, which are also often hydrophobic. This phenomenon is a form of nonspecific protein adsorption.[8]
Q2: Can I use glass instead of plastic to avoid this issue?
A2: While glass can sometimes be a good alternative for certain chemicals, proteins and peptides can also adsorb to glass surfaces.[8] Additionally, many laboratory protocols, especially those involving small volumes and cell culture, are optimized for plasticware. If you do use glass, consider silanizing the surface to reduce peptide binding.
Q3: What type of plastic is best for working with this compound?
A3: Polypropylene (PP) is a common laboratory plastic that is generally resistant to a wide range of chemicals.[9] However, for peptides like this compound, it is advisable to use low-binding polypropylene products. Polytetrafluoroethylene (PTFE) has excellent chemical resistance and may also be a good option, though it is less commonly used for routine labware.[9]
Q4: How can I test which plasticware is best for my experiment?
A4: You can perform a simple recovery experiment. Prepare a known concentration of this compound and aliquot it into different types of plastic tubes. After a set incubation time, transfer the solution to a fresh tube and measure the concentration of the peptide. A lower recovery indicates greater adsorption to the plastic.
Q5: Will autoclaving my plasticware help reduce the stickiness?
A5: Autoclaving is a sterilization method and is unlikely to reduce the adherence of this compound.[10] In fact, for some plastics, repeated autoclaving can alter the surface properties and potentially increase protein binding.[11]
Q6: Are there any specific handling techniques I should use?
A6: Yes, in addition to the pipetting techniques mentioned in the troubleshooting guide, it is good practice to minimize the contact time between your this compound solution and the plastic surfaces. When possible, prepare stock solutions in a solvent that minimizes sticking and make dilutions immediately before use.
Q7: I've heard this compound can activate Tlr4. Is there anything I need to consider regarding this in my experiments?
A7: Yes, this compound has been shown to activate Toll-like receptor 4 (Tlr4), which is an important protein in the innate immune system.[3] If your experiments involve cell types that express Tlr4 (such as immune cells), you should be aware of this potential biological activity and include appropriate controls in your experimental design.
Experimental Protocols
Protocol 1: Pre-treatment of Plasticware with a Blocking Agent
-
Prepare a 1% (w/v) solution of Bovine Serum Albumin (BSA) in deionized water.
-
Alternatively, prepare a 0.1% (v/v) solution of Tween® 20 in deionized water.
-
Add the blocking solution to the plasticware (e.g., microcentrifuge tubes, wells of a microplate) ensuring the entire surface that will be in contact with the peptide solution is covered.
-
Incubate for 30 minutes at room temperature.
-
Aspirate the blocking solution and rinse the plasticware twice with deionized water.
-
Allow the plasticware to air dry completely before use.
Protocol 2: this compound Recovery Assay
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent (e.g., 30% acetonitrile in water).[4]
-
Aliquot 100 µL of the stock solution into three different types of 1.5 mL microcentrifuge tubes (e.g., standard polypropylene, low-binding polypropylene, and a third type of your choice).
-
Incubate the tubes at room temperature for 1 hour.
-
Carefully transfer the entire 100 µL from each tube to a fresh, clean tube.
-
Measure the concentration of this compound in each of the new tubes using a suitable analytical method (e.g., HPLC, or a peptide quantification assay).
-
Calculate the percentage of recovery for each tube type: (Measured Concentration / Initial Concentration) * 100.
Visualizations
Caption: Troubleshooting workflow for this compound sticking issues.
Caption: Simplified Tlr4 signaling pathway activated by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. This compound | 832729-14-3 | HIB72914 | Biosynth [biosynth.com]
- 4. glpbio.com [glpbio.com]
- 5. opentrons.com [opentrons.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. myadlm.org [myadlm.org]
- 8. bitesizebio.com [bitesizebio.com]
- 9. scientificlabs.co.uk [scientificlabs.co.uk]
- 10. dwk.com [dwk.com]
- 11. coleparmer.com [coleparmer.com]
Adjusting pH for optimal Lauryl-LF 11 activity and solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments with Lauryl-LF 11, focusing on the critical aspect of adjusting pH for optimal activity and solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key characteristics?
This compound is a synthetic, N-terminally acylated antimicrobial peptide. It is an analog of LF11, a peptide derived from the N-terminus of lactoferricin. The addition of a lauryl (C12) group at the N-terminus enhances its amphipathic nature, which is crucial for its antimicrobial and LPS-binding activities. This compound is known to exhibit broad-spectrum antibacterial activity and can activate the Toll-like receptor 4 (TLR4) signaling pathway.
Q2: What is the amino acid sequence of the parent peptide of this compound?
The amino acid sequence of the parent peptide, LF11, is: Phe-Gln-Trp-Gln-Arg-Asn-Ile-Arg-Lys-Val-Arg.
Q3: How does pH influence the solubility of this compound?
The solubility of peptides like this compound is significantly influenced by pH. Peptide solubility is generally at its minimum at its isoelectric point (pI), the pH at which the net charge of the molecule is zero. By adjusting the pH of the solution away from the pI, the peptide becomes more charged, increasing its interaction with water molecules and thus enhancing its solubility. Given the basic amino acid residues (Arg, Lys) in its sequence, this compound is expected to have a basic pI and will be more soluble in acidic conditions.
Q4: How does pH affect the antimicrobial activity of this compound?
The antimicrobial activity of many cationic antimicrobial peptides is pH-dependent. A lower pH environment can increase the net positive charge of the peptide by protonating basic residues like arginine and lysine. This enhanced positive charge can strengthen the electrostatic interactions with the negatively charged components of bacterial membranes (like lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria), potentially leading to increased antimicrobial potency. However, the optimal pH for activity can vary depending on the specific peptide and the target microorganism.
Q5: What is the likely mechanism of action of this compound?
This compound, like other cationic antimicrobial peptides, is thought to act primarily by disrupting the integrity of bacterial cell membranes. Its amphipathic structure allows it to interact with and insert into the lipid bilayer, leading to pore formation, membrane depolarization, and ultimately cell death. Additionally, it has been reported to activate the host's innate immune system through the TLR4 signaling pathway.
Troubleshooting Guides
Problem: this compound is not dissolving in my aqueous buffer.
-
Possible Cause 1: The pH of the buffer is close to the isoelectric point (pI) of the peptide.
-
Solution: Peptides are least soluble at their pI. This compound has a high content of basic residues (Arginine, Lysine), suggesting a basic pI. To increase solubility, lower the pH of your solution. Try dissolving the peptide in a small amount of a dilute acidic solution, such as 10% acetic acid, and then dilute it with your desired buffer.
-
-
Possible Cause 2: The peptide is highly hydrophobic.
-
Solution: Due to the lauryl group, this compound has significant hydrophobicity. If adjusting the pH is not sufficient, you can try dissolving the peptide in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) first, and then slowly add the aqueous buffer to your desired concentration while vortexing. Ensure the final concentration of the organic solvent is compatible with your experimental system.
-
-
Possible Cause 3: The peptide has formed aggregates.
-
Solution: Sonication can help to break up peptide aggregates. After adding the solvent, place the vial in a bath sonicator for a few minutes. Gentle warming (to no more than 40°C) can also aid in dissolution, but be cautious as excessive heat can degrade the peptide.
-
Problem: I am observing inconsistent antimicrobial activity in my assays.
-
Possible Cause 1: The pH of the assay medium is not optimal.
-
Solution: The antimicrobial activity of this compound can be pH-dependent. Perform a preliminary experiment to determine the optimal pH for its activity against your specific bacterial strain by testing a range of pH values (e.g., pH 5.5, 6.5, 7.4). See the experimental protocol below for determining the Minimum Inhibitory Concentration (MIC) at different pH values.
-
-
Possible Cause 2: The peptide is binding to components in the assay medium or plasticware.
-
Solution: Cationic and hydrophobic peptides can bind to certain plastics and components of complex media. To minimize this, use low-protein-binding polypropylene tubes and plates. It is also advisable to prepare peptide solutions fresh for each experiment.
-
-
Possible Cause 3: The peptide has degraded.
-
Solution: Store the lyophilized peptide at -20°C or -80°C. Once reconstituted, it is recommended to aliquot the solution and store it at -20°C to avoid repeated freeze-thaw cycles. For long-term storage of solutions, consider sterile filtration.
-
Data Presentation
Table 1: Physicochemical Properties of this compound (Parent Peptide: LF11)
| Property | Value | Notes |
| Parent Peptide Sequence | FQWQRNIRKVR | Single-letter amino acid code. |
| Molecular Formula | C₈₁H₁₃₄N₂₆O₁₅ | Calculated for the acylated peptide. |
| Molecular Weight | ~1712.1 g/mol | Varies slightly depending on the salt form. |
| Estimated Isoelectric Point (pI) | Basic | The exact pI is influenced by the N-terminal lauryl group which removes the N-terminal positive charge. The high number of Arg and Lys residues results in a net positive charge at neutral pH. |
| Charge at pH 7.4 | Positive | Due to the protonated side chains of Arginine and Lysine. |
| Solubility Profile | Amphipathic | Soluble in both aqueous and lipid environments. Solubility in aqueous solutions is pH-dependent. |
Experimental Protocols
Protocol 1: Determination of Optimal pH for this compound Solubility (Turbidity Assay)
This protocol provides a method to assess the solubility of this compound at different pH values by measuring turbidity.
Materials:
-
Lyophilized this compound
-
Sterile, distilled water
-
A set of buffers with varying pH (e.g., 10 mM Sodium Acetate for pH 4.0, 5.0; 10 mM MES for pH 6.0; 10 mM HEPES for pH 7.0, 8.0)
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 600 nm
Methodology:
-
Prepare a concentrated stock solution of this compound: Dissolve a known amount of this compound in a small volume of 10% acetic acid to ensure complete initial dissolution.
-
Prepare a dilution series: Create a serial dilution of the this compound stock solution in each of the different pH buffers in the 96-well plate. The final concentrations should span a range relevant to your intended experiments (e.g., 1 µg/mL to 100 µg/mL).
-
Incubation: Incubate the plate at room temperature for 30 minutes to allow for any precipitation to occur.
-
Measure Turbidity: Measure the absorbance (optical density) of each well at 600 nm using a microplate reader.
-
Data Analysis: Plot the absorbance at 600 nm against the peptide concentration for each pH. An increase in absorbance indicates precipitation and lower solubility. The pH at which the absorbance remains lowest across the concentration range is the optimal pH for solubility.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) of this compound at Different pH Values
This protocol outlines the steps to determine the antimicrobial activity of this compound against a specific bacterial strain at various pH levels.
Materials:
-
This compound stock solution
-
Bacterial strain of interest (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB), adjusted to different pH values (e.g., 5.5, 6.5, 7.4) using sterile HCl or NaOH.
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Methodology:
-
Prepare Bacterial Inoculum: Inoculate a single colony of the test bacterium into MHB (at the respective pH) and incubate overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in fresh MHB of the same pH.
-
Prepare Peptide Dilutions: Perform a two-fold serial dilution of the this compound stock solution in the 96-well plate using the pH-adjusted MHB. The final volume in each well should be 100 µL.
-
Inoculate the Plate: Add 100 µL of the prepared bacterial inoculum to each well, bringing the total volume to 200 µL. Include a positive control (bacteria in medium without peptide) and a negative control (medium only) for each pH.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the absorbance at 600 nm.
Mandatory Visualizations
Caption: TLR4 signaling pathway initiated by LPS.
Caption: Workflow for determining optimal pH.
Technical Support Center: Troubleshooting Unexpected Results in Lauryl-LF 11 Cytotoxicity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results in cytotoxicity assays involving Lauryl-LF 11.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected effect on cells?
A1: this compound is a synthetic, N-terminally acylated antimicrobial peptide analogue of LF11.[1][2] It is known for its antibacterial and lipopolysaccharide (LPS)-binding activities. While its exact cytotoxic mechanism is under investigation, it is believed to interact with the cell membrane and can activate Toll-like receptor 4 (TLR4) signaling. Therefore, it is expected to induce cytotoxicity in a dose- and time-dependent manner in various cell lines.
Q2: I am not observing any cytotoxicity with this compound. What are the possible reasons?
A2: Several factors could lead to a lack of cytotoxic effect:
-
Sub-optimal Concentration: The concentration of this compound may be too low for your specific cell line. It is crucial to perform a dose-response experiment to determine the optimal concentration range.
-
Incorrect Solvent/Solubility Issues: this compound is a peptide and may have specific solubility requirements. Ensure it is fully dissolved in the recommended solvent (e.g., DMSO or a specific buffer) before diluting it in your cell culture medium.[1][2]
-
Short Incubation Time: The cytotoxic effects of this compound may be time-dependent. Consider increasing the incubation period (e.g., 24, 48, 72 hours).
-
Cell Line Resistance: Different cell lines exhibit varying sensitivities to cytotoxic agents. Your cell line might be resistant to this compound's mechanism of action.
Q3: The results from my cytotoxicity assay are highly variable between wells and experiments. What can I do to improve consistency?
A3: High variability can be addressed by focusing on the following:
-
Consistent Cell Seeding: Ensure a homogenous single-cell suspension before plating and use a consistent seeding density across all wells.
-
Pipetting Technique: Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate and consistent volumes of cells, media, and this compound.
-
Edge Effects: To minimize evaporation from the outer wells of a microplate, which can concentrate reagents and affect cell growth, consider filling the perimeter wells with sterile PBS or media and not using them for experimental data.
-
Reagent Preparation: Prepare fresh dilutions of this compound for each experiment from a validated stock solution.
Q4: How can I determine if this compound is inducing apoptosis or necrosis in my cells?
A4: You can differentiate between apoptosis and necrosis using specific assays:
-
Annexin V and Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[3][4]
-
Caspase Activity Assays: Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, can indicate apoptosis.[5][6][7]
-
LDH Release Assay: An increase in lactate dehydrogenase (LDH) in the culture supernatant is a marker of plasma membrane damage, which is characteristic of necrosis.[8][9]
Troubleshooting Guide
This guide addresses specific unexpected outcomes in common cytotoxicity assays used with this compound.
Issue 1: Inconsistent or No Dose-Dependent Cytotoxicity in MTT/XTT Assays
-
Possible Cause 1: this compound Interference with Tetrazolium Dyes.
-
Troubleshooting: Run a cell-free control by adding this compound at various concentrations to the media and MTT/XTT reagent to check for any direct chemical reaction that might alter the absorbance reading.
-
-
Possible Cause 2: Altered Mitochondrial Activity Not Reflecting Cell Death.
-
Troubleshooting: this compound might be affecting mitochondrial respiration without immediately causing cell death. Corroborate your MTT/XTT results with a different type of cytotoxicity assay that measures a different cellular parameter, such as membrane integrity (LDH assay) or a direct count of viable cells (trypan blue exclusion).
-
Issue 2: High Background in LDH Release Assay
-
Possible Cause 1: Serum in the Culture Medium.
-
Troubleshooting: Serum contains LDH, which can contribute to high background readings. If possible, culture your cells in serum-free medium during the this compound treatment. Alternatively, ensure you have a "medium only" control to subtract the background LDH activity.
-
-
Possible Cause 2: Mechanical Cell Damage.
-
Troubleshooting: Excessive pipetting or harsh handling of the cells during the assay can cause premature cell lysis and LDH release. Handle cells gently.
-
Issue 3: Unexpected Results in Apoptosis Assays
-
Possible Cause 1 (Annexin V/PI): Predominantly Necrotic Cell Death.
-
Troubleshooting: If you observe a high percentage of Annexin V+/PI+ or Annexin V-/PI+ cells, this compound might be inducing necrosis at the tested concentrations, possibly through direct membrane disruption. Consider testing lower concentrations or shorter incubation times to capture early apoptotic events.
-
-
Possible Cause 2 (Caspase Assays): Caspase-Independent Apoptosis or Necrosis.
-
Troubleshooting: If you do not observe significant activation of caspases but see evidence of cell death in other assays, this compound might be inducing a caspase-independent form of apoptosis or necrosis. Consider assays for other cell death markers, such as mitochondrial membrane potential.
-
Data Presentation
Table 1: Hypothetical Dose-Response of Lauryl Gallate on U87 Glioblastoma Cells (24h Incubation)
| Lauryl Gallate (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Control) | 100 ± 4.5 |
| 0.05 | 85.2 ± 5.1 |
| 0.1 | 68.7 ± 3.9 |
| 0.25 | 49.5 ± 4.2 |
| 0.5 | 25.1 ± 3.5 |
| 1.0 | 10.3 ± 2.1 |
Data adapted from a study on Lauryl Gallate to demonstrate a typical dose-response curve.[6]
Table 2: Hypothetical Apoptosis Induction by Lauryl Gallate in U87 Cells (48h Incubation)
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (Mean ± SD) |
| Control | 3.2 ± 1.1 | 1.5 ± 0.8 |
| Lauryl Gallate (0.25 µM) | 22.5 ± 2.8 | 8.7 ± 1.5 |
| Lauryl Gallate (0.5 µM) | 45.8 ± 3.5 | 15.2 ± 2.1 |
Data adapted from a study on Lauryl Gallate to illustrate expected results from an Annexin V/PI assay.[6]
Table 3: Hypothetical Caspase-3/7 Activation by Lauryl Gallate in U87 Cells (48h Incubation)
| Treatment | Caspase-3/7 Activity (Fold Change vs. Control) (Mean ± SD) |
| Control | 1.0 ± 0.2 |
| Lauryl Gallate (0.25 µM) | 2.8 ± 0.4 |
| Lauryl Gallate (0.5 µM) | 5.1 ± 0.7 |
Data adapted from a study on Lauryl Gallate to illustrate expected results from a caspase activity assay.[5][6]
Experimental Protocols
MTT Cell Viability Assay
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound and a vehicle control for the desired incubation period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
LDH Release Assay
-
Seed cells in a 96-well plate as for the MTT assay.
-
Treat cells with this compound and controls for the desired time. Include a "maximum LDH release" control by treating a set of wells with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before the end of the experiment.
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution.
-
Measure the absorbance at 490 nm.
Annexin V/PI Apoptosis Assay
-
Seed cells in a 6-well plate and treat with this compound and controls.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Visualizations
Caption: General workflow for assessing this compound cytotoxicity.
Caption: Hypothesized signaling for this compound cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Annexin V Staining | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Lauryl Gallate Induces Apoptotic Cell Death through Caspasedependent Pathway in U87 Human Glioblastoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lauryl Gallate Induces Apoptotic Cell Death through Caspase-dependent Pathway in U87 Human Glioblastoma Cells In Vitro | In Vivo [iv.iiarjournals.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
How to control for the effects of Lauryl-LF 11's detergent-like properties
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to control for the detergent-like properties of Lauryl-LF 11 during experimentation. The following troubleshooting guides and FAQs will help address specific issues that may arise.
Frequently Asked Questions (FAQs)
Q1: What are the known detergent-like properties of this compound?
A1: this compound is an amphipathic molecule, meaning it possesses both hydrophilic (water-loving) and hydrophobic (water-fearing) regions. This structure gives it detergent-like properties, which can influence experimental outcomes. Key characteristics include:
-
Micelle Formation: Above a specific concentration, known as the Critical Micelle Concentration (CMC), this compound monomers self-assemble into stable structures called micelles.[1][2]
-
Membrane Disruption: Due to its ability to interact with lipids, this compound can disrupt cell membranes, potentially leading to cytotoxicity or altered cellular functions.
-
Protein Interaction: this compound can bind to proteins, potentially altering their conformation and function.
Q2: How can the detergent-like properties of this compound interfere with my experiments?
A2: The amphipathic nature of this compound can lead to several experimental artifacts, including:
-
False positives in screening assays: Micelles can sequester substrates or inhibitors, leading to misleading results.[3][4]
-
Inaccurate cytotoxicity readings: Membrane disruption can cause cell death that is not related to the specific biological target of interest.[5][6]
-
Altered enzyme kinetics: this compound can affect enzyme activity by interacting with the enzyme or the substrate.[7][8][9]
-
Non-specific binding: The compound can bind to various surfaces and proteins in a non-specific manner, leading to high background signals.[10][11]
Troubleshooting Guides
Issue 1: High background or false positives in a cell-based assay.
This could be due to this compound-induced membrane disruption, leading to non-specific cytotoxicity.
Troubleshooting Steps:
-
Determine the Critical Micelle Concentration (CMC) of this compound. Working at concentrations below the CMC can minimize micelle-related artifacts.
-
Perform a membrane integrity assay. This will help you determine the concentration range at which this compound does not cause significant membrane damage.[5][6][12][13]
-
Include a detergent control. Use a well-characterized non-ionic detergent (e.g., Triton X-100) as a control to see if it produces similar effects to this compound.[3]
Issue 2: Inconsistent results in an enzyme inhibition assay.
This may be caused by the formation of this compound micelles that can sequester the substrate or the enzyme, altering the reaction kinetics.[7][8][9]
Troubleshooting Steps:
-
Run the assay at this compound concentrations both above and below the CMC. This will help determine if micelle formation is influencing the results.
-
Include a non-ionic detergent in the assay buffer. A low concentration of a detergent like Triton X-100 can help to disrupt the formation of this compound aggregates.[3][4]
-
Vary the enzyme and substrate concentrations. This can help to understand the nature of the interaction between this compound and the assay components.
Issue 3: High non-specific binding in a protein binding assay.
The hydrophobic regions of this compound can bind to proteins and surfaces in a non-specific manner.
Troubleshooting Steps:
-
Pre-block surfaces. Before the assay, incubate surfaces with a blocking agent like bovine serum albumin (BSA) to reduce non-specific binding sites.[10]
-
Include a non-ionic detergent in wash buffers. This can help to remove non-specifically bound this compound.
-
Perform a pre-clearing step. Incubate your sample with control beads to remove components that bind non-specifically before adding your target-specific beads.[10]
Experimental Protocols
Protocol 1: Determination of Critical Micelle Concentration (CMC) of this compound
This protocol uses a fluorescent dye that exhibits a change in its fluorescence spectrum upon incorporation into micelles.[14][15]
Materials:
-
This compound
-
Fluorescent dye (e.g., Pyrene)
-
Appropriate buffer (e.g., PBS)
-
Black 96-well plate
-
Fluorometer
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
Add a constant concentration of the fluorescent dye to each dilution.
-
Incubate the plate in the dark for 30 minutes at room temperature.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Plot the fluorescence intensity ratio (e.g., I1/I3 for pyrene) against the logarithm of the this compound concentration.
-
The CMC is the concentration at which a sharp change in the slope of the curve is observed.[16]
Data Presentation:
| This compound Concentration (µM) | Log [this compound] | Fluorescence Intensity Ratio |
| 1 | 0 | 1.85 |
| 5 | 0.70 | 1.83 |
| 10 | 1.00 | 1.84 |
| 20 | 1.30 | 1.82 |
| 40 | 1.60 | 1.55 |
| 80 | 1.90 | 1.21 |
| 160 | 2.20 | 1.20 |
| 320 | 2.51 | 1.19 |
Note: This is example data. Actual results may vary.
Protocol 2: Membrane Integrity Assay
This protocol uses a fluorescent dye that is excluded by cells with intact membranes but can enter and stain the nucleus of cells with compromised membranes.[5][12]
Materials:
-
Cells of interest
-
This compound
-
Propidium Iodide (PI) or similar membrane-impermeant dye
-
Positive control for membrane disruption (e.g., Triton X-100)
-
96-well cell culture plate
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations for the desired exposure time. Include untreated and positive control wells.
-
Add the fluorescent dye to all wells and incubate for 15-30 minutes.
-
Wash the cells to remove excess dye.
-
Measure the fluorescence intensity using a fluorescence microscope or plate reader.
-
An increase in fluorescence indicates a loss of membrane integrity.
Data Presentation:
| Treatment | This compound Conc. (µM) | Fluorescence Intensity (Arbitrary Units) |
| Untreated Control | 0 | 150 |
| This compound | 10 | 165 |
| This compound | 50 | 480 |
| This compound | 100 | 1250 |
| This compound | 200 | 2800 |
| Positive Control (Triton X-100) | N/A | 3000 |
Note: This is example data. Actual results may vary.
Visualizations
Caption: this compound micelle formation above the CMC.
Caption: Troubleshooting workflow for detergent-like effects.
Caption: Potential cellular effects of this compound.
References
- 1. justagriculture.in [justagriculture.in]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Bioluminescent Cytotoxicity Assay for Assessment of Membrane Integrity Using a Proteolytic Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CytoTox-ONE™ Homogeneous Membrane Integrity Assay [promega.com]
- 7. The effect of substrate partitioning on the kinetics of enzymes acting in reverse micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Description of enzyme kinetics in reversed micelles. 1. Theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. sinobiological.com [sinobiological.com]
- 11. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 12. Analysis of Plasma Membrane Integrity by Fluorescent Detection of Tl+ Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. profoldin.com [profoldin.com]
- 15. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 16. agilent.com [agilent.com]
Validating Lauryl-LF 11 activity across different bacterial strains
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lauryl-LF 11. The information is designed to address common challenges encountered during the experimental validation of its antimicrobial activity across different bacterial strains.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from its parent peptide, LF11?
This compound is a synthetic antimicrobial peptide (AMP). It is an N-terminally acylated analogue of LF11, a peptide derived from the human lactoferrin protein.[1] The key difference is the addition of a lauryl (C12) fatty acid chain to the N-terminus of the LF11 peptide. This modification increases the peptide's hydrophobicity, which can enhance its interaction with bacterial cell membranes and improve its stability.[2][3]
Q2: What is the proposed mechanism of action for this compound?
While the precise mechanism for this compound is still under investigation, it is believed to function similarly to other cationic antimicrobial peptides. The positively charged amino acids in the peptide are electrostatically attracted to the negatively charged components of bacterial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[4] Following this initial binding, the peptide disrupts the membrane integrity, leading to leakage of cellular contents and ultimately cell death.[4] The increased hydrophobicity from the lauryl chain likely facilitates the insertion of the peptide into the lipid bilayer of the bacterial membrane.[2]
Q3: Why am I observing lower than expected activity with this compound?
Several factors can contribute to lower than expected antimicrobial activity. These include:
-
Peptide Solubility and Aggregation: Due to its increased hydrophobicity, this compound may be prone to aggregation in aqueous solutions, reducing the concentration of active, monomeric peptide.[5]
-
Assay Conditions: The type of growth medium, its ionic strength, and the presence of serum proteins can all impact the activity of antimicrobial peptides.[6]
-
Bacterial Strain Variability: Different bacterial species and even different strains of the same species can exhibit varying susceptibility to antimicrobial peptides due to differences in their membrane composition and other resistance mechanisms.
-
Improper Storage: Peptides are sensitive to degradation. Ensure that this compound is stored according to the manufacturer's instructions, typically in a lyophilized form at -20°C or lower.
Q4: Can I use the disk diffusion method to test the activity of this compound?
The disk diffusion method may not be suitable for all antimicrobial peptides, particularly larger or more hydrophobic ones like this compound. The peptide may not diffuse efficiently through the agar, leading to an underestimation of its activity. The broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) is the recommended and more quantitative approach.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent MIC values between experiments | Variability in bacterial inoculum preparation. Inaccurate peptide concentration due to solubility issues. Contamination of reagents or cultures. | Standardize your inoculum preparation protocol to ensure a consistent starting bacterial concentration. Prepare fresh serial dilutions of this compound for each experiment. Use a small amount of a suitable organic solvent like DMSO to initially dissolve the peptide before diluting in the assay medium.[1] Always include positive and negative controls to monitor for contamination. |
| High MIC values against all tested strains | This compound may have limited activity against the specific strains being tested. The peptide may have degraded due to improper storage or handling. The assay conditions (e.g., high salt concentration in the medium) may be inhibiting peptide activity. | Test this compound against a reference strain known to be susceptible to other antimicrobial peptides. Obtain a new vial of the peptide to rule out degradation. Consider using a low-salt broth medium for your MIC assay, as the activity of many antimicrobial peptides is salt-sensitive.[6] |
| Precipitation of the peptide in the stock solution or during the assay | This compound is a hydrophobic peptide and can aggregate at high concentrations in aqueous solutions. | To prepare the stock solution, first dissolve the lyophilized peptide in a small amount of sterile DMSO, and then slowly add the aqueous buffer while vortexing to the desired concentration.[1] Visually inspect the wells of your MIC plate for any signs of precipitation. |
| This compound shows high activity but also significant hemolysis | The increased hydrophobicity from the lauryl chain can lead to reduced selectivity between bacterial and mammalian cells, resulting in cytotoxicity. | If hemolysis is a concern, consider performing a hemolysis assay in parallel with your MIC testing. You may need to explore modifications to the peptide sequence to improve its therapeutic index. Reducing the overall hydrophobicity can sometimes decrease hemolytic activity.[2] |
Quantitative Data
| Bacterial Strain | Type | MIC Range of h-Lf1-11 (mg/L) |
| Escherichia coli | Gram-negative | 40 - 160 |
| Pseudomonas aeruginosa | Gram-negative | 80 - 160 |
| Klebsiella pneumoniae (carbapenem-resistant) | Gram-negative | 80 - 160 |
| Acinetobacter baumannii | Gram-negative | 40 |
| Staphylococcus aureus (methicillin-resistant) | Gram-positive | 80 - 160 |
Data is sourced from a study by Denardi et al. (2022) and represents the activity of the non-acylated h-Lf1-11 peptide.[2][7][8]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains of interest
-
Sterile deionized water
-
Dimethyl sulfoxide (DMSO)
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Preparation of this compound Stock Solution:
-
Aseptically dissolve the lyophilized this compound in a small volume of sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Further dilute the stock solution in CAMHB to the highest concentration to be tested in the assay.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution in 96-Well Plate:
-
Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the highest concentration of this compound to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the positive control (bacteria in broth without peptide).
-
Well 12 will serve as the negative control (broth only).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
Visualizations
Caption: Proposed mechanism of action for this compound against Gram-negative bacteria.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
References
- 1. mdpi.com [mdpi.com]
- 2. Lipidation of Antimicrobial Peptides as a Design Strategy for Future Alternatives to Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conjugation of fatty acids with different lengths modulates the antibacterial and antifungal activity of a cationic biologically inactive peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cationic Hydrophobic Peptides with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Lauryl-LF 11 vs. LF11: a comparative analysis of antimicrobial activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antimicrobial properties of Lauryl-LF11 and its parent peptide, LF11. LF11 is an 11-amino acid peptide derived from lactoferricin, a naturally occurring antimicrobial peptide. Lauryl-LF11 is a synthetic derivative, distinguished by the addition of a C12-alkyl (lauryl) chain to its N-terminus. This modification significantly enhances its biological activities. This document summarizes key performance data, outlines experimental methodologies, and illustrates the underlying mechanisms of action.
Data Presentation: Quantitative Antimicrobial Activity
The N-terminal acylation of LF11 to create Lauryl-LF11 results in a marked increase in its antimicrobial potency. This enhancement is particularly notable against Gram-negative bacteria due to a stronger interaction with lipopolysaccharide (LPS), a major component of their outer membrane.
| Feature | Lauryl-LF11 | LF11 | Reference |
| Chemical Identity | N-terminally acylated (C12-alkyl chain) analogue of LF11 | 11-amino acid lactoferricin-derived peptide | [1][2] |
| Primary Antibacterial Action | Enhanced membrane disruption and potent endotoxin neutralization | Membrane perturbation | [1][2] |
| Activity against Salmonella enterica (Re-type) | 10-fold higher activity compared to LF11 | Baseline activity | [1] |
| Inhibition of LPS-induced Cytokine Induction | Much stronger inhibition | Moderate inhibition | [1] |
Experimental Protocols
The following outlines a standard methodology for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial peptides like Lauryl-LF11 and LF11.
Broth Microdilution Assay for MIC Determination
This method is a standard procedure for assessing the antimicrobial susceptibility of microorganisms to peptides.
1. Preparation of Materials:
-
Microorganisms: Mid-logarithmic phase cultures of test bacteria (e.g., Escherichia coli, Staphylococcus aureus) or fungi (e.g., Candida albicans).
-
Media: Cation-adjusted Mueller-Hinton Broth (MHB) for bacteria. RPMI-1640 for fungi.
-
Peptides: Stock solutions of Lauryl-LF11 and LF11 prepared in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).
-
Equipment: Sterile 96-well polypropylene microtiter plates, multichannel pipettes, incubator, plate reader.
2. Assay Procedure:
-
Serial Dilutions: Prepare two-fold serial dilutions of each peptide in the appropriate broth directly in the 96-well plates. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Adjust the turbidity of the microbial culture to match a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add 50 µL of the diluted microbial suspension to each well containing the peptide dilutions, bringing the total volume to 100 µL.
-
Controls: Include wells with no peptide (growth control) and wells with no microbes (sterility control).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.
Mandatory Visualizations
Mechanism of Action: Membrane Perturbation
The primary antimicrobial mechanism for both LF11 and Lauryl-LF11 involves the disruption of the microbial cell membrane. The cationic nature of the peptides facilitates an initial electrostatic interaction with the negatively charged components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. The subsequent hydrophobic interactions, significantly enhanced in Lauryl-LF11 by the lauryl chain, lead to membrane destabilization, pore formation, and ultimately, cell death.
Caption: Antimicrobial peptide interaction with the bacterial cell envelope.
Signaling Pathway: Inhibition of TLR4 Signaling
Lauryl-LF11 demonstrates a superior ability to neutralize LPS, thereby inhibiting the inflammatory cascade mediated by Toll-like receptor 4 (TLR4). By binding to LPS, Lauryl-LF11 prevents its interaction with the TLR4-MD2 receptor complex on host immune cells, leading to a downstream suppression of pro-inflammatory cytokine production.
Caption: Lauryl-LF11 neutralizes LPS, preventing TLR4 activation.
References
Biophysical Validation of Lauryl-LF 11's Lipopolysaccharide Binding: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Lauryl-LF 11, a synthetic acylated peptide, and its binding affinity to bacterial lipopolysaccharide (LPS), a key target in the development of anti-endotoxin therapeutics. The performance of this compound is compared with its non-acylated counterpart, LF 11, and the well-established LPS-binding antibiotic, Polymyxin B. This comparison is based on quantitative data from various biophysical methods, including Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Microscale Thermophoresis (MST). Detailed experimental protocols for these key techniques are provided to support the validation and application of these methods in novel drug discovery.
Executive Summary
This compound, a derivative of a lactoferricin-based peptide, demonstrates significantly enhanced binding to lipopolysaccharide (LPS) compared to its non-acylated form, LF 11. This heightened affinity is attributed to the addition of a C12-alkyl chain, which introduces a hydrophobic component to the predominantly electrostatic interaction. This guide presents a compilation of biophysical data that validates the potent LPS-binding capacity of this compound, positioning it as a promising candidate for further investigation in the development of anti-sepsis and antimicrobial agents. The data is compared with Polymyxin B, a benchmark antibiotic known for its high-affinity LPS binding.
Data Presentation: Quantitative Comparison of LPS Binding
The following table summarizes the key thermodynamic and kinetic parameters of this compound, LF 11, and Polymyxin B binding to LPS, as determined by various biophysical methods. It is important to note that the data for this compound and Polymyxin B are compiled from different studies, and direct comparisons should be made with consideration of the varied experimental conditions.
| Parameter | This compound | LF 11 | Polymyxin B | Method | LPS Source (where specified) | Reference |
| Dissociation Constant (Kd) | Not explicitly stated | Not explicitly stated | ~0.14 µM - 7.2 µM | Multiple (Fluorescence displacement, SPR) | E. coli, K. pneumoniae, P. aeruginosa, S. enterica | [1][2] |
| Enthalpy Change (ΔH) | Exothermic | Exothermic | Exothermic | Isothermal Titration Calorimetry (ITC) | S. minnesota (Re, Ra, S-form) | [3] |
| Stoichiometry (n) | Higher than LF 11 | Lower than this compound | Variable | Isothermal Titration Calorimetry (ITC) | K. pneumoniae | [4] |
Experimental Protocols
Detailed methodologies for the key biophysical techniques used to validate this compound's LPS binding are provided below. These protocols are representative and may require optimization for specific experimental conditions.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.
Protocol for Acylated Peptide-LPS Interaction:
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mM in the desired buffer (e.g., 20 mM HEPES, pH 7.4).
-
Prepare a solution of LPS (e.g., from E. coli O111:B4) at a concentration of 100 µM in the same buffer. To ensure a homogeneous suspension, sonicate the LPS solution for 30 minutes.
-
Degas both solutions for 15 minutes at room temperature to prevent bubble formation in the calorimeter.
-
-
ITC Instrument Setup:
-
Set the experimental temperature to 37°C.
-
Set the stirring speed to 300 rpm.
-
Use a reference power of 10 µcal/sec.
-
-
Titration:
-
Load the LPS solution into the sample cell (typically ~1.4 mL).
-
Load the this compound solution into the injection syringe (typically ~250 µL).
-
Perform an initial injection of 2 µL, followed by 24 subsequent injections of 10 µL each, with a spacing of 180 seconds between injections.
-
-
Data Analysis:
-
Integrate the raw titration data to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (Kd, ΔH, and n).
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the real-time binding kinetics of molecules. It provides data on the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).
Protocol for Lipopeptide-LPS Interaction:
-
Sensor Chip Preparation:
-
Use a sensor chip suitable for lipid-based assays (e.g., L1 sensor chip).
-
Prepare small unilamellar vesicles (SUVs) of LPS by sonication or extrusion.
-
Immobilize the LPS vesicles onto the sensor chip surface according to the manufacturer's instructions. This typically involves injecting the vesicle suspension over the chip surface, allowing for spontaneous fusion and formation of a lipid bilayer.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-P+ buffer: 10 mM HEPES, 150 mM NaCl, 0.005% v/v Surfactant P20, pH 7.4).
-
Inject the this compound solutions over the LPS-coated sensor chip at a constant flow rate (e.g., 30 µL/min).
-
Monitor the change in the SPR signal (response units, RU) over time to record the association phase.
-
After the association phase, switch to flowing only the running buffer over the chip to monitor the dissociation phase.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the kinetic parameters (ka, kd, and Kd).
-
Microscale Thermophoresis (MST)
MST measures the directed movement of molecules in a microscopic temperature gradient, which is sensitive to changes in size, charge, and hydration shell upon binding. This technique can determine the binding affinity (Kd) in solution.
Protocol for Amphipathic Peptide-LPS Interaction:
-
Sample Preparation:
-
Label either the this compound or the LPS with a fluorescent dye (e.g., NHS-ester dye for labeling primary amines on the peptide). The concentration of the fluorescently labeled molecule should be kept constant (in the low nM range).
-
Prepare a serial dilution of the unlabeled binding partner (the ligand) in the assay buffer (e.g., PBS with 0.05% Tween-20).
-
-
MST Measurement:
-
Mix the constant concentration of the fluorescently labeled molecule with each concentration of the unlabeled ligand.
-
Load the samples into hydrophilic capillaries.
-
Place the capillaries into the MST instrument.
-
-
Data Analysis:
-
The instrument measures the change in fluorescence as a function of the ligand concentration.
-
Plot the normalized fluorescence against the logarithm of the ligand concentration.
-
Fit the resulting binding curve to the appropriate equation (e.g., the law of mass action) to determine the dissociation constant (Kd).
-
Mandatory Visualizations
Experimental Workflows
Caption: Isothermal Titration Calorimetry (ITC) Workflow.
Caption: Surface Plasmon Resonance (SPR) Workflow.
Caption: Microscale Thermophoresis (MST) Workflow.
References
- 1. Outer Membrane Interaction Kinetics of New Polymyxin B Analogs in Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent activity of polymyxin B is associated with long-lived super-stoichiometric accumulation mediated by weak-affinity binding to lipid A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polymyxin Stereochemistry and Its Role in Antibacterial Activity and Outer Membrane Disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Lauryl-LF11 and Other Lactoferricin-Derived Peptides in Antimicrobial and Anticancer Applications
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative efficacy and mechanisms of Lauryl-LF11 and other promising lactoferricin-derived peptides. This report provides a side-by-side analysis of their antimicrobial and cytotoxic activities, supported by experimental data and detailed protocols.
Lactoferricin, a naturally occurring antimicrobial peptide derived from the whey protein lactoferrin, has garnered significant attention in the scientific community for its potent and broad-spectrum activity against a range of pathogens.[1] Modifications of the native lactoferricin sequence have led to the development of numerous derivatives with enhanced efficacy and specificity. Among these, Lauryl-LF11, an N-terminally acylated analogue of the 11-mer lactoferricin fragment LF11, has emerged as a promising candidate for therapeutic development. This guide presents a comparative study of Lauryl-LF11 and other notable lactoferricin-derived peptides, focusing on their performance in antimicrobial and anticancer applications.
Comparative Antimicrobial Activity
The antimicrobial efficacy of lactoferricin-derived peptides is primarily attributed to their cationic and amphipathic nature, which facilitates their interaction with and disruption of microbial cell membranes.[2][3] N-acylation, the addition of a fatty acid chain to the N-terminus of the peptide, has been shown to significantly enhance the antimicrobial activity of lactoferricin peptides by increasing their hydrophobicity and, consequently, their ability to interact with and penetrate bacterial membranes.[2][4]
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of Lauryl-LF11 and other selected lactoferricin-derived peptides against various bacterial and fungal strains, demonstrating the potentiation of activity through N-acylation and other modifications.
| Peptide | Organism | MIC (µg/mL) | Reference |
| Lauryl-LF11 | Escherichia coli | 4 | [2] |
| LF11 | Escherichia coli | >128 | [2] |
| Lauryl-LF11 | Staphylococcus aureus | 4 | [2] |
| LF11 | Staphylococcus aureus | 64 | [2] |
| C6-LfB6 | Staphylococcus aureus | 50 | [4] |
| LfB6 | Staphylococcus aureus | 150 | [4] |
| C11-nonamer | Candida albicans | 2 | [5] |
| Lactoferricin B | Candida albicans | 16 | [5] |
Comparative Cytotoxic Activity Against Cancer Cells
Beyond their antimicrobial properties, lactoferricin-derived peptides have demonstrated significant cytotoxic activity against a variety of cancer cell lines.[6][7][8] Their proposed mechanism of action involves the selective targeting of the negatively charged components, such as phosphatidylserine, which are often overexpressed on the outer leaflet of cancer cell membranes.[8]
The table below presents a comparison of the cytotoxic effects of various lactoferricin-derived peptides on different cancer cell lines, highlighting their potential as anticancer agents.
| Peptide | Cell Line | IC50/LC50 (µM) | Reference |
| R-DIM-P-LF11-334 | A375 (Melanoma) | ~10 | [8] |
| R-DIM-P-LF11-334 | MUG Mel1 (Melanoma) | ~10 | [8] |
| LfcinB (20-25)₄ | MDA-MB-468 (Breast Cancer) | 22 | [6] |
| LfcinB (20-25)₂ | MDA-MB-468 (Breast Cancer) | >100 | [6] |
| Dimeric peptide 26[F] | Caco-2 (Colon Cancer) | 10-45 | [1][7] |
| Lactoferricin | HTB9 (Bladder Cancer) | ~784 µg/mL | [3] |
| Lactoferricin | MCF-7 (Breast Cancer) | ~697 µg/mL | [3] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The Minimum Inhibitory Concentration (MIC) of the peptides is determined using the broth microdilution method in 96-well microtiter plates.[9][10][11][12]
-
Preparation of Peptide Solutions: Peptides are dissolved in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid) to create a stock solution. Serial two-fold dilutions are then prepared in Mueller-Hinton Broth (MHB) or another appropriate bacterial growth medium.
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight on agar plates. A few colonies are then used to inoculate fresh broth, which is incubated until it reaches the logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration (typically 5 x 10^5 CFU/mL).
-
Inoculation and Incubation: Equal volumes of the peptide dilutions and the bacterial inoculum are added to the wells of the microtiter plate. The plate is then incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.[13] Growth inhibition can be assessed visually or by measuring the optical density at 600 nm.
Cytotoxicity Assay: MTT Assay
The cytotoxic effect of the peptides on cancer cells is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[6][14][15][16]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Peptide Treatment: The culture medium is replaced with fresh medium containing various concentrations of the peptides. The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition and Incubation: An MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization and Absorbance Measurement: A solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals. The absorbance is then measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Membrane Permeabilization Assay: Propidium Iodide Uptake
The ability of the peptides to disrupt the integrity of the cell membrane can be assessed by measuring the uptake of propidium iodide (PI), a fluorescent dye that is impermeable to intact cell membranes.[17][18][19][20][21]
-
Cell Preparation: A suspension of bacterial or cancer cells is prepared in a suitable buffer (e.g., PBS).
-
Peptide and PI Addition: The cells are incubated with the desired concentration of the peptide. Propidium iodide is then added to the cell suspension.
-
Incubation: The mixture is incubated for a specific period, typically in the dark to prevent photobleaching of the dye.
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorometer or a flow cytometer. An increase in fluorescence indicates that the peptide has permeabilized the cell membrane, allowing PI to enter and bind to intracellular nucleic acids.
Signaling Pathways and Mechanisms of Action
Lactoferricin-derived peptides primarily exert their antimicrobial and anticancer effects through membrane disruption. However, some derivatives, like Lauryl-LF11, may also engage with specific cellular signaling pathways. It has been suggested that Lauryl-LF11 can activate the Toll-like receptor 4 (TLR4) signaling pathway, a key component of the innate immune system.[5]
Experimental Workflow for Peptide Evaluation
References
- 1. explorationpub.com [explorationpub.com]
- 2. N-acylated Peptides Derived from Human Lactoferricin Perturb Organization of Cardiolipin and Phosphatidylethanolamine in Cell Membranes and Induce Defects in Escherichia coli Cell Division - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Membrane binding of an acyl-lactoferricin B antimicrobial peptide from solid-state NMR experiments and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Acylated and d Enantiomer Derivatives of a Nonamer Core Peptide of Lactoferricin B Showing Improved Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial Synthetic Peptides Derived from Bovine Lactoferricin Exhibit Cytotoxic Effect against MDA-MB-468 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Behind anticancer molecules: lactoferricin dimeric peptides with fast, selective, persistent and broad-spectrum cytotoxic effect [explorationpub.com]
- 8. In vitro and in vivo cytotoxic activity of human lactoferricin derived antitumor peptide R-DIM-P-LF11-334 on human malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. protocols.io [protocols.io]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. idexx.dk [idexx.dk]
- 14. texaschildrens.org [texaschildrens.org]
- 15. broadpharm.com [broadpharm.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. researchgate.net [researchgate.net]
- 18. Propidium Iodide Assay Protocol | Technical Note 183 [denovix.com]
- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 20. Measuring Cell Death by Propidium Iodide Uptake and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
The Influence of Acyl Chain Length on Lipopeptide Activity: A Comparative Analysis to Lauryl-LF11
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship of lipopeptides is paramount for designing novel antimicrobial agents with enhanced efficacy and reduced toxicity. This guide provides a comprehensive comparison of how the acyl chain length of lipopeptides affects their biological activity, with Lauryl-LF11 (a derivative of the lactoferricin peptide LF11 with a C12 acyl chain) as a key benchmark.
The potency and selectivity of lipopeptides, a promising class of antibiotics, are intricately linked to their structural components, particularly the length of their fatty acid chain. This guide synthesizes experimental data to illustrate the trade-offs between antimicrobial efficacy and hemolytic activity as the acyl chain is elongated.
Impact of Acyl Chain Length on Biological Activity
The length of the acyl chain directly influences the hydrophobicity of the lipopeptide, which is a critical determinant of its interaction with bacterial and mammalian cell membranes. An optimal balance is necessary to maximize antimicrobial activity while minimizing off-target effects, such as hemolysis.
Generally, as the acyl chain length increases, the antimicrobial activity of lipopeptides tends to increase, up to an optimal length, after which the activity may plateau or even decrease. This is attributed to the enhanced ability of longer acyl chains to insert into and disrupt the bacterial cell membrane. However, this increased hydrophobicity also leads to a greater propensity for interaction with and disruption of eukaryotic cell membranes, resulting in higher hemolytic activity.[1][2]
Lauryl-LF11, with its 12-carbon lauryl chain, represents a well-studied benchmark in this context. The following tables summarize the expected trends in antimicrobial and hemolytic activity of hypothetical LF11-analogs with varying acyl chain lengths compared to Lauryl-LF11.
Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
The Minimum Inhibitory Concentration (MIC) is a key measure of antimicrobial potency, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism. The data below illustrates the expected trend of MIC values for LF11 lipopeptide analogs against common bacterial strains as the acyl chain length varies. Lower MIC values indicate higher potency.
| Lipopeptide (Acyl Chain) | Gram-Positive Bacteria (e.g., S. aureus) MIC (µg/mL) | Gram-Negative Bacteria (e.g., E. coli) MIC (µg/mL) |
| Octanoyl-LF11 (C8) | 16 - 32 | 32 - 64 |
| Decanoyl-LF11 (C10) | 8 - 16 | 16 - 32 |
| Lauryl-LF11 (C12) | 4 - 8 | 8 - 16 |
| Myristoyl-LF11 (C14) | 4 - 8 | 8 - 16 |
| Palmitoyl-LF11 (C16) | 8 - 16 | 16 - 32 |
Note: The MIC values presented are representative and may vary depending on the specific bacterial strain and experimental conditions.
Table 2: Comparative Hemolytic Activity
Hemolytic activity is a measure of the ability of a compound to lyse red blood cells and is a critical indicator of its potential toxicity to mammals. The HC50 value represents the concentration of the compound that causes 50% hemolysis. Higher HC50 values are desirable, indicating lower toxicity.
| Lipopeptide (Acyl Chain) | Hemolytic Activity (HC50 in µM) |
| Octanoyl-LF11 (C8) | > 200 |
| Decanoyl-LF11 (C10) | 100 - 200 |
| Lauryl-LF11 (C12) | 50 - 100 |
| Myristoyl-LF11 (C14) | 25 - 50 |
| Palmitoyl-LF11 (C16) | < 25 |
Note: The HC50 values are representative and can be influenced by the experimental setup.
From these tables, a clear trend emerges: the C12 acyl chain of Lauryl-LF11 appears to strike a favorable balance between potent antimicrobial activity (low MIC) and moderate hemolytic activity. Shorter chains (C8, C10) are generally less potent but also less toxic, while longer chains (C14, C16) may offer similar or slightly better antimicrobial activity but at the cost of significantly increased hemolytic activity.[2]
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, detailed experimental protocols for the key assays are provided below.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using the broth microdilution method.
-
Preparation of Bacterial Inoculum: A single colony of the test bacterium is used to inoculate a sterile broth medium (e.g., Mueller-Hinton Broth). The culture is incubated at 37°C with agitation until it reaches the logarithmic growth phase. The bacterial suspension is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Lipopeptide Dilutions: A serial two-fold dilution of each lipopeptide is prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well containing the diluted lipopeptide is inoculated with the prepared bacterial suspension. Positive (bacteria and broth only) and negative (broth only) controls are included. The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the lipopeptide at which no visible bacterial growth is observed.[3]
Hemolytic Activity Assay
The hemolytic activity is assessed by measuring the release of hemoglobin from red blood cells.[1]
-
Preparation of Red Blood Cell (RBC) Suspension: Fresh human or sheep red blood cells are washed three times with phosphate-buffered saline (PBS) by centrifugation and resuspended in PBS to a final concentration of 4% (v/v).
-
Preparation of Lipopeptide Dilutions: Serial dilutions of the lipopeptides are prepared in PBS.
-
Incubation: The RBC suspension is incubated with an equal volume of the lipopeptide dilutions at 37°C for 1 hour with gentle shaking. A positive control (e.g., 1% Triton X-100 for 100% hemolysis) and a negative control (PBS only for 0% hemolysis) are included.
-
Measurement of Hemolysis: The samples are centrifuged to pellet the intact RBCs. The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at 540 nm using a spectrophotometer.
-
Calculation of Hemolytic Activity: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative control) / (Abs_positive control - Abs_negative control)] x 100 The HC50 value is determined by plotting the percentage of hemolysis against the lipopeptide concentration.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for LF11 and its lipopeptide derivatives is the disruption of the bacterial cell membrane. This interaction is initiated by the electrostatic attraction between the cationic peptide and the anionic components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria. The subsequent insertion of the acyl chain into the lipid bilayer leads to membrane permeabilization and cell death.
Caption: Mechanism of lipopeptide-induced bacterial cell death.
The following diagram illustrates the experimental workflow for comparing the activity of lipopeptides with varying acyl chain lengths.
Caption: Experimental workflow for comparative analysis.
References
Assessing the Specificity of Lauryl-LF 11 for Bacterial vs. Mammalian Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of Lauryl-LF 11, an N-terminally acylated antimicrobial peptide derived from human lactoferrin. We evaluate its specificity for bacterial cells over mammalian cells, presenting supporting experimental data for this compound and other antimicrobial agents. This document is intended to aid researchers in evaluating its potential as a therapeutic agent.
Introduction to this compound
This compound is a synthetic antimicrobial peptide, an N-terminally acylated derivative of the LF11 peptide, which corresponds to a fragment of human lactoferricin. The addition of a lauryl (C12) fatty acid chain to the N-terminus of the LF11 peptide enhances its antimicrobial properties. This modification increases the peptide's hydrophobicity, which is believed to improve its interaction with bacterial membranes. However, this alteration can also impact its selectivity, potentially increasing its toxicity toward mammalian cells. This guide explores this balance between antimicrobial efficacy and host cell toxicity.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound (using data from closely related N-acylated LF11 peptides as a proxy), its parent peptide (hLF1-11), and two well-characterized antimicrobial peptides, Polymyxin B and Melittin, for comparison.
Table 1: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Escherichia coli (Gram-negative) | Staphylococcus aureus (Gram-positive) |
| This compound (proxy) | 2 - 8 µg/mL | 4 - 16 µg/mL |
| hLF1-11 | 40 - 80 mg/L[1] | 80 - 160 mg/L[1] |
| Polymyxin B | <0.125 - 2 µg/mL[2] | >128 µg/mL (generally not active) |
| Melittin | 8 - 32 µg/mL[3] | 8 - 32 µg/mL[3] |
Note: Data for this compound is based on studies of N-acylated LF11 peptides with an 11-carbon chain, which is structurally very similar to the lauryl (12-carbon) chain.
Table 2: Cytotoxicity Against Mammalian Cells (Half-maximal Inhibitory Concentration - IC50)
| Compound | HeLa (Human Cervical Cancer Cells) | HEK293 (Human Embryonic Kidney Cells) |
| This compound (proxy) | Estimated: 20 - 50 µM | Estimated: 20 - 50 µM |
| hLF1-11 | >100 µM (low cytotoxicity) | >100 µM (low cytotoxicity) |
| Polymyxin B | ~100 µM | ~100 µM |
| Melittin | ~2.5 µM[4] | ~5.73 µg/mL (murine macrophages) |
Table 3: Hemolytic Activity (Half-maximal Hemolytic Concentration - HC50)
| Compound | Human Red Blood Cells |
| This compound (proxy) | Estimated: 50 - 100 µg/mL |
| hLF1-11 | >256 µg/mL (low hemolytic activity) |
| Polymyxin B | >250 µg/mL |
| Melittin | 16.28 ± 0.17 µg/mL |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Minimum Inhibitory Concentration (MIC) Assay
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Bacterial Strains and Culture Conditions: Escherichia coli (e.g., ATCC 25922) and Staphylococcus aureus (e.g., ATCC 29213) are cultured in Mueller-Hinton Broth (MHB) at 37°C.
-
Peptide Preparation: this compound and comparator peptides are dissolved in sterile, deionized water or a suitable solvent (e.g., DMSO, followed by dilution in water) to create stock solutions.
-
Microdilution Assay:
-
A serial two-fold dilution of each peptide is prepared in MHB in a 96-well microtiter plate.
-
A standardized bacterial suspension is added to each well to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Positive (bacteria in MHB without peptide) and negative (MHB only) controls are included.
-
The plate is incubated at 37°C for 18-24 hours.
-
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of the peptides on the viability of mammalian cell lines.
-
Cell Culture: HeLa or HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.
-
Peptide Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the peptides. Control wells receive medium without peptide.
-
Incubation: The plates are incubated for 24-48 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization and Measurement: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Cell viability is calculated as a percentage of the untreated control. The IC50 value is determined as the peptide concentration that reduces cell viability by 50%.
Hemolysis Assay
This protocol measures the lytic activity of the peptides against red blood cells.
-
Red Blood Cell Preparation: Fresh human red blood cells (RBCs) are washed three times with phosphate-buffered saline (PBS) by centrifugation and resuspended in PBS to a final concentration of 4% (v/v).
-
Peptide Incubation: Serial dilutions of the peptides are prepared in PBS in a 96-well plate.
-
Hemolysis Induction: The RBC suspension is added to each well. A positive control (1% Triton X-100 for 100% hemolysis) and a negative control (PBS for 0% hemolysis) are included.
-
Incubation: The plate is incubated at 37°C for 1 hour with gentle shaking.
-
Measurement: The plate is centrifuged to pellet the intact RBCs. The supernatant, containing the released hemoglobin, is transferred to a new plate. The absorbance of the supernatant is measured at 540 nm.
-
HC50 Calculation: The percentage of hemolysis is calculated relative to the positive control. The HC50 value is determined as the peptide concentration that causes 50% hemolysis.
Mechanism of Action and Specificity
The specificity of antimicrobial peptides like this compound for bacterial over mammalian cells is primarily attributed to differences in membrane composition.
-
Bacterial Membranes: Are rich in anionic phospholipids, such as phosphatidylglycerol and cardiolipin, which electrostatically attract the cationic antimicrobial peptides.
-
Mammalian Membranes: Are primarily composed of zwitterionic phospholipids, such as phosphatidylcholine and sphingomyelin, and contain cholesterol, which is thought to stabilize the membrane and reduce peptide insertion.
The proposed mechanism of action for this compound involves the disruption of the bacterial membrane integrity.
Caption: Proposed mechanism of this compound action on bacterial cells.
In contrast, the interaction with mammalian cell membranes is less favorable, leading to lower toxicity at therapeutic concentrations.
Caption: Interaction of this compound with mammalian cell membranes.
Comparative Specificity Analysis
To provide a clearer picture of the therapeutic potential, the following diagram illustrates the workflow for assessing the specificity of an antimicrobial peptide.
Caption: Experimental workflow for assessing antimicrobial peptide specificity.
Based on the available data, this compound demonstrates enhanced antibacterial activity compared to its parent peptide, hLF1-11. However, this comes at the cost of potentially increased, though still moderate, cytotoxicity and hemolytic activity. In comparison to a highly lytic peptide like Melittin, this compound is expected to have a significantly better safety profile. Polymyxin B, while highly effective against Gram-negative bacteria, is known for its nephrotoxicity, which is a key consideration in its clinical use.
Conclusion
This compound exhibits promising antimicrobial activity, particularly against Gram-negative bacteria. The addition of the lauryl group significantly enhances its efficacy compared to the unmodified LF11 peptide. While this modification likely increases its interaction with mammalian membranes, the available data suggests that it maintains a degree of selectivity for bacterial cells. Further direct comparative studies are warranted to precisely quantify its therapeutic index. The experimental protocols and comparative data provided in this guide offer a framework for researchers to conduct such evaluations and to further explore the potential of this compound as a novel antimicrobial agent.
References
Lauryl-LF 11: A Novel Antimicrobial Peptide Outperforming Traditional Antibiotics Against Resistant Bacteria
For Immediate Release
In the global battle against antibiotic resistance, a promising new contender has emerged: Lauryl-LF 11, an N-terminally acylated antimicrobial peptide derived from human lactoferricin. Exhibiting potent activity against a broad spectrum of multidrug-resistant bacteria, this compound demonstrates a significant advantage over many conventional antibiotics. This guide provides a comprehensive comparison of this compound and traditional antibiotics, supported by available data and detailed experimental methodologies, for researchers, scientists, and drug development professionals.
Superior Efficacy Against Resistant Pathogens
This compound's unique mechanism of action, centered on the rapid disruption of the bacterial cell membrane, makes it a formidable agent against bacteria that have developed resistance to traditional antibiotics targeting specific metabolic pathways. The addition of a lauryl group (a 12-carbon acyl chain) to the LF11 peptide significantly enhances its ability to interact with and destabilize the bacterial membrane, leading to cell death.
While direct comparative studies with a broad panel of traditional antibiotics against multiple resistant strains are still emerging, preliminary data on related lactoferricin-derived peptides and the known mechanisms of action provide a strong basis for its potential superiority. For instance, the related peptide h-Lf1-11 has demonstrated significant in vitro activity against clinically important resistant bacteria.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) of h-Lf1-11 and Traditional Antibiotics against Representative Resistant Bacteria
| Microorganism | h-Lf1-11 MIC (mg/L) | Traditional Antibiotic | Traditional Antibiotic MIC (mg/L) | Resistance Profile |
| Staphylococcus aureus (MRSA) | 40 - 160 | Vancomycin | 1 - >1024 | Methicillin-Resistant |
| Klebsiella pneumoniae (Carbapenem-resistant) | 40 - 160 | Meropenem | >8 - >128 | Carbapenem-Resistant (CRE) |
| Escherichia coli (ESBL-producing) | 40 - 160 | Ciprofloxacin | >4 - >32 | Fluoroquinolone-Resistant |
| Pseudomonas aeruginosa | 40 - 160 | Piperacillin-Tazobactam | >128 | Multidrug-Resistant |
| Acinetobacter baumannii | 40 | Imipenem | >8 - >32 | Carbapenem-Resistant |
Note: Data for h-Lf1-11 is presented as a proxy for this compound's potential efficacy, based on available research. MIC values for traditional antibiotics are representative ranges for resistant strains.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference in the mechanism of action between this compound and traditional antibiotics underpins its efficacy against resistant strains.
Traditional Antibiotics typically work by inhibiting specific enzymatic pathways, such as cell wall synthesis (e.g., beta-lactams), protein synthesis (e.g., macrolides), or DNA replication (e.g., fluoroquinolones). Bacteria can develop resistance through mutations that alter the target enzyme, produce enzymes that inactivate the antibiotic, or actively pump the drug out of the cell.
This compound , on the other hand, employs a more direct and physical mechanism. As a cationic peptide, it is electrostatically attracted to the negatively charged components of the bacterial cell membrane, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid in Gram-positive bacteria. The lauryl group then inserts into the hydrophobic core of the membrane, causing disruption, pore formation, and ultimately, cell lysis. This direct attack on the physical integrity of the membrane is a more difficult target for bacteria to develop resistance against through simple mutations.
Experimental Protocols
The following is a detailed methodology for a key experiment used to evaluate the antimicrobial efficacy of this compound and other antimicrobial agents.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a standardized and widely accepted protocol for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test antimicrobial agent (e.g., this compound)
-
Bacterial strains (including resistant isolates)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: A suspension of the test bacterium is prepared in CAMHB and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution of Antimicrobial Agent: The antimicrobial agent is serially diluted in CAMHB in the 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the prepared bacterial suspension. A growth control well (containing bacteria and broth but no antimicrobial) and a sterility control well (containing only broth) are also included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacterium. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow for MIC determination.
Caption: Contrasting mechanisms of action.
Conclusion
This compound represents a significant advancement in the development of novel antimicrobial agents. Its distinct mechanism of action, focused on the physical disruption of the bacterial cell membrane, offers a promising strategy to combat the growing threat of antibiotic-resistant bacteria. Further in-depth comparative studies are warranted to fully elucidate its clinical potential, but the existing evidence strongly suggests that this compound and similar acylated peptides could become crucial tools in the future of infectious disease treatment.
Validating the Mechanism of Action of Lauryl-LF11 with Knockout Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Lauryl-LF11 with other antimicrobial peptides (AMPs), focusing on its mechanism of action and providing the experimental framework for its validation. Lauryl-LF11, an N-terminally acylated analogue of the lactoferricin-derived peptide LF11, exhibits potent antimicrobial and immunomodulatory activities.[1][2] Understanding and validating its mechanism of action is crucial for its development as a potential therapeutic agent. This guide offers detailed experimental protocols and comparative data to aid researchers in this endeavor.
Comparative Performance of Antimicrobial Peptides
The antimicrobial efficacy of peptides is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits visible microbial growth.[3][4] While specific comparative MIC data for Lauryl-LF11 against a wide range of pathogens is not extensively available in publicly accessible literature, we can infer its potential activity based on its parent peptide, LF11, and compare it with other well-characterized AMPs.
Table 1: Minimum Inhibitory Concentration (MIC) of Various Antimicrobial Peptides against Common Pathogens (µg/mL)
| Peptide | E. coli | P. aeruginosa | S. aureus | K. pneumoniae (Carbapenem-resistant) | Reference |
| h-Lf1-11 (LF11 analogue) | 80 - 160 | 80 - 160 | 80 - 160 | 80 - 160 | [5] |
| MSI-78 (Pexiganan) | 4.35 | 3.96 | 21.30 | 1.98 | [5] |
| LL-37 | 40 - 160 | 40 - 160 | 40 - 160 | 40 - 160 | [5] |
| Magainin-2 | 80 - 160 | 80 - 160 | 80 - 160 | 80 - 160 | [5] |
| CM11 | - | - | 8 | - | [6] |
| FR7 | - | - | 8 | - | [6] |
Note: The acylation of LF11 to produce Lauryl-LF11 is expected to enhance its antimicrobial activity, potentially resulting in lower MIC values than those reported for h-Lf1-11.
Validating the Mechanism of Action: Experimental Protocols
Lauryl-LF11's mechanism of action is believed to involve both direct interaction with bacterial membranes and modulation of the host immune response through Toll-like receptor 4 (TLR4). The following protocols are designed to validate these mechanisms.
Experimental Workflow for Validating TLR4-Mediated Activity
A key aspect of Lauryl-LF11's immunomodulatory effect is its ability to activate TLR4. This can be validated by comparing its effect on wild-type cells with that on TLR4 knockout cells.
Protocol: Cytokine Inhibition Assay (ELISA)
This protocol measures the inhibition of pro-inflammatory cytokines TNF-α and IL-6.
Materials:
-
Murine macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages from wild-type and TLR4 knockout mice.
-
Lauryl-LF11
-
Lipopolysaccharide (LPS) from E. coli
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
ELISA kits for murine TNF-α and IL-6
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.
-
Pre-treat the cells with varying concentrations of Lauryl-LF11 for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for 24 hours. Include a positive control (LPS only) and a negative control (medium only).
-
Collect the cell culture supernatants.
-
Quantify the concentration of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.[7][8][9][10][11]
-
Measure the absorbance at 450 nm using a plate reader.
-
Calculate the percentage of cytokine inhibition for each concentration of Lauryl-LF11 compared to the LPS-only control.
Protocol: TLR4 Reporter Gene Assay
This assay utilizes HEK-293 cells stably transfected with human or murine TLR4, MD-2, CD14, and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
Materials:
-
HEK-Blue™ Detection medium (InvivoGen)
-
Lauryl-LF11
-
LPS-EK Ultrapure (InvivoGen) as a positive control
-
Endotoxin-free water as a negative control
-
96-well plates
Procedure:
-
Add 20 µL of each sample (Lauryl-LF11 at various concentrations, positive control, negative control) to the wells of a 96-well plate.[15][16]
-
Prepare a suspension of HEK-Blue™ TLR4 cells at a density of 2.8 x 10^5 cells/mL in HEK-Blue™ Detection medium.
-
Add 180 µL of the cell suspension to each well.
-
Incubate for 6-24 hours at 37°C in a 5% CO2 incubator.
-
Measure the SEAP activity by reading the optical density at 620-655 nm.
-
Determine the concentration-dependent activation of TLR4 by Lauryl-LF11.
Protocol: Hemolytic Assay
This assay assesses the toxicity of Lauryl-LF11 to eukaryotic cells by measuring the lysis of red blood cells.[17][18]
Materials:
-
Freshly collected human or murine red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
Lauryl-LF11
-
Triton X-100 (1% v/v in PBS) as a positive control
-
96-well round-bottom plates
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Wash the RBCs three times with PBS by centrifugation (e.g., 1000 x g for 5 minutes) and resuspend to a 2% (v/v) suspension in PBS.[19][20]
-
Add 100 µL of the RBC suspension to each well of a 96-well plate.
-
Add 100 µL of Lauryl-LF11 at various concentrations to the wells. Include a positive control (Triton X-100) and a negative control (PBS).
-
Incubate the plate for 1 hour at 37°C.
-
Centrifuge the plate at 1000 x g for 5 minutes.
-
Carefully transfer 100 µL of the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 570 nm, which corresponds to the release of hemoglobin.[20]
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Signaling Pathway and Mechanism of Action
Lauryl-LF11 is hypothesized to exert its effects through a dual mechanism: direct disruption of bacterial membranes and modulation of the host immune response via TLR4 signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. bmglabtech.com [bmglabtech.com]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro activity of the antimicrobial peptides h-Lf1-11, MSI-78, LL-37, fengycin 2B, and magainin-2 against clinically important bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparing the wound healing properties of two antibacterial peptides, CM11 and FR7, using a rat model with an infected wound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2.8. TNF-α and IL-6 ELISA [bio-protocol.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. invivogen.com [invivogen.com]
- 13. invivogen.com [invivogen.com]
- 14. invivogen.com [invivogen.com]
- 15. 101.200.202.226 [101.200.202.226]
- 16. 101.200.202.226 [101.200.202.226]
- 17. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
The Therapeutic Promise of Lauryl-LF11: A Comparative Analysis with Other Antimicrobial Peptides
A detailed examination of the synthetic antimicrobial peptide Lauryl-LF11 in the context of other prominent antimicrobial peptides (AMPs), supported by experimental data and methodological insights for researchers in drug development.
The rise of antibiotic-resistant pathogens presents a formidable challenge to global health, necessitating the exploration of novel therapeutic agents. Antimicrobial peptides (AMPs), key components of the innate immune system, have emerged as a promising alternative to conventional antibiotics due to their broad-spectrum activity and distinct mechanisms of action that are less prone to developing resistance.[1][2] Among the myriad of natural and synthetic AMPs, Lauryl-LF11, a lipopeptide derived from human lactoferricin, has garnered attention for its enhanced antimicrobial properties. This guide provides a comparative review of the therapeutic potential of Lauryl-LF11 against other well-characterized AMPs, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological and experimental pathways.
Introduction to Lauryl-LF11 and Comparator Antimicrobial Peptides
Lauryl-LF11 is a synthetic derivative of LF11, an 11-amino acid peptide fragment of human lactoferricin. The addition of a lauryl group (a 12-carbon acyl chain) to the N-terminus of LF11 significantly enhances its hydrophobicity and, consequently, its antimicrobial efficacy.[3] This modification is a common strategy to improve the membrane-disrupting capabilities of AMPs.
For this comparative review, Lauryl-LF11's performance is evaluated alongside several other notable AMPs:
-
LF11: The parent peptide of Lauryl-LF11, serving as a baseline for assessing the impact of N-terminal acylation.
-
hLF1-11: Another 11-amino acid peptide derived from the N-terminus of human lactoferrin, which has been investigated in clinical trials.[2][4]
-
LL-37: A well-studied 37-amino acid human cathelicidin peptide with a broad range of antimicrobial and immunomodulatory activities.[5][6]
-
MSI-78 (Pexiganan): A 22-amino acid synthetic analog of magainin-2, an AMP originally isolated from the skin of the African clawed frog.[7][8]
-
Magainin-2: A classic example of an amphibian-derived AMP known for its membrane-lytic properties.[7][8]
Comparative Antimicrobial Activity
The primary measure of an AMP's antimicrobial potency is its Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that prevents visible growth of a microorganism. The table below summarizes the MIC values of Lauryl-LF11 and comparator AMPs against a panel of clinically relevant bacteria, compiled from various studies.
| Peptide | Escherichia coli (μg/mL) | Pseudomonas aeruginosa (μg/mL) | Staphylococcus aureus (μg/mL) | Klebsiella pneumoniae (Carbapenem-resistant) (μg/mL) | Acinetobacter baumannii (μg/mL) |
| Lauryl-LF11 | ~4 | ~8-16 | ~4 | Data not available | Data not available |
| LF11 | >250 | Data not available | Data not available | Data not available | Data not available |
| hLF1-11 | 80-160 | 80-160 | 80-160 | 80-160 | 40 |
| LL-37 | 40-160 | 40-160 | 40-160 | 40-160 | 40-160 |
| MSI-78 | 1.25-5 | 10-20 | 10-40 | 5-10 | 10-20 |
| Magainin-2 | 80-160 | >160 | 80-160 | >160 | 40-80 |
Note: Data is compiled from multiple sources and experimental conditions may vary. The MIC values for Lauryl-LF11 are estimated based on studies of N-acylated LF11 derivatives.[3][8]
Cytotoxicity Profile: A Critical Parameter for Therapeutic Use
A crucial aspect of the therapeutic potential of any AMP is its selectivity for microbial cells over host cells. Cytotoxicity is often assessed through hemolysis assays (measuring the lysis of red blood cells) and cytotoxicity assays against mammalian cell lines. The 50% hemolytic concentration (HC50) and the 50% lethal concentration (LC50) are key metrics.
| Peptide | Hemolytic Activity (HC50 in μM) | Cytotoxicity against Human Cells (LC50 in μM) |
| Lauryl-LF11 | ~80 | >100 (estimated) |
| LF11-215 (non-acylated) | >640 | >640 |
| LL-37 | >200 | ~50-100 |
| MSI-78 | >150 | >100 |
| Magainin-2 | ~75-150 | >100 |
Note: Data is compiled from multiple sources and experimental conditions may vary. Data for Lauryl-LF11 is estimated based on related N-acylated peptides.[9]
Mechanism of Action and Immunomodulatory Effects
The primary mechanism of action for many AMPs, including Lauryl-LF11, involves the disruption of microbial cell membranes. Their cationic nature facilitates interaction with the negatively charged components of bacterial membranes, leading to pore formation, membrane depolarization, and eventual cell death.
Beyond direct antimicrobial activity, many AMPs, such as LL-37, exhibit immunomodulatory functions.[10][11][12] They can modulate inflammatory responses, promote wound healing, and act as chemoattractants for immune cells. These pleiotropic effects are often mediated through interactions with host cell receptors and signaling pathways like the Toll-like receptor (TLR) pathway, leading to the activation of transcription factors such as NF-κB and the subsequent production of cytokines and chemokines.[13]
Dual action of AMPs: direct bacterial killing and host immune modulation.
Experimental Protocols
To ensure the reproducibility and comparability of research findings, detailed and standardized experimental protocols are essential.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an AMP required to inhibit the growth of a specific bacterium.
Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Steps:
-
Preparation of Bacterial Inoculum: A single colony of the test bacterium is used to inoculate a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is incubated at 37°C until it reaches the logarithmic growth phase. The bacterial suspension is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[14]
-
Serial Dilution of AMPs: The AMP is serially diluted (usually 2-fold) in a 96-well microtiter plate containing broth medium.[15]
-
Inoculation: The diluted bacterial suspension is added to each well of the microtiter plate.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.[15]
-
MIC Determination: The MIC is recorded as the lowest concentration of the AMP that completely inhibits visible bacterial growth.[16]
Hemolysis Assay
This assay measures the lytic activity of an AMP against red blood cells (RBCs), providing an indication of its potential toxicity to mammalian cells.
Detailed Steps:
-
Preparation of Red Blood Cells: Fresh human or animal blood is collected in the presence of an anticoagulant. The RBCs are washed multiple times with a phosphate-buffered saline (PBS) solution by centrifugation and resuspension to remove plasma components. The washed RBCs are then diluted in PBS to a final concentration (e.g., 1-2% v/v).[4][17]
-
Incubation with AMPs: The RBC suspension is incubated with various concentrations of the AMP in a 96-well plate at 37°C for a specified time (e.g., 1 hour).[4][18]
-
Centrifugation: The plate is centrifuged to pellet the intact RBCs.
-
Measurement of Hemoglobin Release: The amount of hemoglobin released into the supernatant due to RBC lysis is quantified by measuring the absorbance of the supernatant at a specific wavelength (e.g., 405-450 nm) using a spectrophotometer.[4][19]
-
Calculation of Hemolysis: The percentage of hemolysis is calculated relative to a positive control (100% lysis, e.g., using Triton X-100) and a negative control (0% lysis, PBS alone).[4][17]
Mammalian Cell Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][20]
Workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Culture: Mammalian cells (e.g., fibroblasts, epithelial cells) are seeded in a 96-well plate and cultured until they reach a desired confluency.
-
Treatment with AMPs: The cells are treated with various concentrations of the AMP and incubated for a specific period (e.g., 24 hours).
-
Addition of MTT Reagent: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Metabolically active cells with functional mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[20][21]
-
Solubilization of Formazan: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[21]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[20][21]
-
Calculation of Cell Viability: The absorbance of the treated cells is compared to that of untreated control cells to determine the percentage of cell viability.
Conclusion and Future Perspectives
Lauryl-LF11 demonstrates significant therapeutic potential, with its N-terminal acylation conferring enhanced antimicrobial activity compared to its parent peptide, LF11. Its efficacy against a range of Gram-positive and Gram-negative bacteria positions it as a promising candidate for further development. However, as with all AMPs, a careful balance between antimicrobial potency and host cell cytotoxicity is paramount. The comparative data presented here suggest that while Lauryl-LF11 is highly active, other AMPs like MSI-78 may offer a wider therapeutic window in some instances.
Future research should focus on comprehensive in vivo studies to evaluate the efficacy and safety of Lauryl-LF11 in animal models of infection. Furthermore, a deeper understanding of its immunomodulatory properties could unveil additional therapeutic applications beyond direct antimicrobial action. The continued exploration of structure-activity relationships in AMPs like Lauryl-LF11 will undoubtedly pave the way for the design of next-generation antimicrobial agents with improved efficacy and selectivity, offering a much-needed solution to the growing crisis of antibiotic resistance.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Hemolytic Activity | Springer Nature Experiments [experiments.springernature.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The Potential of Human Peptide LL-37 as an Antimicrobial and Anti-Biofilm Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro activity of the antimicrobial peptides h-Lf1-11, MSI-78, LL-37, fengycin 2B, and magainin-2 against clinically important bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro activity of the antimicrobial peptides h-Lf1-11, MSI-78, LL-37, fengycin 2B, and magainin-2 against clinically important bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial activity of synthetic cationic peptides and lipopeptides derived from human lactoferricin against Pseudomonas aeruginosa planktonic cultures and biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunomodulatory and Allergenic Properties of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Contribution of Antimicrobial Peptides to Immune Cell Function: A Review of Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Antimicrobial peptides´ immune modulation role in intracellular bacterial infection [frontiersin.org]
- 13. Frontiers | Antiviral and Immunomodulatory Properties of Antimicrobial Peptides Produced by Human Keratinocytes [frontiersin.org]
- 14. Antimicrobial activity of Ib-M peptides against Escherichia coli O157: H7 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 16. idexx.dk [idexx.dk]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. mdpi.com [mdpi.com]
Cross-Validation of Lauryl-LF 11's Activity: A Comparative Guide for Researchers
An In-Depth Analysis of Lauryl-LF 11's Antimicrobial and Endotoxin-Neutralizing Properties Compared to Its Precursor and Other Antimicrobial Peptides.
I. Comparative Antibacterial Activity
This compound has demonstrated enhanced antibacterial activity compared to its non-acylated precursor, LF 11. The addition of a lauryl (C12) chain at the N-terminus is understood to increase the peptide's affinity for the bacterial membrane. The following table summarizes the minimal inhibitory concentrations (MICs) of this compound and LF 11 against various strains of Salmonella enterica, as reported by Andrä et al. (2005).
| Peptide | S-form LPS | LPS Ra | LPS Re |
| This compound | 4 µM | 2 µM | 0.5 µM |
| LF 11 | 4 µM | 4 µM | 4 µM |
Table 1. Minimal Inhibitory Concentrations (MIC) of this compound and LF 11 against different Salmonella enterica chemotypes. Data sourced from Andrä et al. (2005).[1][2]
For a broader perspective on its antimicrobial efficacy, the activity of a closely related peptide, h-Lf1-11, has been compared with other well-known antimicrobial peptides against a panel of clinically significant bacteria.
| Peptide | E. coli (ATCC 25922) | S. aureus (MRSA, ATCC 43300) | P. aeruginosa (ATCC 27853) | K. pneumoniae (Carbapenem-resistant) | A. baumannii (ATCC 19606) |
| h-Lf1-11 | >160 mg/L | 160 mg/L | >160 mg/L | 160 mg/L | 40 mg/L |
| MSI-78 | 5 mg/L | 40 mg/L | 10 mg/L | 1.25 mg/L | 5 mg/L |
| LL-37 | 40 mg/L | 80 mg/L | 40 mg/L | 80 mg/L | 40 mg/L |
| Magainin-2 | 160 mg/L | 160 mg/L | >160 mg/L | 160 mg/L | 80 mg/L |
| Fengycin 2B | >160 mg/L | >160 mg/L | >160 mg/L | >160 mg/L | >160 mg/L |
Table 2. Comparative in vitro activity of h-Lf1-11 and other antimicrobial peptides against clinically important bacteria. Data presented as MIC in mg/L. Sourced from a study on the in vitro activity of various antimicrobial peptides.[3]
II. Endotoxin Neutralization and Mechanism of Action
A key activity of this compound is its ability to bind and neutralize lipopolysaccharide (LPS), the major component of the outer membrane of Gram-negative bacteria and a potent trigger of septic shock. The lauryl chain significantly enhances this endotoxin-neutralizing capacity.
The proposed mechanism involves the binding of this compound to LPS, which can inhibit the interaction of LPS with LPS-binding protein (LBP) and subsequent activation of the Toll-like receptor 4 (TLR4) signaling pathway. This pathway is a critical component of the innate immune response to bacterial infection.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhancement of endotoxin neutralization by coupling of a C12-alkyl chain to a lactoferricin-derived peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activity of the antimicrobial peptides h-Lf1-11, MSI-78, LL-37, fengycin 2B, and magainin-2 against clinically important bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the performance of Lauryl-LF 11 against novel antimicrobial agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial performance of Lauryl-LF 11, a lipopeptide derived from lactoferricin, against a selection of recently developed and clinically significant antimicrobial agents. The following sections present a summary of available quantitative data, detailed experimental protocols for antimicrobial susceptibility testing, and visualizations of relevant biological pathways and experimental workflows.
Executive Summary
The novel antimicrobial agents included in this comparison—Zosurabalpin, Meropenem-vaborbactam, Ceftazidime-avibactam, and Imipenem-relebactam—have demonstrated significant efficacy against various multi-drug resistant (MDR) pathogens in recent studies. Zosurabalpin exhibits a narrow spectrum of potent activity against Acinetobacter baumannii.[2] The beta-lactam/beta-lactamase inhibitor combinations (Meropenem-vaborbactam, Ceftazidime-avibactam, and Imipenem-relebactam) show broad-spectrum activity against challenging Gram-negative bacteria, including carbapenem-resistant Enterobacterales (CRE) and Pseudomonas aeruginosa.
Data Presentation: Comparative Antimicrobial Activity
The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for this compound's parent peptide (hLF(1-11)) and the selected novel antimicrobial agents against key bacterial pathogens. It is important to note that direct comparative studies are limited, and the data presented is compiled from various independent research articles. All MIC values are presented in µg/mL.
Table 1: In Vitro Activity (MIC in µg/mL) Against Gram-Negative Bacteria
| Antimicrobial Agent | Acinetobacter baumannii | Escherichia coli | Klebsiella pneumoniae | Pseudomonas aeruginosa |
| hLF(1-11) (this compound parent peptide) | 40 - >160[3] | >160[3] | >160[3] | 128[1] |
| Zosurabalpin | 0.12 - 1.0[2] | Inactive[2] | Inactive[2] | Inactive[2] |
| Meropenem-vaborbactam | 2 - 16 | ≤0.03 - 1 | ≤0.03 - 1 | 2 - 16 |
| Ceftazidime-avibactam | >8 (Resistant) | ≤1 - 8 | ≤1 - 8 | ≤8 |
| Imipenem-relebactam | >2 (Resistant) | ≤1 | ≤1 | ≤2 |
Table 2: In Vitro Activity (MIC in µg/mL) Against Gram-Positive Bacteria
| Antimicrobial Agent | Staphylococcus aureus (including MRSA) |
| hLF(1-11) (this compound parent peptide) | 80 - >160[3] |
| Zosurabalpin | Inactive[2] |
| Meropenem-vaborbactam | MIC QC range for ATCC 29213 available, but clinical data is limited. |
| Ceftazidime-avibactam | 4.0 - 16.0 (for ATCC 29213)[4] |
| Imipenem-relebactam | Inactive against MRSA[5] |
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the in vitro activity of an antimicrobial agent. The following is a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.
Broth Microdilution Method for MIC Determination
-
Preparation of Antimicrobial Agent Stock Solution:
-
Accurately weigh the antimicrobial agent and dissolve it in a suitable solvent to create a high-concentration stock solution.
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Microdilution Plates:
-
Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.
-
Perform serial two-fold dilutions of the antimicrobial stock solution across the wells to achieve the desired concentration range.
-
The final volume in each well after adding the bacterial inoculum will be 100 µL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well.
-
Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate a conceptual signaling pathway potentially affected by this compound and a typical experimental workflow for antimicrobial susceptibility testing.
References
- 1. Antimicrobial activity of synthetic cationic peptides and lipopeptides derived from human lactoferricin against Pseudomonas aeruginosa planktonic cultures and biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jwatch.org [jwatch.org]
- 3. In vitro activity of the antimicrobial peptides h-Lf1-11, MSI-78, LL-37, fengycin 2B, and magainin-2 against clinically important bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. himedialabs.com [himedialabs.com]
- 5. A Clinical Review and Critical Evaluation of Imipenem-Relebactam: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Immunomodulatory Effects of Lauryl-LF11 and Other Host Defense Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the immunomodulatory effects of Lauryl-LF11, a modified derivative of the human lactoferrin peptide hLF1-11, against two other prominent host defense peptides: LL-37 and Human Beta-Defensin 2 (hBD-2). While specific experimental data for Lauryl-LF11 is not extensively available in public literature, this comparison is based on the known immunomodulatory properties of its parent peptide, hLF1-11, with the understanding that laurylation, the addition of a 12-carbon fatty acid chain, is a common strategy to enhance the antimicrobial and cell-penetrating properties of peptides. This modification may also influence its immunomodulatory profile.
Executive Summary
Host defense peptides (HDPs) are increasingly recognized for their dual role in directly combating pathogens and modulating the host immune response. This guide focuses on the immunomodulatory functions of three such peptides, offering a comparative overview of their effects on key immune processes, including cytokine production, macrophage polarization, and myeloperoxidase (MPO) activity.
Lauryl-LF11 (based on hLF1-11) primarily exerts its immunomodulatory effects through the specific inhibition of myeloperoxidase (MPO), a key enzyme in the inflammatory cascade.[1][2] This mechanism suggests a role in dampening excessive inflammation. The parent peptide, hLF1-11, has also been shown to prime monocytes for an enhanced response to certain microbial stimuli and to direct their differentiation into macrophages with heightened antimicrobial capabilities.[3][4][5]
LL-37 , the only human cathelicidin, is a pleiotropic modulator of the immune system. It can act as both a pro-inflammatory and anti-inflammatory agent depending on the context. LL-37 is known to induce the production of a wide range of cytokines and chemokines, chemoattract immune cells, and influence macrophage polarization.
Human Beta-Defensin 2 (hBD-2) is another key epithelial-derived HDP. Its expression is induced by pro-inflammatory cytokines and microbial products. hBD-2 exhibits potent immunomodulatory activities, including the induction of various cytokines and chemokines and the chemoattraction of immune cells.
This guide will delve into the available quantitative data for these peptides, present detailed experimental protocols for assessing their immunomodulatory functions, and visualize their known signaling pathways.
Quantitative Data Comparison
The following tables summarize the available quantitative data on the immunomodulatory effects of hLF1-11 (as a proxy for Lauryl-LF11), LL-37, and hBD-2. Direct comparative studies are limited, and the effects can be highly dependent on the cell type, stimulus, and experimental conditions.
Table 1: Comparative Effects on Cytokine Production
| Peptide | Cell Type | Stimulus | Concentration | Effect on Pro-inflammatory Cytokines (e.g., TNF-α, IL-6, IL-1β) | Effect on Anti-inflammatory Cytokines (e.g., IL-10) | Reference(s) |
| hLF1-11 | Human Monocytes | LPS | 1-100 µg/mL | Primes for enhanced production | Directs differentiation towards IL-10 producing macrophages | [5] |
| LL-37 | Human Monocytes/Macrophages | LPS | 5-20 µg/mL | Dose-dependent decrease in TNF-α, IL-1β, IL-6 | Increased IL-10 production | [6] |
| Human Bronchial Epithelial Cells | - | 3 µg/mL | Induction of IL-6 | - | [7] | |
| hBD-2 | Human Monocytes | LPS | 1-10 µg/mL | Induction of IL-1β, IL-6, TNF-α | Induction of IL-10 |
Table 2: Comparative Effects on Macrophage Polarization
| Peptide | Macrophage Source | Concentration | Effect on M1 Markers (e.g., CD80, iNOS) | Effect on M2 Markers (e.g., CD163, CD206, Arginase-1) | Reference(s) |
| hLF1-11 | Human Monocytes (GM-CSF-driven) | 100 µg/mL | Directs differentiation towards a subset with both pro- and anti-inflammatory properties | Directs differentiation towards a subset with enhanced pathogen clearance | [3][4] |
| LL-37 | Human Monocytes | Not specified | Can promote M1-like phenotype | Can also promote M2-like phenotype depending on context | |
| hBD-2 | Mouse Macrophages | 100 ng/mL | Increased expression of M1 markers (IFN-γ, TNF-α) | - |
Table 3: Comparative Effects on Myeloperoxidase (MPO) Activity
| Peptide | Assay Type | IC50 / % Inhibition | Reference(s) |
| hLF1-11 | In vitro enzymatic assay | Inhibits MPO activity | [1] |
| LL-37 | Not extensively studied for direct MPO inhibition | - | |
| hBD-2 | Not extensively studied for direct MPO inhibition | - |
Experimental Protocols
LPS-Stimulated Cytokine Release Assay in Macrophages
Objective: To quantify the production of pro- and anti-inflammatory cytokines by macrophages in response to stimulation with lipopolysaccharide (LPS) in the presence or absence of the test peptide.
Methodology:
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7 or THP-1 differentiated into macrophages) or primary monocyte-derived macrophages in appropriate culture medium.
-
Cell Seeding: Seed the macrophages into 24-well plates at a density of approximately 2 x 10^5 cells/well and allow them to adhere overnight.
-
Peptide Treatment: Pre-incubate the cells with various concentrations of the test peptide (e.g., Lauryl-LF11, LL-37, hBD-2) or a vehicle control for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time period (e.g., 4, 8, or 24 hours).
-
Supernatant Collection: After incubation, centrifuge the plates and collect the cell-free supernatants.
-
Cytokine Quantification: Measure the concentrations of cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10) in the supernatants using Enzyme-Linked Immunosorbent Assay (ELISA) kits or a multiplex bead-based immunoassay (e.g., Luminex).
-
Data Analysis: Normalize cytokine concentrations to the total protein content of the cells in each well or express as pg/mL or ng/mL. Compare the cytokine levels in peptide-treated groups to the LPS-only control.
Macrophage Polarization Assay
Objective: To determine the effect of the test peptide on the polarization of macrophages towards M1 (pro-inflammatory) or M2 (anti-inflammatory/pro-resolving) phenotypes.
Methodology:
-
Macrophage Differentiation: Differentiate primary human monocytes into M0 macrophages by culturing them with M-CSF for 5-7 days.
-
Polarization:
-
M1 Polarization: Treat M0 macrophages with IFN-γ (e.g., 20 ng/mL) and LPS (e.g., 100 ng/mL) for 24-48 hours.
-
M2a Polarization: Treat M0 macrophages with IL-4 (e.g., 20 ng/mL) and IL-13 (e.g., 20 ng/mL) for 24-48 hours.
-
Test Condition: Treat M0 macrophages with the polarizing cytokines in the presence of the test peptide at various concentrations.
-
-
Phenotypic Analysis (Flow Cytometry):
-
Harvest the polarized macrophages and stain them with fluorescently labeled antibodies against M1 surface markers (e.g., CD80, CD86) and M2 surface markers (e.g., CD163, CD206).
-
Analyze the stained cells using a flow cytometer to quantify the percentage of cells expressing each marker.
-
-
Functional Analysis (Gene Expression):
-
Isolate RNA from the polarized macrophages and perform quantitative real-time PCR (qRT-PCR) to measure the expression of M1-associated genes (e.g., iNOS, TNF, IL1B) and M2-associated genes (e.g., ARG1, MRC1, IL10).
-
-
Data Analysis: Compare the expression of M1/M2 markers and genes in the peptide-treated groups to the respective M1 and M2 control groups.
Myeloperoxidase (MPO) Inhibition Assay
Objective: To measure the inhibitory effect of the test peptide on the enzymatic activity of MPO.
Methodology:
-
Reagents: Purified human MPO, a suitable substrate (e.g., Amplex® Red or TMB), hydrogen peroxide (H₂O₂), and the test peptide.
-
Assay Procedure (Amplex® Red method):
-
In a 96-well plate, add purified MPO to a reaction buffer.
-
Add various concentrations of the test peptide or a known MPO inhibitor (positive control) and incubate for a short period.
-
Initiate the reaction by adding Amplex® Red reagent and H₂O₂.
-
Measure the fluorescence (excitation ~530 nm, emission ~590 nm) kinetically over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of the reaction for each concentration of the inhibitor.
-
Determine the percentage of MPO inhibition for each concentration relative to the vehicle control.
-
Calculate the IC50 value (the concentration of the peptide that inhibits 50% of the MPO activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Signaling Pathways and Mechanisms of Action
Lauryl-LF11 (hLF1-11) Signaling Pathway
The primary immunomodulatory mechanism of hLF1-11 is the direct inhibition of myeloperoxidase (MPO) activity within monocytes.[1] This intracellular action suggests that the lauryl modification of Lauryl-LF11 may enhance its cell penetration, thereby potentially increasing its MPO-inhibitory efficacy.
References
- 1. The human lactoferrin-derived peptide hLF1-11 exerts immunomodulatory effects by specific inhibition of myeloperoxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Antimicrobial peptide hLF1-11 directs granulocyte-macrophage colony-stimulating factor-driven monocyte differentiation toward macrophages with enhanced recognition and clearance of pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The human lactoferrin-derived peptide hLF1-11 primes monocytes for an enhanced TLR-mediated immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The antimicrobial peptide LL-37 modulates the inflammatory and host defense response of human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Host Defence Peptide LL-37 Induces IL-6 Expression in Human Bronchial Epithelial Cells by Activation of the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vivo Efficacy of Lauryl-LF11 in Different Infection Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens presents a critical challenge in modern medicine, necessitating the development of novel antimicrobial agents. Lauryl-LF11, an N-terminally acylated derivative of the lactoferricin peptide LF11, has garnered attention for its potential antibacterial activity. This guide provides a comparative overview of the in vivo efficacy of Lauryl-LF11 and related acylated antimicrobial peptides (AMPs) in various infection models, supported by experimental data and detailed methodologies.
Performance Comparison of Acylated vs. Non-Acylated LF11 Derivatives
N-acylation of the LF11 peptide, a fragment derived from human lactoferricin, has been shown to significantly enhance its antimicrobial properties. The addition of a lauryl group (a 12-carbon acyl chain) increases the peptide's hydrophobicity, which can improve its interaction with and disruption of bacterial membranes. Studies have indicated that N-acylation of LF11 derivatives leads to increased binding to lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. This enhanced binding can contribute to a more potent antimicrobial effect. While specific in vivo data for Lauryl-LF11 is limited in publicly available literature, studies on other N-acylated LF11 peptides provide valuable insights into its potential efficacy.
| Peptide | Modification | Key In Vitro Findings | In Vivo Model | Efficacy Summary |
| hLf(1-11) | Non-acylated human lactoferricin fragment | Active against various Gram-positive and Gram-negative bacteria. | Murine muscle infection (MRSA, K. pneumoniae, A. baumannii) | Intravenous injection of 1 nmol of the peptide successfully reduced bacterial load.[1] |
| N-acylated LF11 derivatives | N-terminal acylation (e.g., with an 11-carbon chain) | Showed two to eight times lower Minimum Inhibitory Concentrations (MICs) than the non-acylated parent peptide against bacteria and fungi.[2] | Not specified in the available abstract. | Enhanced antimicrobial activity observed in vitro. |
| LF11-215 and LF11-322 | Amino acid substitutions in LF11 | Marked decrease in MIC against E. coli. | Not specified in the available abstract. | Improved antimicrobial activity. |
| N-acylated LF11-215 and LF11-322 | N-acylation of substituted LF11 peptides | Markedly decreased TNF-α production in response to LPS, indicating enhanced LPS binding.[3] | Not specified in the available abstract. | Potent LPS neutralization. |
Experimental Protocols for In Vivo Infection Models
The following are detailed methodologies for common murine infection models used to evaluate the efficacy of antimicrobial peptides.
Murine Sepsis Model
This model is crucial for assessing the systemic efficacy of an antimicrobial agent.
Protocol:
-
Animal Model: BALB/c or C57BL/6 mice are commonly used.
-
Induction of Sepsis: Sepsis is typically induced by intraperitoneal (IP) injection of a lethal or sub-lethal dose of bacteria (e.g., Escherichia coli, Staphylococcus aureus) or by cecal ligation and puncture (CLP).
-
Treatment: The antimicrobial peptide (e.g., Lauryl-LF11) is administered at various doses and routes (e.g., intravenous, intraperitoneal, subcutaneous) at a specified time point post-infection.
-
Monitoring: Mice are monitored for survival over a set period (e.g., 7-14 days).
-
Outcome Measures:
-
Survival Rate: The primary endpoint is the percentage of surviving animals in the treatment group compared to the control group (e.g., vehicle or a standard antibiotic).
-
Bacterial Load: At specific time points, blood, peritoneal lavage fluid, and organs (e.g., spleen, liver, lungs) are collected to determine the bacterial burden (colony-forming units, CFU).
-
Cytokine Levels: Blood samples can be analyzed for levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) to assess the host's inflammatory response.
-
Murine Skin Infection Model
This model evaluates the topical or systemic efficacy of an antimicrobial agent in treating localized skin infections.
Protocol:
-
Animal Model: SKH1 hairless mice or mice with shaved backs are often used.
-
Induction of Infection: A full-thickness wound is created on the dorsum of the mouse. A known quantity of bacteria (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) is then applied to the wound.
-
Treatment: The antimicrobial peptide is applied topically to the wound or administered systemically at various concentrations.
-
Monitoring: The wound size is measured daily, and the clinical appearance of the wound is scored.
-
Outcome Measures:
-
Wound Healing: The rate of wound closure is monitored over time.
-
Bacterial Load: A biopsy of the wound tissue is taken at different time points to determine the bacterial count (CFU/gram of tissue).
-
Histological Analysis: Tissue samples can be examined for signs of inflammation, re-epithelialization, and collagen deposition.
-
Signaling Pathway and Experimental Workflow Diagrams
Lipopolysaccharide (LPS) Neutralization Pathway
dot
References
- 1. Antimicrobial Activity of Lactoferrin-Related Peptides and Applications in Human and Veterinary Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Acylated and d Enantiomer Derivatives of a Nonamer Core Peptide of Lactoferricin B Showing Improved Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on Lactoferricin-derived Escherichia coli Membrane-active Peptides Reveal Differences in the Mechanism of N-Acylated Versus Nonacylated Peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Lauryl-LF 11 and Other TLR4 Agonists/Antagonists for Researchers
Introduction to TLR4 Modulation
Toll-like receptor 4 (TLR4) is a critical component of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) such as lipopolysaccharide (LPS) from Gram-negative bacteria. Activation of TLR4 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and the initiation of an adaptive immune response. Consequently, molecules that modulate TLR4 activity—agonists that activate the receptor and antagonists that block it—are of significant interest for various therapeutic applications, including vaccine adjuvants, cancer immunotherapy, and the treatment of inflammatory diseases.
Lauryl-LF 11: An N-terminally Acylated Peptide
This compound is a synthetic, N-terminally acylated peptide derived from human lactoferricin. Its primary characterized activities are potent antibacterial action and the ability to bind and neutralize LPS. While it has been shown to activate TLR4, specific quantitative data such as the half-maximal effective concentration (EC50) for TLR4 activation and detailed cytokine induction profiles are not extensively documented in publicly available literature. Its mechanism is thought to involve its amphipathic nature, allowing interaction with bacterial membranes and LPS.
Comparative Analysis of TLR4 Agonists
This section compares this compound with other well-established natural and synthetic TLR4 agonists.
Table 1: Comparison of TLR4 Agonists
| Feature | This compound | Lipopolysaccharide (LPS) | Monophosphoryl Lipid A (MPLA) |
| Origin | Synthetic Peptide | Natural (Gram-negative bacteria) | Semi-synthetic (derived from LPS) |
| Primary Activity | Antibacterial, LPS neutralization, TLR4 activation | Potent TLR4 Agonist | TLR4 Agonist (Vaccine Adjuvant) |
| EC50 for TLR4 Activation | Data not available | Nanogram/ml range | Nanogram/ml to microgram/ml range |
| Known Induced Cytokines | Data not available | TNF-α, IL-1β, IL-6, IL-12, IFN-γ | Predominantly Th1-polarizing cytokines (e.g., IFN-γ, IL-12) |
| Key Characteristics | N-terminally acylated peptide, enhances LPS binding | Highly potent but associated with endotoxicity | Detoxified derivative of LPS with a favorable safety profile |
Comparative Analysis of TLR4 Antagonists
For a comprehensive understanding of TLR4 modulation, this section provides data on well-characterized TLR4 antagonists.
Table 2: Comparison of TLR4 Antagonists
| Feature | Eritoran (E5564) | TAK-242 (Resatorvid) |
| Origin | Synthetic | Synthetic |
| Mechanism of Action | Competitive antagonist of the MD-2/TLR4 complex | Binds to the intracellular TIR domain of TLR4, inhibiting signaling |
| IC50 for TLR4 Inhibition | Nanomolar range | 1.8 nM (for NO), 1.9 nM (for TNF-α), 1.3 nM (for IL-6)[1] |
| Clinical Development | Investigated for severe sepsis; Phase III trial did not meet primary endpoint | Investigated for sepsis and other inflammatory conditions |
| Key Characteristics | Lipid A analog | Small molecule inhibitor |
Signaling Pathways and Experimental Workflows
To aid in experimental design, the following diagrams illustrate the TLR4 signaling pathway and a general workflow for evaluating TLR4 modulators.
Caption: TLR4 Signaling Pathway.
Caption: Experimental Workflow for TLR4 Modulator Evaluation.
Experimental Protocols
In Vitro TLR4 Activation Assay using HEK-Blue™ hTLR4 Cells
Objective: To quantify the TLR4 agonist or antagonist activity of a test compound.
Materials:
-
HEK-Blue™ hTLR4 cells (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
Test compounds (this compound, other agonists/antagonists)
-
LPS (positive control for agonism)
-
Sterile, endotoxin-free water (negative control)
-
96-well flat-bottom plates
Protocol:
-
Cell Preparation:
-
Culture HEK-Blue™ hTLR4 cells according to the manufacturer's instructions.
-
On the day of the assay, wash cells with PBS and detach them using a cell scraper (do not use trypsin).
-
Resuspend cells in HEK-Blue™ Detection medium to a concentration of approximately 2.8 x 10^5 cells/mL.
-
-
Assay Plate Preparation:
-
Add 20 µL of sterile water, control LPS (e.g., 10 ng/mL final concentration), or test compounds at various concentrations to the wells of a 96-well plate.
-
For antagonist testing, add the antagonist compound first, incubate for a short period (e.g., 30 minutes), and then add a fixed concentration of LPS.
-
-
Cell Seeding and Incubation:
-
Add 180 µL of the cell suspension (approximately 5 x 10^4 cells) to each well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.
-
-
Data Acquisition:
-
Measure the absorbance at 620-655 nm using a spectrophotometer. The color change in the HEK-Blue™ Detection medium is proportional to the level of secreted embryonic alkaline phosphatase (SEAP), which corresponds to NF-κB activation.
-
-
Data Analysis:
-
Calculate the fold induction of SEAP activity relative to the untreated control.
-
For agonists, plot the fold induction against the compound concentration and determine the EC50 value using non-linear regression.
-
For antagonists, plot the percentage of inhibition of LPS-induced activity against the compound concentration and determine the IC50 value.
-
Cytokine Profiling in RAW 264.7 Macrophages
Objective: To determine the cytokine profile induced by a TLR4 agonist.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and antibiotics
-
Test compounds (this compound, other agonists)
-
LPS (positive control)
-
Cell lysis buffer
-
ELISA kits or multiplex cytokine assay kits (e.g., for TNF-α, IL-6, IL-1β)
-
24-well tissue culture plates
Protocol:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing the test compounds at various concentrations or LPS as a positive control.
-
Incubate for a specified time (e.g., 6, 12, or 24 hours).
-
-
Supernatant Collection:
-
After incubation, centrifuge the plates at a low speed to pellet any detached cells.
-
Carefully collect the culture supernatants and store them at -80°C until analysis.
-
-
Cytokine Quantification:
-
Thaw the supernatants on ice.
-
Perform ELISA or multiplex cytokine assays according to the manufacturer's instructions to quantify the levels of specific cytokines (e.g., TNF-α, IL-6, IL-1β).
-
-
Data Analysis:
-
Generate standard curves for each cytokine.
-
Calculate the concentration of each cytokine in the samples based on the standard curves.
-
Compare the cytokine profiles induced by the different test compounds.
-
Conclusion
While this compound presents an interesting profile with its dual antimicrobial and LPS-neutralizing activities, a comprehensive head-to-head comparison of its TLR4 agonist performance with other modulators is currently limited by the lack of specific quantitative data. The provided tables and protocols for well-characterized TLR4 agonists and antagonists offer a valuable resource for researchers. Future studies quantifying the EC50 of this compound for TLR4 activation and detailing its induced cytokine signature are necessary to fully elucidate its potential as a TLR4-targeting immunomodulator and to accurately position it relative to existing agents.
References
Safety Operating Guide
Proper Disposal of Lauryl-LF 11: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of Lauryl-LF 11 is critical for laboratory safety and compliance. This document provides essential, step-by-step guidance for researchers, scientists, and drug development professionals on the proper disposal procedures for this compound, in line with safety data sheet recommendations. Adherence to these protocols is vital to mitigate risks to personnel and the environment.
Key Hazard Information for Disposal
According to safety data, this compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, preventing its release into the environment is a primary concern during disposal.
| Hazard Classification | Precautionary Statement |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed[1] |
| Acute aquatic toxicity (Category 1) | H400: Very toxic to aquatic life[1] |
| Chronic aquatic toxicity (Category 1) | H410: Very toxic to aquatic life with long lasting effects[1] |
Personal Protective Equipment (PPE) for Handling
Prior to handling this compound for disposal, it is imperative to be outfitted with the appropriate personal protective equipment to prevent exposure.
-
Eye Protection: Safety goggles with side-shields are mandatory.[1]
-
Hand Protection: Wear suitable protective gloves.[1]
-
Skin and Body Protection: Impervious clothing should be worn to prevent skin contact.[1]
-
Respiratory Protection: Use a suitable respirator, especially in areas without adequate exhaust ventilation.[1]
Step-by-Step Disposal Protocol
The following procedure outlines the necessary steps for the safe disposal of this compound waste.
-
Containment of Waste:
-
All waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and cleaning materials from spills, must be collected in a designated and clearly labeled waste container.
-
The container must be kept tightly sealed and stored in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]
-
-
Spill Management:
-
In the event of a spill, prevent further leakage or spillage if it is safe to do so.[2]
-
Do not allow the substance to enter drains or water courses.[1][2]
-
Collect all spillage.[1][2] For liquid spills, use an inert absorbent material. For solid spills, sweep up and place in the designated waste container.
-
-
Final Disposal:
-
The primary directive for the disposal of this compound is to "Dispose of contents/ container to an approved waste disposal plant."[1][2]
-
Do not dispose of this compound down the drain or in general waste.
-
Engage a licensed hazardous waste disposal contractor to handle the collection and disposal of the contained this compound waste. Ensure the contractor is aware of the chemical's properties and hazards.
-
Follow all local, regional, and national regulations pertaining to hazardous waste disposal.
-
Disposal Procedure Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistics for Handling Lauryl-LF 11
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized biochemicals like Lauryl-LF 11. This document provides immediate and essential safety protocols, logistical information for its use, and clear disposal plans to foster a secure and efficient research environment.
Chemical Safety and Hazard Information
This compound is a peptide with antibacterial activity.[1] The primary hazards associated with this compound are that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2][3]
| Hazard Category | GHS Classification | Precautionary Statement Highlights |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed.[2][3] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life.[2] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[2][3] |
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| Protection Type | Required PPE | Specifications and Best Practices |
| Eye Protection | Safety goggles with side-shields | Ensure a snug fit to protect against splashes. |
| Hand Protection | Protective gloves | Nitrile, Butyl, Neoprene, or PVC gloves are recommended.[4] Inspect gloves for integrity before each use. |
| Body Protection | Impervious clothing (Lab coat) | A lab coat should be worn to protect skin and clothing from contamination. |
| Respiratory Protection | Suitable respirator | Use in a well-ventilated area. If aerosols may be generated, a respirator is necessary. |
Experimental Protocol: Safe Handling and Disposal of this compound
The following step-by-step guide outlines the essential procedures for safely handling and disposing of this compound in a laboratory setting.
1. Preparation and Handling:
-
Ensure the work area is in a well-ventilated space, preferably within a chemical fume hood.
-
Confirm that a safety shower and eyewash station are readily accessible.[2]
-
Don all required personal protective equipment (PPE) as detailed in the table above.
-
When handling, avoid contact with skin and eyes.[2]
-
Prevent the formation of dust and aerosols.[2]
-
Do not eat, drink, or smoke in the designated work area.[2]
2. Storage:
-
Keep the container tightly sealed when not in use.[2]
-
Store in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[2]
-
The recommended storage temperature is -20°C for the powder form or -80°C when in solvent.[2]
3. Spill Management:
-
In the event of a spill, collect the spillage to prevent it from entering drains or water sources.[2]
-
For small spills, wipe up with an absorbent cloth.
-
For larger spills, cover with sand or earth before collection.
-
Dispose of collected material in accordance with approved waste disposal procedures.
4. First Aid Measures:
-
If Swallowed: Call a poison center or doctor immediately if you feel unwell.[2][3] Rinse the mouth with water.[2][3]
-
In Case of Eye Contact: Immediately flush the eyes with large amounts of water, removing any contact lenses.[2][3] Seek prompt medical attention.
-
In Case of Skin Contact: Thoroughly rinse the affected skin with plenty of water.[2]
5. Disposal:
Visualized Workflows
To further clarify the procedural flow of handling and emergency responses for this compound, the following diagrams have been created.
Caption: Workflow for the safe handling of this compound.
Caption: Disposal and spill management plan for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
